SR 142948
描述
Structure
3D Structure
属性
IUPAC Name |
2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWULHXVBLMWCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415529 | |
| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184162-64-9 | |
| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-142948 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SR 142948: An In-Depth Technical Guide to its Mechanism of Action on NTS1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). This document details its binding properties, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Competitive Antagonism of the NTS1 Receptor
This compound functions as a competitive antagonist at the NTS1 receptor, a G protein-coupled receptor (GPCR). It binds with high affinity to the receptor, thereby preventing the binding of the endogenous agonist, neurotensin (NT).[1][2] This blockade inhibits the conformational changes in the NTS1 receptor that are necessary for signal transduction. Consequently, this compound effectively attenuates the physiological and cellular effects mediated by NT through the NTS1 receptor.
The primary signaling pathway initiated by the activation of the NTS1 receptor is through the Gαq subunit of its associated G protein.[3][4] Upon agonist binding, the activated Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The subsequent rise in cytosolic Ca2+ concentration, along with the action of DAG, activates various downstream effector proteins, including protein kinase C (PKC), leading to a cascade of cellular responses.
This compound, by competitively inhibiting the initial binding of neurotensin, prevents the activation of this Gq-PLC-IP3-Ca2+ signaling cascade.[6] This has been demonstrated through the inhibition of NT-induced inositol monophosphate (a stable metabolite of IP3) formation and the blockade of intracellular calcium mobilization in various cell-based assays.[6]
Quantitative Pharmacological Data
The following table summarizes the quantitative data regarding the binding affinity and functional potency of this compound for the NTS1 receptor from various in vitro studies.
| Parameter | Value (nM) | Cell Line/Tissue | Radioligand/Assay Condition | Reference |
| IC50 | 1.19 | h-NTR1-CHO cells | [125I-Tyr3]NT binding | [6] |
| IC50 | 0.32 | HT-29 cells | [125I-Tyr3]NT binding | [6] |
| IC50 | 3.96 | Adult rat brain | [125I-Tyr3]NT binding | [6] |
| IC50 | 3.9 | HT-29 cells | NT-induced inositol monophosphate formation | [6] |
| Ki | < 10 | - | - | [2] |
| KD | 2.03 | MCF7 cells | SPR microscopy | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
NTS1 Receptor Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing the NTS1 receptor (e.g., h-NTR1-CHO or HT-29 cells).
-
Radioligand: [125I-Tyr3]Neurotensin or [3H]this compound.
-
This compound and other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing NTS1 receptors in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of this compound or other unlabeled competitor ligands.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of this compound to inhibit the neurotensin-induced production of inositol phosphates, a downstream consequence of NTS1 receptor activation.
Materials:
-
Cells expressing the NTS1 receptor (e.g., h-NTR1-CHO or HT-29 cells).
-
Neurotensin.
-
This compound.
-
Stimulation Buffer containing LiCl (to inhibit IP1 degradation).
-
IP1 detection kit (e.g., HTRF-based assay kits).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to near confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for a specified time.
-
Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC80) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 levels according to the manufacturer's instructions of the chosen detection kit.
-
Data Analysis: Plot the IP1 concentration against the concentration of this compound to determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
Intracellular Calcium Mobilization Assay
This assay directly measures the ability of this compound to block the neurotensin-induced release of intracellular calcium.[6]
Materials:
-
Cells expressing the NTS1 receptor.
-
Neurotensin.
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader or a flow cytometer capable of kinetic readings.
Procedure:
-
Cell Loading with Dye: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C. This allows the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Pre-incubation: Add various concentrations of this compound to the cells and incubate for a short period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition and Kinetic Reading: Inject a fixed concentration of neurotensin into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the antagonist concentration to calculate the IC50 value for the inhibition of calcium mobilization.
Visualizations
NTS1 Receptor Signaling Pathway and Inhibition by this compound
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosensingusa.com [biosensingusa.com]
Pharmacological profile of SR 142948 as a neurotensin antagonist
An In-depth Technical Guide to the Pharmacological Profile of SR 142948
Abstract
This compound is a potent, selective, and orally active non-peptide antagonist of neurotensin (B549771) (NT) receptors.[1] This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, in vitro functional antagonism, and in vivo activity. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support researchers, scientists, and drug development professionals in understanding and utilizing this compound.
Introduction
This compound, chemically identified as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid, is a highly potent neurotensin (NT) receptor antagonist.[2][3] Developed as a successor to the first non-peptide antagonist, SR 48692, it exhibits nanomolar affinity for NT receptors and demonstrates a broader spectrum of activity.[2][4] Unlike its predecessor, this compound effectively antagonizes both the levocabastine-insensitive neurotensin receptor 1 (NTSR1) and the levocabastine-sensitive neurotensin receptor 2 (NTSR2).[5] Its ability to cross the blood-brain barrier and its oral bioavailability make it an invaluable tool for investigating the central and peripheral roles of neurotensin signaling.[1][2]
Binding Profile and Affinity
This compound demonstrates high affinity for neurotensin receptors across various preparations, including cell lines expressing human receptors and native receptors in rodent brain tissue. It acts as a competitive antagonist, displacing radiolabeled neurotensin and other ligands.
Table 1: Binding Affinity of this compound at Neurotensin Receptors
| Preparation | Radioligand | Parameter | Value (nM) | Reference |
| Human NTSR1-CHO Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | [1][3] |
| HT-29 Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | [1] |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | [1] |
| Human Umbilical Vein Endothelial Cells | [¹²⁵I]-neurotensin | IC₅₀ | 0.24 | [6] |
| Rat Brain Homogenates | [³H]SR 142948A | K_d_ | 3.5 | [5] |
| Levocabastine-insensitive NTSR1 (Rat Brain) | [³H]SR 142948A | K_d_ | 6.8 | [5] |
| Levocabastine-sensitive NTSR2 (Rat Brain) | [³H]SR 142948A | K_d_ | 4.8 | [5] |
In Vitro Functional Antagonism
This compound effectively blocks the downstream signaling cascades initiated by neurotensin binding to its receptors. The primary signaling pathway for the NTSR1 involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[7]
This compound has been shown to potently inhibit these functional responses in various cell-based assays.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| Inositol Monophosphate (IP₁) Formation | HT-29 Cells | IC₅₀ | 3.9 | [1][2][4] |
| Intracellular Ca²⁺ Mobilization | h-NTSR1-CHO Cells | IC₅₀ | 19 | [6] |
| Prostacyclin Production | Human Umbilical Vein Endothelial Cells | IC₅₀ | 17 | [6] |
In Vivo Pharmacology
This compound is orally active and demonstrates a long duration of action, effectively antagonizing neurotensin-induced behaviors and physiological responses in animal models.[2]
Table 3: In Vivo Efficacy of this compound
| Animal Model | NT-Induced Effect | Route of Admin. | Effective Dose | Effect | Reference |
| Mice | Turning Behavior (Intrastriatal NT) | p.o. | 2 µg/kg | Inhibits turning behavior | [1] |
| Rat | Acetylcholine Release (Striatum) | i.p. | 0.1 mg/kg | Completely antagonizes NT-evoked release | [2] |
| Mice | Hypothermia (i.c.v. NT) | p.o. | 4 mg/kg | 54% blockade of NT-induced hypothermia | [1] |
| Rat | Hypothermia (i.c.v. NT) | p.o. | 2 mg/kg | 53% blockade of NT-induced hypothermia | [1] |
| Mice/Rats | Analgesia (i.c.v. NT) | p.o. | Not specified | Blocks NT-induced analgesia | [2][4] |
| Rat | Hypotension | p.o. | 10 µg/kg | Significant inhibition of blood pressure changes | [6] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity (IC₅₀) of this compound by its ability to compete with a radiolabeled ligand for binding to neurotensin receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of SR 142948: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), with a higher affinity for the neurotensin receptor 1 (NTS1). Developed as a successor to the first-generation antagonist SR 48692, this compound exhibits improved pharmacological properties, including oral bioavailability and blood-brain barrier permeability, making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Development
This compound, also known as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid, emerged from a research program aimed at developing non-peptide antagonists for the neurotensin receptors.[1][2] It is structurally related to the pioneering NTS1 antagonist, SR 48692. The development of this compound was driven by the need for a more potent and pharmacokinetically robust tool to explore the therapeutic potential of targeting the neurotensin system, which is implicated in a variety of physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic pathways.[3]
Quantitative Biological Data
The biological activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Assay Type | Cell Line / Tissue | IC50 (nM) | Reference |
| Neurotensin Receptor Binding | h-NTR1-CHO cells | 1.19 | [3] |
| Neurotensin Receptor Binding | HT-29 cells | 0.32 | [3] |
| Neurotensin Receptor Binding | Adult rat brain | 3.96 | [3] |
| NT-induced Inositol (B14025) Monophosphate Formation | HT-29 cells | 3.9 | [3] |
Table 1: In Vitro Activity of this compound
| Animal Model | Effect Measured | Route of Administration | Effective Dose | Reference |
| Mice | Inhibition of NT-induced turning behavior | p.o. | 0.04 - 2.5 x 10⁻³ mg/kg | [4] |
| Rat | Antagonism of NT-evoked acetylcholine (B1216132) release in the striatum | i.p. | 0.1 mg/kg | [3] |
Table 2: In Vivo Activity of this compound
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at neurotensin receptors, primarily NTS1. Neurotensin, a 13-amino acid neuropeptide, activates NTS1, a G protein-coupled receptor (GPCR). NTS1 activation stimulates the Gq family of G proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By blocking the binding of neurotensin to NTS1, this compound inhibits these downstream signaling events.
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol based on similar assays)
Objective: To determine the binding affinity of this compound for the neurotensin receptor.
Materials:
-
Membrane preparations from cells expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).
-
[³H]-Neurotensin (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 25 µL of various concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding determination, add 25 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Add 25 µL of [³H]-Neurotensin to all wells at a final concentration equal to its Kd.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Chemical Synthesis of this compound (Plausible Route)
The synthesis of this compound can be envisioned as a multi-step process involving the synthesis of two key intermediates: a substituted pyrazole-3-carboxylic acid and 2-amino-adamantane-2-carboxylic acid, followed by their coupling.
Caption: Plausible Synthetic Workflow for this compound.
Step 1: Synthesis of the Substituted Pyrazole-3-Carboxylic Acid
-
Formation of the Pyrazole Ring: A substituted phenylhydrazine is condensed with a 1,3-diketone derivative to form the corresponding pyrazole ester. The specific starting materials would be chosen to introduce the 2,6-dimethoxyphenyl group and the substituted phenyl ring at the correct positions.
-
Hydrolysis: The resulting pyrazole ester is hydrolyzed, typically using a base such as sodium hydroxide (B78521), to yield the pyrazole-3-carboxylic acid.
Step 2: Synthesis of 2-Aminoadamantane-2-carboxylic Acid
-
Bucherer-Bergs Reaction: Adamantanone is treated with potassium cyanide and ammonium (B1175870) carbonate in a suitable solvent (e.g., ethanol/water) to form the adamantane-spiro-5-hydantoin.
-
Hydrolysis: The hydantoin is then hydrolyzed under basic conditions (e.g., using barium hydroxide or sodium hydroxide) to yield 2-aminoadamantane-2-carboxylic acid.
Step 3: Amide Coupling
-
Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting it to the acid chloride using thionyl chloride.
-
Amide Bond Formation: The activated pyrazole derivative is then reacted with 2-aminoadamantane-2-carboxylic acid in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent (e.g., dichloromethane (B109758) or dimethylformamide) to form the final product, this compound.
Conclusion
This compound represents a significant advancement in the development of non-peptide neurotensin receptor antagonists. Its high affinity, selectivity, and favorable pharmacokinetic profile have made it an indispensable tool for elucidating the complex roles of the neurotensin system in health and disease. The synthetic route, while requiring multiple steps, utilizes well-established chemical transformations, making the compound accessible for research purposes. Further investigation into the therapeutic applications of this compound and similar compounds is a promising area of ongoing research.
References
- 1. [PDF] Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Semantic Scholar [semanticscholar.org]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of SR 142948 for Neurotensin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SR 142948, a potent and selective non-peptide antagonist for neurotensin (B549771) receptors. The following sections detail its binding affinity and kinetics, the experimental protocols used for its characterization, and the associated signaling pathways.
Binding Affinity of this compound
This compound exhibits high affinity for neurotensin receptors, as demonstrated in various in vitro studies. The compound has been shown to bind to both neurotensin receptor subtype 1 (NT1) and subtype 2 (NT2).[1] The binding affinity is typically characterized by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki or Kd).
Table 1: Binding Affinity of this compound for Neurotensin Receptors
| Preparation | Radioligand | Parameter | Value (nM) | Reference |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | [2][3][4][5] |
| HT-29 cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | [2][5] |
| Adult rat brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | [2][5] |
| Rat brain homogenates | [³H]SR 142948A | K_d | 3.5 | [1] |
| Levocabastine-insensitive NT1 receptors (rat brain) | [³H]SR 142948A | K_d | 6.8 | [1] |
| Levocabastine-sensitive NT2 receptors (rat brain) | [³H]SR 142948A | K_d | 4.8 | [1] |
| General | - | K_i | < 10 |
This compound has been characterized as a potent neurotensin (NT) receptor antagonist with IC50 values ranging from 0.32 to 3.96 nM. Studies using [3H]SR 142948A in rat brain homogenates showed it binds to a seemingly uniform population of sites with a Kd of 3.5 nM and a maximum binding capacity (Bmax) of 508 fmol/mg of protein.[1] Further investigation revealed that SR 142948A binds with similar high affinity to both the levocabastine-insensitive NT1 receptors (Kd = 6.8 nM) and the levocabastine-sensitive NT2 receptors (Kd = 4.8 nM).[1]
Binding Kinetics of this compound
The binding of [3H]SR 142948A to neurotensin receptors in rat brain membrane homogenates is a time-dependent, reversible, and saturable process.[1] Kinetic experiments are crucial for understanding the association and dissociation rates of the ligand-receptor complex, which contribute to its overall pharmacological profile.
Table 2: Kinetic Parameters of this compound Binding
| Parameter | Description | Value |
| Association Rate (k_on) | Rate of this compound binding to the receptor. | Not explicitly stated in the provided results. |
| Dissociation Rate (k_off) | Rate of this compound unbinding from the receptor. | Not explicitly stated in the provided results. |
| Reversibility | The binding is reversible. | [1] |
| Saturability | The binding is saturable. | [1] |
While specific rate constants (k_on and k_off) were not detailed in the initial search results, the reversible nature of the binding has been established.[1]
Experimental Protocols
The characterization of this compound's binding affinity and kinetics primarily relies on radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions.[6][7]
3.1. Radioligand Binding Assay (Competition)
This protocol is a standard method for determining the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Detailed Steps:
-
Membrane Preparation:
-
Tissues or cells expressing neurotensin receptors are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the final assay buffer.[8]
-
-
Incubation:
-
The membrane preparation is incubated in 96-well plates.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 142948A) is added to each well.
-
Varying concentrations of unlabeled this compound are added to compete for binding.
-
The plate is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[8]
-
-
Separation and Washing:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand and reduce non-specific binding.[8]
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor.
-
Non-linear regression analysis is used to determine the IC50 value.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Neurotensin Receptor Signaling Pathways
Neurotensin receptors, particularly NT1, are G protein-coupled receptors (GPCRs).[9][10][11] Upon activation by an agonist, the receptor undergoes a conformational change that triggers intracellular signaling cascades. As an antagonist, this compound blocks these downstream effects.
Signaling Pathway Overview:
Activation of the NT1 receptor by neurotensin leads to the coupling and activation of Gαq proteins.[9] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][9] These events can lead to the activation of the ERK1/2 signaling pathway and ultimately modulate various cellular responses.[9] this compound, by binding to the receptor, prevents this cascade of events from occurring in response to neurotensin. It has been shown to antagonize NT-induced inositol monophosphate formation and intracellular calcium mobilization.[2][3][4][12]
References
- 1. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 11. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo effects of SR 142948 on dopamine and glutamate signaling
An In-Depth Technical Guide on the In Vivo Effects of SR 142948 on Dopamine (B1211576) and Glutamate (B1630785) Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, selective, and orally active non-peptide antagonist for neurotensin (B549771) (NT) receptors.[1] As a second-generation antagonist, it demonstrates a broader spectrum of activity than its predecessor, SR 48692, making it a critical tool for investigating the complex roles of neurotensin signaling in the central nervous system.[1][2] This document provides a comprehensive overview of the in vivo effects of this compound, with a specific focus on its modulation of dopamine and glutamate signaling pathways. We will detail its mechanism of action, summarize key quantitative findings from preclinical studies, outline experimental protocols, and visualize the underlying neurobiological pathways.
Core Compound Profile: this compound
This compound is a highly potent antagonist with nanomolar affinity for neurotensin receptors, capable of displacing first-generation antagonists like SR 48692.[1] Its favorable pharmacokinetic properties, including oral bioavailability and good brain penetration, have established it as a valuable research compound for exploring the therapeutic potential of neurotensin receptor modulation.[1]
Modulation of Dopamine Signaling
Neurotensin plays a significant neuromodulatory role in the mesolimbic and nigrostriatal dopamine systems. This compound has been instrumental in elucidating this relationship, particularly revealing that endogenous neurotensin exerts a down-regulating effect on dopamine efflux in the nucleus accumbens (NAcc).[2]
In Vivo Effects on Dopamine Efflux
Studies using in vivo electrochemistry in rats have shown that this compound's effects are highly dependent on the baseline state of dopaminergic activity:
-
Under Basal Conditions: this compound alone does not significantly alter tonic or electrically-evoked dopamine efflux in the NAcc or striatum.[2]
-
Interaction with Antipsychotics: The compound dose-dependently potentiates the increase in basal dopamine levels induced by the D2 receptor antagonist haloperidol (B65202) (50 µg/kg, i.p.) in the NAcc, an effect not observed in the striatum.[2] It also enhances haloperidol's facilitation of electrically evoked dopamine release.[2]
-
Interaction with Dopamine Agonists: Pre-treatment with this compound alters the effects of the dopamine agonist apomorphine (B128758) on basal dopamine levels in the NAcc.[2]
-
Modulation of Neurotensin-Evoked Dopamine Release: When neurotensin is injected into the ventral tegmental area (VTA), it typically increases dopamine efflux in the NAcc. Local co-application of this compound into the VTA dose-dependently blocks this effect.[3] This highlights a direct antagonism at the level of the dopamine neuron cell bodies.
-
Attenuation of Psychostimulant Effects: this compound has been shown to block the behavioral effects of stimulants like amphetamine and MDMA, suggesting that neurotensin signaling is involved in the mechanism of action of these drugs.[4]
Data Presentation: In Vivo Effects on Dopamine Signaling
| Experimental Condition | Animal Model | Brain Region | This compound Effect | Quantitative Data | Reference |
| Basal Dopamine Efflux | Anesthetized Rats | NAcc, Striatum | No effect on tonic or evoked efflux | - | [2] |
| Haloperidol (50 µg/kg, i.p.) | Anesthetized Rats | Nucleus Accumbens | Potentiates Haloperidol-induced increase in basal DA level | Dose-dependent | [2] |
| NT Injection in VTA | Anesthetized Rats | Nucleus Accumbens | Blocks NT-evoked DA efflux (local VTA application) | Dose-dependent | [3] |
| Amphetamine | - | - | Attenuates hyperactivity | - | |
| Apomorphine | Anesthetized Rats | Nucleus Accumbens | Affects apomorphine's effect on basal DA levels | - | [2] |
Experimental Protocols: In Vivo Dopamine Measurement
Methodology: In Vivo Electrochemistry This technique was employed to monitor real-time changes in dopamine efflux in the brains of anesthetized, pargyline-treated rats.[2]
-
Animal Preparation: Rats are anesthetized and treated with pargyline (B1678468) to prevent monoamine degradation.
-
Electrode Implantation: Carbon fiber electrodes are implanted into the target brain region (e.g., nucleus accumbens or striatum).
-
Data Acquisition:
-
Drug Administration: this compound and other pharmacological agents (e.g., haloperidol, apomorphine) are administered systemically (i.p.) or locally.
Visualization: Dopamine Signaling Pathway
Caption: this compound blocks neurotensin receptors on VTA dopamine neurons.
Modulation of Glutamate Signaling
The interaction between neurotensin and the glutamate system is crucial for synaptic plasticity and overall neuronal excitability. Research indicates that neurotensin can inhibit glutamate transmission in key brain regions.[5] By blocking this action, this compound can disinhibit glutamatergic pathways.
In Vivo Effects on Glutamate Transmission
-
Disinhibition of Glutamate Release: Neurotensin has been shown to reduce glutamatergic transmission onto VTA dopamine neurons via a mechanism involving the retrograde release of the endocannabinoid 2-AG.[5] As a neurotensin receptor antagonist, this compound is expected to block this inhibitory effect, thereby preventing the neurotensin-induced suppression of glutamate release.
-
Striatal Glutamate Regulation: In the dorsolateral striatum, neurotensin also reduces glutamate transmission through endocannabinoid signaling. Antagonism by this compound would counteract this effect, potentially increasing glutamate availability at corticostriatal synapses.
Data Presentation: In Vivo Effects on Glutamate Signaling
| Experimental Condition | Animal Model | Brain Region | This compound Effect (Inferred) | Mechanism | Reference |
| Neurotensin-mediated inhibition | Mouse Brain Slices | VTA | Blocks inhibition of glutamate inputs | Prevents NT-induced endocannabinoid release | [5] |
| Neurotensin-mediated inhibition | - | Dorsolateral Striatum | Blocks reduction in glutamate transmission | Prevents NT-induced endocannabinoid signaling |
Experimental Protocols: Glutamate Synaptic Transmission
Methodology: In Vitro Electrophysiology (Brain Slices) This technique is used to measure synaptic inputs onto specific neurons.
-
Slice Preparation: Brains are sectioned into thin slices containing the region of interest (e.g., VTA).
-
Recording: Patch-clamp recordings are made from identified dopamine neurons to measure excitatory postsynaptic currents (EPSCs), which are mediated by glutamate.
-
Pharmacology: Neurotensin is bath-applied to the slice to observe its effect on glutamate-mediated EPSCs. Subsequently, this compound is applied to determine if it can block the effects of neurotensin.
Visualization: Glutamate Signaling Pathway
Caption: this compound blocks NT-induced retrograde inhibition of glutamate release.
Integrated Dopamine-Glutamate Crosstalk
The profound effects of this compound stem from its ability to modulate the intricate balance between dopamine and glutamate, two neurotransmitter systems that are fundamentally linked. Neurotensin acts as a key regulator at the intersection of these pathways. By antagonizing neurotensin receptors, this compound disrupts this regulation, leading to significant downstream consequences for neuronal circuit function and behavior. For instance, in the VTA, this compound can simultaneously block neurotensin's excitatory effects on dopamine neuron firing and disinhibit glutamatergic inputs onto those same neurons. This dual action underscores the compound's complex pharmacological profile.
Visualization: Experimental Workflow
Caption: Workflow for in vivo electrochemical studies of this compound.
Conclusion and Future Directions
This compound is an indispensable pharmacological tool that has significantly advanced our understanding of neurotensin's role in modulating dopamine and glutamate signaling. Its ability to potentiate the effects of dopamine antagonists in the nucleus accumbens while blocking the direct effects of neurotensin in the VTA reveals a complex, region-specific regulation of the dopamine system.[2][3] Furthermore, its inferred ability to disinhibit glutamate transmission adds another layer to its mechanism of action.[5]
For drug development professionals, these findings suggest that neurotensin receptor antagonists could represent a novel therapeutic class for disorders characterized by dysregulated dopamine and glutamate function, such as schizophrenia or substance use disorders. Future in vivo research should aim to further quantify the effects of this compound on glutamate release using techniques like in vivo microdialysis and explore its effects in validated animal models of these neuropsychiatric conditions.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous neurotensin down-regulates dopamine efflux in the nucleus accumbens as revealed by SR-142948A, a selective neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-142948 [medbox.iiab.me]
- 5. Neurotensin inhibits glutamate-mediated synaptic inputs onto ventral tegmental area dopamine neurons through the release of the endocannabinoid 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948: A Technical Guide to Neurotensin Receptor Selectivity and Function
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of SR 142948, a potent non-peptide antagonist of neurotensin (B549771) (NT) receptors. It focuses on its selectivity profile for the neurotensin receptor subtype 1 (NTS1) versus other receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.
Introduction to Neurotensin Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1][2] Its diverse physiological effects, including the regulation of dopamine (B1211576) pathways, analgesia, and hypothermia, are mediated primarily through its interaction with specific G protein-coupled receptors (GPCRs).[1][3]
The two principal high-affinity neurotensin receptor subtypes are:
-
NTS1: This receptor is well-characterized and mediates most of the classical effects of neurotensin, such as hypotension, analgesia, and regulation of intestinal motility.[4] It is a primary target for drug development due to its involvement in cancer cell proliferation and psychiatric disorders.[5][6]
-
NTS2: The NTS2 receptor shares structural homology with NTS1 but has a distinct anatomical distribution and pharmacological profile. Its precise physiological roles are still under investigation.
The development of specific ligands, such as this compound, has been crucial for dissecting the distinct functions of these receptor subtypes.
Binding Affinity and Selectivity Profile of this compound
This compound is a potent non-peptide antagonist for neurotensin receptors.[7][8] While often utilized in studies focusing on NTS1, detailed binding assays have revealed a more complex selectivity profile. Contrary to being a highly selective NTS1 antagonist, this compound binds with similarly high affinity to both NTS1 and NTS2 subtypes. This makes it a potent, non-selective NTS1/NTS2 receptor antagonist.[9][10]
A key study characterized the binding of radiolabeled [3H]SR 142948A in rat brain homogenates. It found that the ligand bound with high affinity to both the levocabastine-insensitive NTS1 receptors and the levocabastine-sensitive NTS2 receptors.[9] This demonstrates that this compound is an invaluable tool for studying processes involving either receptor but cannot be used to pharmacologically isolate NTS1-specific effects.
Table 2.1: Binding Affinity of this compound at Neurotensin Receptors
| Receptor Subtype & Tissue/Cell Line | Assay Type | Radioligand | Value (nM) | Reference |
| NTS1 (human, recombinant CHO cells) | Competition Binding | [¹²⁵I-Tyr³]NT | IC₅₀ = 1.19 | [5][11] |
| NTS1 (human, HT-29 cells) | Competition Binding | [¹²⁵I-Tyr³]NT | IC₅₀ = 0.32 | [5] |
| NTS1 (rat brain) | Competition Binding | [¹²⁵I-Tyr³]NT | IC₅₀ = 3.96 | [5] |
| NTS1 (rat brain, levocabastine-insensitive) | Saturation Binding | [³H]SR 142948A | K_d_ = 6.8 | [9] |
| NTS2 (rat brain, levocabastine-sensitive) | Saturation Binding | [³H]SR 142948A | K_d_ = 4.8 | [9] |
Functional Antagonism at NTS1
This compound acts as a competitive antagonist, effectively blocking the intracellular signaling cascades initiated by neurotensin binding to the NTS1 receptor. Functional assays confirm its ability to inhibit NTS1-mediated second messenger production in a concentration-dependent manner.
Table 3.1: Functional Antagonist Activity of this compound
| Assay Description | Cell Line | Measured Effect | Value (nM) | Reference |
| Inhibition of NT-induced Inositol (B14025) Monophosphate (IP₁) Formation | HT-29 cells | IC₅₀ = 3.9 | [5][7] | |
| Antagonism of NT-induced Intracellular Calcium Mobilization | hNTS1-CHO cells | Effective at 1-10 nM | [5][11] |
Key Experimental Methodologies
The characterization of this compound relies on standardized in vitro assays, including radioligand binding and functional second messenger assays.
Radioligand Competition Binding Assay
This assay measures the affinity of an unlabeled compound (this compound) by quantifying its ability to displace a radioactively labeled ligand from the receptor.[12][13]
Detailed Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., rat brain, HT-29 cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[14]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[14]
-
Protein concentration is determined using a standard method like the BCA assay.[14]
-
-
Assay Incubation:
-
In a 96-well plate, the prepared membranes are incubated with:
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NT or [³H]SR 142948A).
-
A range of concentrations of the unlabeled competitor, this compound.
-
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12][14]
-
Filters are washed multiple times with ice-cold buffer to remove non-specific binding.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[14]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the ability of an antagonist to block agonist-induced activation of the Gαq signaling pathway, which results in the production of inositol phosphates.
Detailed Protocol:
-
Cell Culture:
-
Cells endogenously expressing NTS1 (e.g., HT-29) or transfected with the receptor (e.g., hNTS1-CHO) are cultured in appropriate media.[11]
-
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist this compound.
-
Cells are then stimulated with a fixed concentration of an agonist, neurotensin.
-
The reaction is allowed to proceed for a defined time period.
-
-
Detection and Analysis:
-
The reaction is stopped, and the cells are lysed.
-
The accumulated inositol monophosphate (IP₁) is typically measured using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or radioimmunoassay.
-
Data are analyzed to determine the IC₅₀ of this compound for the inhibition of the NT-induced signal.[7]
-
NTS1 Receptor Signaling Pathways
The NTS1 receptor is a canonical GPCR that couples to multiple G protein families to initiate intracellular signaling.[3] Its primary and most well-characterized pathway involves coupling to the Gαq/11 family of G proteins.[15]
Gαq/11 Pathway:
-
Activation: Binding of neurotensin to NTS1 induces a conformational change, activating the associated heterotrimeric G protein Gαq/11.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): Diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Diacylglycerol (DAG): Remains in the plasma membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the rise in intracellular Ca²⁺ lead to the phosphorylation of downstream targets and a variety of cellular responses.
Studies have also shown that NTS1 can couple to other G proteins, including Gαi/o and Gα13, leading to modulation of cAMP levels and ERK1/2 activation, highlighting the complexity of its signaling signature.[15]
Conclusion
This compound is an extremely potent, orally active, and brain-penetrant non-peptide antagonist of neurotensin receptors.[5][7] Quantitative binding data clearly demonstrates that it exhibits high affinity for both NTS1 and NTS2 receptor subtypes.[9] Therefore, it should be classified as a non-selective NTS1/NTS2 antagonist rather than a selective NTS1 agent. This characteristic makes it a powerful pharmacological tool for investigating biological systems where both receptors are implicated, but requires careful interpretation of results in studies aiming to isolate NTS1-specific functions. Its well-documented ability to block NT-induced functional responses, such as IP formation and calcium mobilization, confirms its utility in probing the physiological and pathological roles of neurotensin signaling.
References
- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. biosensingusa.com [biosensingusa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 9. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic administration of the neurotensin NTS1 receptor agonist PD149163 improves performance on a memory task in naturally deficient male Brown Norway rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular and Molecular Consequences of SR 142948 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 142948 is a potent, selective, and orally active non-peptide antagonist of neurotensin (B549771) receptors (NTSRs). This document provides a comprehensive overview of the cellular and molecular consequences of this compound administration. It delves into its mechanism of action, detailing its interaction with neurotensin receptors and the subsequent impact on downstream signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and key experimental methodologies are described. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough technical understanding of this compound.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous and peripheral systems through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1) and the lower-affinity neurotensin receptor 2 (NTSR2).[1][2] The physiological and pathological roles of neurotensin are diverse, encompassing regulation of dopamine (B1211576) pathways, hypothermia, analgesia, and involvement in the pathophysiology of psychiatric disorders and cancer.[1][3][4]
This compound, also known as SR 142948A, has emerged as a critical pharmacological tool for elucidating the functions of the neurotensin system.[4][5] It is a potent and selective non-peptide antagonist that binds to both NTSR1 and NTSR2 with high affinity, thereby blocking the actions of neurotensin.[1][2] Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo investigations.[3][4] This document synthesizes the current knowledge on the cellular and molecular ramifications of this compound administration.
Mechanism of Action: Neurotensin Receptor Antagonism
This compound exerts its effects by competitively binding to neurotensin receptors, preventing the endogenous ligand, neurotensin, from activating them. This antagonistic action has been demonstrated across various experimental models.
Binding Affinity
This compound exhibits nanomolar affinity for neurotensin receptors in different cell types and tissues. The half-maximal inhibitory concentrations (IC50) highlight its potency as a neurotensin receptor antagonist.[3][6][7][8]
| Preparation | Ligand | IC50 (nM) | Reference |
| h-NTR1-CHO cells | [125I-Tyr3]NT | 1.19 | [3][6] |
| HT-29 cells | [125I-Tyr3]NT | 0.32 | [3][6] |
| Adult rat brain | [125I-Tyr3]NT | 3.96 | [3][6] |
| HT 29 cells | Neurotensin | 3.9 (for IP formation) | [3][5][6] |
| Human umbilical vein endothelial cells | [125I]-neurotensin | 0.24 ± 0.01 | [9] |
Table 1: In Vitro Binding Affinities and Functional Inhibition by this compound.
Furthermore, radioligand binding studies using [3H]SR 142948A in rat brain homogenates revealed a dissociation constant (Kd) of 3.5 nM and a maximum binding capacity (Bmax) of 508 fmol/mg of protein.[2] Notably, this compound binds with similar high affinity to both the levocabastine-insensitive NTSR1 and the levocabastine-sensitive NTSR2.[2]
Cellular Consequences: Inhibition of Downstream Signaling
Neurotensin receptor activation by its agonist initiates a cascade of intracellular signaling events. This compound effectively blocks these pathways.
Inhibition of Inositol (B14025) Phosphate (B84403) Formation
Activation of NTSR1, a Gq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 is subsequently metabolized to inositol monophosphate (IP1). This compound has been shown to antagonize neurotensin-induced inositol monophosphate formation in a concentration-dependent manner.[3][4][5]
Figure 1. Inhibition of the PLC-IP3 signaling pathway by this compound.
Attenuation of Intracellular Calcium Mobilization
The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. This calcium signal is a critical component of neurotensin's cellular effects. This compound effectively antagonizes neurotensin-stimulated intracellular calcium mobilization.[3][4][5]
| Cell Line | This compound Concentration | Effect | Reference |
| h-NTR1-CHO cells | 1 nM, 10 nM | Antagonizes intracellular calcium mobilization stimulated by NT | [3] |
| Human umbilical vein endothelial cells | IC50 = 19 ± 6 nM | Inhibited neurotensin-induced cytosolic free Ca2+ increase | [9] |
Table 2: Effect of this compound on Intracellular Calcium Mobilization.
Figure 2. this compound blocks NT-induced intracellular calcium release.
Modulation of Gene Expression
This compound can also influence gene expression that is downstream of neurotensin receptor signaling. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human NTSR1, this compound (1 µM) was found to inhibit the expression of the immediate early genes c-fos and krox24 after 90 minutes of treatment.[3]
Molecular and In Vivo Consequences
The administration of this compound in animal models has provided significant insights into the physiological roles of neurotensin.
Central Nervous System Effects
-
Hypothermia and Analgesia: Intracerebroventricular (i.c.v.) injection of neurotensin induces hypothermia and analgesia. This compound, administered orally, effectively blocks both of these effects in mice and rats, a property not fully shared by the earlier antagonist, SR 48692.[4][5]
-
Turning Behavior: Unilateral intrastriatal injection of neurotensin in mice induces a characteristic turning behavior. This compound dose-dependently inhibits this behavior.[3][4][5]
-
Acetylcholine (B1216132) Release: In the rat striatum, neurotensin enhances the release of acetylcholine. This compound, administered intraperitoneally, prevents this neurotensin-evoked acetylcholine release in a dose-dependent manner.[3][4]
| In Vivo Model | This compound Dose | Route | Effect | Reference |
| Mice | 4 mg/kg | p.o. | 54% blockade of NT-induced hypothermia | [3] |
| Rats | 2 mg/kg | p.o. | 53% blockade of NT-induced hypothermia | [3] |
| Mice | 0.04-640 x 10^-3 mg/kg | p.o. | Dose-dependent inhibition of NT-induced turning behavior | [4][5] |
| Rats | 0.01, 0.03, 0.3 mg/kg | i.p. | Dose-dependent prevention of NT-enhanced ACh release | [3][4] |
Table 3: In Vivo Effects of this compound Administration.
Cardiovascular Effects
This compound is a potent antagonist of the cardiovascular effects of neurotensin. It inhibits neurotensin-induced increases in cytosolic free Ca2+ and prostacyclin production in human umbilical vein endothelial cells at much lower concentrations than SR 48692.[9] In vivo, oral administration of this compound significantly inhibits neurotensin-induced blood pressure changes and, when administered intravenously, is highly effective at blocking neurotensin-induced increases in hematocrit.[9]
Experimental Protocols
In Vitro Radioligand Binding Assay
Figure 3. Workflow for in vitro radioligand binding assays.
-
Cell Lines: Human colon carcinoma cells (HT-29) or Chinese Hamster Ovary cells transfected with the human neurotensin receptor 1 (h-NTR1-CHO) are commonly used.[3]
-
Radioligand: [125I-Tyr3]NT is used as the radiolabeled agonist.[4]
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Inositol Monophosphate (IP1) Accumulation Assay
-
Cell Culture: HT-29 or h-NTR1-CHO cells are cultured in appropriate media.[4]
-
Labeling: Cells are labeled with [3H]myo-inositol.
-
Treatment: Cells are pre-incubated with this compound before stimulation with neurotensin in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction and Quantification: The reaction is stopped, and inositol phosphates are extracted and separated by ion-exchange chromatography. The radioactivity corresponding to IP1 is quantified by liquid scintillation counting.[4]
-
Analysis: The IC50 value for the inhibition of neurotensin-induced IP1 accumulation is calculated.
Intracellular Calcium Mobilization Assay
-
Cell Loading: Cells (e.g., h-NTR1-CHO) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]
-
Stimulation: Baseline fluorescence is recorded before the addition of neurotensin. For antagonism studies, cells are pre-incubated with this compound.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.
-
Analysis: The ability of this compound to block the neurotensin-induced increase in intracellular calcium is quantified.
In Vivo Turning Behavior Model
-
Animals: Male Swiss albino CD1 mice are typically used.[3]
-
Procedure: this compound is administered orally. After a set pre-treatment time, a unilateral intrastriatal injection of neurotensin is performed.
-
Observation: The number of contralateral turns is counted for a defined period.
-
Analysis: The inhibitory effect of this compound on neurotensin-induced turning behavior is evaluated.
Conclusion
This compound is a powerful pharmacological tool that has significantly advanced our understanding of the neurotensin system. Its high affinity for both NTSR1 and NTSR2, coupled with its ability to antagonize key downstream signaling events such as inositol phosphate formation and intracellular calcium mobilization, makes it an invaluable probe for dissecting the cellular and molecular actions of neurotensin. In vivo studies have confirmed its efficacy in blocking central and peripheral effects of neurotensin, highlighting its potential for investigating the role of this neuropeptide in various physiological and pathological processes. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important neurotensin receptor antagonist.
References
- 1. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 9. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948: An In-Depth Technical Guide on its Pharmacokinetic Properties and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs). Developed as a second-generation compound following SR 48692, it exhibits a broader spectrum of activity and has been a valuable tool in neuroscience research to investigate the physiological and pathological roles of neurotensin. This technical guide provides a comprehensive overview of the available information regarding the pharmacokinetic properties and oral bioavailability of this compound, with a focus on preclinical in vivo studies.
Pharmacokinetic Properties
While the seminal publication by Gully et al. (1997) repeatedly highlights the oral activity and long duration of action of this compound, it is crucial to note that specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and a precise numerical value for oral bioavailability have not been reported in this key study. The assessment of its oral efficacy is primarily based on the observation of its pharmacological effects after oral administration in animal models.
Table 1: Summary of Qualitative Pharmacokinetic and Pharmacodynamic Properties of this compound
| Property | Observation | Species | Route of Administration | Reference |
| Oral Bioavailability | The compound is described as having "oral bioavailability" and being "orally active," as evidenced by its ability to antagonize NT-induced effects following oral administration.[1] | Mice, Rats | Oral (p.o.) | [1] |
| Duration of Action | This compound exhibits a "long duration of action," with maximal antagonism of NT-induced turning behavior observed between 1 and 2 hours after oral administration.[1] | Mice | Oral (p.o.) | [1] |
| Brain Accessibility | The compound is stated to have "good brain access".[1][2] | Not specified | Not specified | [1] |
Experimental Protocols
The following sections detail the methodologies for the key in vivo experiments cited that demonstrate the oral activity of this compound.
Antagonism of Neurotensin-Induced Turning Behavior in Mice
This experiment was designed to assess the in vivo efficacy and duration of action of this compound after oral administration.
-
Animal Model: Male Swiss albino CD1 mice (25-30 g).
-
Induction of Turning Behavior: A unilateral intrastriatal injection of neurotensin (10 pg in 0.5 µl of saline) was administered to induce contralateral turning behavior.
-
Drug Administration: this compound was administered orally (p.o.) at various doses.
-
Observation: The number of complete contralateral turns was counted for 2 minutes, starting 2 minutes after the neurotensin injection.
-
Outcome: this compound dose-dependently inhibited the turning behavior, with maximal and significant antagonism observed between 1 to 2 hours after oral administration.[1]
Antagonism of Neurotensin-Induced Hypothermia in Rats and Mice
This protocol was used to evaluate the ability of orally administered this compound to block the hypothermic effects of centrally administered neurotensin.
-
Animal Models: Male Sprague-Dawley rats (200-225 g) and male Swiss albino CD1 mice (25-30 g).
-
Induction of Hypothermia: Neurotensin was injected intracerebroventricularly (i.c.v.).
-
Drug Administration: this compound was administered orally (p.o.) at various doses (0-10 mg/kg).
-
Measurement: Rectal temperature was measured at different time points after neurotensin injection.
-
Outcome: Oral administration of this compound partially but significantly blocked neurotensin-induced hypothermia, with 53% inhibition at 2 mg/kg in rats and 54% at 4 mg/kg in mice.[1]
Signaling Pathway
This compound acts as an antagonist at neurotensin receptors, primarily the high-affinity NTS1 receptor. Neurotensin binding to NTS1, a G-protein coupled receptor (GPCR), typically activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial binding of neurotensin to the receptor.
Conclusion
This compound is a well-established, orally active neurotensin receptor antagonist. While its oral bioavailability and long duration of action have been demonstrated through pharmacodynamic studies in preclinical models, the publicly available literature, including the primary publication, lacks specific quantitative pharmacokinetic data. The experimental protocols provided herein offer a basis for understanding how the oral efficacy of this compound was initially characterized. For future drug development efforts, dedicated pharmacokinetic studies would be necessary to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.
References
Navigating the Neural Frontier: A Technical Guide to the Blood-Brain Barrier Permeability of SR 142948 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS1 and NTS2), has been a subject of significant interest in neuroscience research. Its potential therapeutic applications in a range of central nervous system (CNS) disorders necessitate a thorough understanding of its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB permeability of this compound in rodent models, a critical step in the preclinical development of any CNS-targeting therapeutic. While direct quantitative measurements of brain-to-plasma ratios for this compound are not extensively published, substantial evidence from in vivo pharmacological studies in rodents demonstrates its ability to penetrate the CNS and exert centrally-mediated effects.
Quantitative Data from In Vivo Pharmacological Studies
The following table summarizes key findings from in vivo studies in rodent models that provide indirect but compelling evidence of this compound's BBB permeability. The central effects observed after systemic administration indicate that this compound reaches its target receptors in the brain at pharmacologically active concentrations.
| Parameter | Animal Model | Administration Route & Dose | Observed Central Effect | Conclusion on BBB Permeability | Reference |
| Antagonism of NT-induced hypothermia | Mice and Rats | Oral (p.o.) | SR 142948A blocks the hypothermia induced by intracerebroventricular (i.c.v.) injection of neurotensin. | The compound crosses the BBB to antagonize the central effects of neurotensin. | [1] |
| Antagonism of NT-induced analgesia | Mice and Rats | Oral (p.o.) | SR 142948A blocks the analgesia induced by i.c.v. injection of neurotensin. | The compound effectively penetrates the CNS to exert its pharmacological action. | [1] |
| Inhibition of turning behavior | Mice | Oral (p.o.), 0.04-640 x 10-3 mg/kg | Dose-dependently inhibits the turning behavior induced by unilateral intrastriatal injection of neurotensin. | Demonstrates dose-dependent CNS target engagement after oral administration. | [1] |
| Antagonism of NT-evoked acetylcholine (B1216132) release | Rats | Intraperitoneal (i.p.), 0.1 mg/kg | Completely antagonizes neurotensin-evoked acetylcholine release in the striatum. | Sufficient brain concentrations are achieved to modulate neurotransmitter release. | [1] |
Experimental Protocols
In Vivo Behavioral Assays Demonstrating CNS Effects of this compound
The following protocols are based on the methodologies described by Gully et al. (1997) and are indicative of the experimental setups used to demonstrate the central activity of this compound after systemic administration.
1. Antagonism of Neurotensin-Induced Hypothermia:
-
Animal Model: Male Swiss mice (20-25 g) or male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a temperature-controlled room (21-23°C) with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration:
-
SR 142948A is suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.) at various doses.
-
Control animals receive the vehicle.
-
One hour after SR 142948A or vehicle administration, neurotensin is injected intracerebroventricularly (i.c.v.).
-
-
Measurement: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the neurotensin injection using a digital thermometer.
-
Analysis: The change in body temperature from baseline is calculated for each animal. The ability of SR 142948A to prevent the hypothermic effect of neurotensin is determined by comparing the temperature changes in the treated group to the control group.
2. Antagonism of Neurotensin-Induced Turning Behavior:
-
Animal Model: Male Swiss mice (20-25 g).
-
Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. Animals are allowed to recover for at least one week.
-
Drug Administration:
-
SR 142948A is administered orally (p.o.) at various doses.
-
Control animals receive the vehicle.
-
At a specified time after drug administration, a unilateral intrastriatal injection of neurotensin is performed through the implanted cannula.
-
-
Behavioral Observation: Immediately after the neurotensin injection, the number of contralateral turns is counted for a defined period (e.g., 2 minutes).
-
Analysis: The inhibitory effect of SR 142948A is expressed as the percentage reduction in the number of turns compared to the vehicle-treated group.
General Protocol for Ex Vivo Biodistribution Study to Quantify Brain Penetration
This protocol provides a general framework for a biodistribution study using a radiolabeled version of this compound to directly quantify its concentration in the brain and other tissues.
-
Radiolabeling: this compound is radiolabeled with a suitable isotope (e.g., 3H, 14C, or a gamma-emitter like 125I or 111In for SPECT imaging).
-
Animal Model: Adult mice or rats.
-
Drug Administration: The radiolabeled this compound is administered intravenously (i.v.) via the tail vein.
-
Tissue Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), animals are anesthetized and blood is collected via cardiac puncture. Immediately following blood collection, the animals are perfused with saline to remove residual blood from the organs. The brain and other organs of interest are then dissected, weighed, and placed in counting vials.
-
Measurement of Radioactivity: The radioactivity in each tissue sample and in an aliquot of the injected dose is measured using a gamma counter or a liquid scintillation counter, depending on the isotope used.
-
Data Analysis: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g). The brain-to-plasma concentration ratio is determined by dividing the %ID/g in the brain by the %ID/g in the plasma.
Visualizations
Signaling Pathway of Neurotensin Receptor Antagonism by this compound
Caption: this compound competitively antagonizes neurotensin receptors, blocking downstream signaling.
Experimental Workflow for In Vivo Assessment of BBB Permeability
Caption: A typical workflow for determining the brain-to-plasma ratio of a compound in rodents.
Conclusion
References
The Role of SR 142948 in Elucidating Neurotensin Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin (B549771) (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery. Its diverse physiological roles, including regulation of dopamine (B1211576) pathways, analgesia, and hypothermia, are mediated primarily through two high-affinity G protein-coupled receptors, NTS1 and NTS2. The development of selective antagonists has been crucial in dissecting the complex pharmacology of the neurotensin system. SR 142948 has emerged as a potent, selective, and orally active non-peptide antagonist of neurotensin receptors, making it an invaluable tool for investigating the physiological and pathological roles of neurotensin signaling. This technical guide provides an in-depth overview of the use of this compound in neurotensin system research, including its pharmacological profile, detailed experimental protocols for its use in key assays, and a summary of its impact on our understanding of neurotensin receptor function.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of both the NTS1 and NTS2 neurotensin receptors.[1] Unlike its predecessor, SR 48692, which shows selectivity for the NTS1 receptor, this compound exhibits high affinity for both receptor subtypes, providing a broader tool for investigating the complete physiological effects of neurotensin.[1] Its oral bioavailability and ability to cross the blood-brain barrier further enhance its utility in in vivo studies. This guide will detail the experimental applications of this compound in characterizing neurotensin receptor function.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been extensively characterized in a variety of in vitro and in vivo models. It competitively antagonizes the binding of neurotensin to its receptors and blocks downstream signaling events.
Binding Affinity
This compound demonstrates nanomolar affinity for neurotensin receptors across different preparations. The following tables summarize the binding affinities (Ki) and antagonist potencies (IC50) of this compound in various experimental systems.
Table 1: Binding Affinity (Ki) of this compound for Neurotensin Receptors
| Preparation | Radioligand | Ki (nM) | Reference |
| Rat brain homogenates | [3H]SR 142948A | 3.5 (Kd) | [1] |
| Levocabastine-insensitive NT1 receptors (rat brain) | [3H]SR 142948A | 6.8 (Kd) | [1] |
| Levocabastine-sensitive NT2 receptors (rat brain) | [3H]SR 142948A | 4.8 (Kd) | [1] |
Table 2: Antagonist Potency (IC50) of this compound
| Assay | Preparation | Agonist | IC50 (nM) | Reference |
| [125I]NT Binding | h-NTR1-CHO cells | Neurotensin | 1.19 | [2] |
| [125I]NT Binding | HT-29 cells | Neurotensin | 0.32 | [2] |
| [125I]NT Binding | Adult rat brain | Neurotensin | 3.96 | [2] |
| Inositol (B14025) Monophosphate Formation | HT-29 cells | Neurotensin | 3.9 | [3] |
In Vitro and In Vivo Activity
This compound effectively antagonizes neurotensin-induced physiological responses both in cell-based assays and in animal models.
Table 3: In Vitro and In Vivo Effects of this compound
| Effect | Model System | This compound Dose/Concentration | Outcome | Reference |
| Antagonism of NT-induced inositol monophosphate formation | HT-29 cells | IC50 = 3.9 nM | Inhibition of second messenger production | [3] |
| Antagonism of NT-induced intracellular calcium mobilization | CHO cells transfected with human NTS1 receptor | 1 and 10 nM | Blockade of calcium release | [2] |
| Inhibition of NT-induced turning behavior | Mice (unilateral intrastriatal NT injection) | 0.04–0.64 mg/kg p.o. | Dose-dependent inhibition of rotations | [3] |
| Antagonism of NT-evoked acetylcholine (B1216132) release | Rat striatum (in vivo microdialysis) | 0.1 mg/kg i.p. | Complete antagonism | [3] |
| Blockade of NT-induced hypothermia | Mice and/or rats (i.c.v. NT injection) | Not specified | Blockade of temperature decrease | [3] |
| Blockade of NT-induced analgesia | Mice and/or rats (i.c.v. NT injection) | Not specified | Blockade of pain relief | [3][4] |
Neurotensin Receptor Signaling Pathways
Neurotensin receptors, primarily NTS1 and NTS2, are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades. This compound, by blocking these receptors, inhibits these pathways.
NTS1 Receptor Signaling
The NTS1 receptor couples to multiple G proteins, including Gq/11 and Gi/o, leading to the activation of various downstream effectors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to investigate neurotensin systems.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for neurotensin receptors using a radiolabeled ligand.
Materials:
-
Tissue or cells expressing neurotensin receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA)
-
[3H]SR 142948A (or other suitable radioligand)
-
Unlabeled this compound
-
Unlabeled neurotensin
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Competition: Membranes, radioligand, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation. For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax values.
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, and its antagonism by this compound.[4][5][6][7][8][9][10]
Materials:
-
Cells expressing neurotensin receptors (e.g., HT-29)
-
Cell culture medium
-
Stimulation buffer (containing LiCl)
-
Neurotensin
-
This compound
-
HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture: Plate cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Cell Stimulation:
-
For agonist dose-response: Remove culture medium and add stimulation buffer containing various concentrations of neurotensin.
-
For antagonist dose-response: Pre-incubate cells with various concentrations of this compound in stimulation buffer for a specific time (e.g., 30 minutes) before adding a fixed concentration of neurotensin (e.g., EC80).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well according to the manufacturer's instructions. This step typically includes cell lysis.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes), protected from light.
-
HTRF Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (e.g., 665 nm / 620 nm) and normalize the data. For antagonist experiments, plot the normalized response against the logarithm of the this compound concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fura-2 AM, a common method to assess Gq-coupled receptor activation.
Materials:
-
Cells expressing neurotensin receptors
-
Cell culture medium
-
HEPES-buffered saline (HBS)
-
Fura-2 AM
-
Pluronic F-127
-
Neurotensin
-
This compound
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Plating: Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) before adding any stimulants.
-
Stimulation and Measurement:
-
For agonist response: Add neurotensin to the wells and immediately begin recording the fluorescence ratio over time.
-
For antagonist response: Pre-incubate the cells with this compound for a specific duration before adding neurotensin and recording the fluorescence response.
-
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio. The change in this ratio over time reflects the change in intracellular calcium concentration. Determine parameters such as peak response and area under the curve. For antagonist experiments, generate dose-response curves to calculate the IC50 of this compound.
Neurotensin-Induced Turning Behavior in Mice
This in vivo protocol assesses the ability of this compound to antagonize the rotational behavior induced by unilateral injection of neurotensin into the striatum of mice.[11][12]
Materials:
-
Male mice (e.g., Swiss-Webster)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe
-
Neurotensin solution
-
This compound solution (for oral or intraperitoneal administration)
-
Rotational behavior monitoring system (e.g., automated rotometer bowls or video tracking software)
Procedure:
-
Surgery: Anesthetize the mice and place them in a stereotaxic frame. Unilaterally inject a small volume of neurotensin (e.g., 10 pg in 0.5 µL) into the striatum at predetermined coordinates.
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific time before the neurotensin injection.
-
Behavioral Monitoring: Immediately after the intrastriatal injection, place the mouse in the monitoring arena and record the number of full 360° contralateral (away from the side of injection) and ipsilateral (towards the side of injection) rotations over a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the net rotations (contralateral minus ipsilateral). Compare the net rotations in the this compound-treated groups to the vehicle-treated group to determine the antagonist effect. Generate dose-response curves to determine the potency of this compound in inhibiting the turning behavior.
In Vivo Microdialysis for Acetylcholine Release
This protocol describes the use of in vivo microdialysis to measure acetylcholine release in the striatum of freely moving rats and the effect of this compound on neurotensin-stimulated release.[3][7][13][14][15]
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Anesthesia
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Neostigmine (acetylcholinesterase inhibitor)
-
Neurotensin
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis
Procedure:
-
Probe Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the striatum. Allow the animals to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine release.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., i.p.).
-
After a pre-determined time, infuse neurotensin through the microdialysis probe (reverse dialysis) or administer it systemically.
-
-
Sample Collection: Continue collecting dialysate samples throughout the drug administration period.
-
Acetylcholine Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline. Compare the effects of neurotensin in the presence and absence of this compound to determine the antagonist effect.
Conclusion
This compound has proven to be an indispensable pharmacological tool for the investigation of neurotensin systems. Its high affinity for both NTS1 and NTS2 receptors, coupled with its in vivo activity, has allowed researchers to probe the diverse functions of neurotensin with greater precision. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of neurotensin signaling in both health and disease, offering valuable insights for basic research and the development of novel therapeutics targeting this important neuropeptide system.
References
- 1. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. hellobio.com [hellobio.com]
- 12. Turning behavior induced by intrastriatal injection of neurotensin in mice: sensitivity to non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Structural Determinants of SR 142948 Binding to the Neurotensin Receptor 1 (NTSR1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural basis for the binding of the non-peptide antagonist SR 142948 to its target, the neurotensin (B549771) receptor 1 (NTSR1), a class A G protein-coupled receptor (GPCR). Understanding this interaction at a molecular level is crucial for the rational design of novel therapeutics targeting the neurotensinergic system, which is implicated in a variety of physiological processes and disease states, including cancer, pain, and psychiatric disorders.[1][2]
Core Concepts of this compound Antagonism
This compound is a potent and selective antagonist of NTSR1.[3][4] It functions by competitively binding to the orthosteric site of the receptor, thereby blocking the binding of the endogenous agonist neurotensin (NTS).[2][5] This inhibition prevents the conformational changes in the receptor required for the activation of downstream signaling pathways, primarily through Gq/11 proteins, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] Structural studies have revealed that this compound and other inverse agonists favor a large extracellular opening of helices VI and VII, which in turn causes a constriction of the intracellular portion of the receptor, occluding the G protein-binding cavity.[5]
Structural Insights from Crystallography
The crystal structure of NTSR1 in complex with SR142948A (a close analog of this compound) has provided significant insights into the antagonist-bound conformation of the receptor.[5] Unlike the contraction of the binding pocket observed upon agonist binding, inverse agonists like SR 142948A induce a wider binding pocket.[5] This is primarily due to the outward movement of the extracellular ends of transmembrane helices (TMs) 6 and 7.[5]
The binding of this compound is characterized by a series of hydrophobic and electrostatic interactions with specific residues within the transmembrane domain of NTSR1. While the alkylamine chain of SR142948A was not fully resolved in the crystal structure, likely due to its flexibility, the core of the molecule is well-defined within the binding pocket.[5] Key interactions are formed with residues from several transmembrane helices, creating a distinct binding mode compared to the endogenous peptide agonist.[5][7]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound to NTSR1 has been determined in various systems, consistently demonstrating high potency in the nanomolar to sub-nanomolar range. The following table summarizes key quantitative data from the literature.
| Ligand | Preparation | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | h-NTR1-CHO cells | Radioligand Binding | 1.19 | [8] | |
| This compound | HT-29 cells | Radioligand Binding | 0.32 | [8] | |
| This compound | Adult rat brain | Radioligand Binding | 3.96 | [8] | |
| This compound | HT-29 cells | Inositol Monophosphate Formation | 3.9 | [8] | |
| This compound | NTS1-H4 receptor | Competition Assay | 0.5 | [7] | |
| This compound | NTS1-H4 receptor | Surface Plasmon Resonance | 0.4 (KD) | [7] | |
| SR 142948A | NTS1 (MCF7 cells) | Surface Plasmon Resonance Microscopy | 2.03 (KD) | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of findings on this compound-NTSR1 interactions. Below are generalized protocols for key experiments based on standard practices in the field.
Site-Directed Mutagenesis of NTSR1
Site-directed mutagenesis is a fundamental technique used to identify critical residues for ligand binding by systematically replacing them with other amino acids.[10]
-
Plasmid Template Preparation: A mammalian expression vector (e.g., pcDNA3.1) containing the wild-type NTSR1 coding sequence is prepared. High-purity plasmid DNA is isolated from a large-scale bacterial culture.
-
Primer Design: For each target residue, a pair of complementary mutagenic primers is designed. The primers should be approximately 25-45 bases in length, with the desired mutation in the middle. The melting temperature (Tm) should be calculated to ensure proper annealing.
-
PCR Mutagenesis: A high-fidelity DNA polymerase is used for the PCR reaction to minimize secondary mutations. The reaction typically involves a low number of cycles (12-18) to amplify the entire plasmid containing the desired mutation.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.
-
Transformation: The mutated plasmid DNA is then transformed into competent E. coli cells for propagation.
-
Sequence Verification: Plasmids are isolated from several colonies and the entire NTSR1 coding sequence is verified by Sanger sequencing to confirm the desired mutation and the absence of unintended mutations.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.
-
Cell Culture and Transfection: HEK293 or CHO cells are cultured and transiently or stably transfected with the expression vector for either wild-type or mutant NTSR1.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. The protein concentration of the membrane suspension is determined using a standard protein assay (e.g., BCA assay).
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled NTSR1 ligand (e.g., [3H]this compound or [125I-Tyr3]NT) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the reaction.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NTSR1 ligand.
-
-
Incubation and Separation: The binding reaction is incubated to equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Workflows
NTSR1 Signaling Pathway and this compound Inhibition
Caption: NTSR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Identifying Key Binding Residues
Caption: Workflow for elucidating this compound binding determinants.
Conclusion
The structural and functional understanding of the this compound-NTSR1 interaction provides a solid foundation for structure-based drug design. The high-resolution crystal structure reveals a distinct antagonist-bound conformation, and quantitative binding data from mutagenesis studies can further pinpoint the residues critical for high-affinity binding. The detailed experimental protocols outlined in this guide serve as a resource for researchers aiming to further investigate the pharmacology of NTSR1 and to develop novel modulators of this important therapeutic target. The continued exploration of the molecular determinants of ligand binding to NTSR1 will undoubtedly pave the way for the next generation of drugs targeting the neurotensinergic system.
References
- 1. In Silico Investigation of the Neurotensin Receptor 1 Binding Site: Overlapping Binding Modes for Small Molecule Antagonists and the Endogenous Peptide Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NTSR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | Neurotensin Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biosensingusa.com [biosensingusa.com]
- 10. experiments.springernature.com [experiments.springernature.com]
The Modulatory Role of SR 142948 on Amphetamine-Induced Hyperactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the neurotensin (B549771) receptor antagonist, SR 142948, and its effects on amphetamine-induced hyperactivity. Amphetamine, a potent psychostimulant, primarily exerts its effects by increasing synaptic levels of dopamine (B1211576) and norepinephrine. The neurotensin system, a key modulator of the central nervous system, has been shown to interact significantly with dopaminergic pathways. This compound, a non-peptide antagonist of both neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2), has emerged as a critical tool for dissecting this interaction. This document summarizes key quantitative data, details experimental methodologies for preclinical assessment, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting the intricate relationship between the neurotensin and dopamine systems in the context of psychostimulant action.
Introduction
Psychostimulants such as amphetamine are known for their profound effects on locomotor activity, primarily mediated through the enhancement of dopaminergic neurotransmission in the mesolimbic pathway. The neuropeptide neurotensin (NT) and its receptors are densely expressed in brain regions associated with this pathway, including the ventral tegmental area (VTA) and the nucleus accumbens, suggesting a significant modulatory role in dopamine-related behaviors.
This compound is a potent and selective non-peptide antagonist for both NTS1 and NTS2 receptors, with a high binding affinity in the nanomolar range. Its ability to cross the blood-brain barrier and its oral activity make it a valuable pharmacological tool for in vivo studies. Research has demonstrated that this compound can effectively attenuate the hyperactivity induced by amphetamine, highlighting the potential of neurotensin receptor modulation as a therapeutic strategy for conditions involving dopamine dysregulation. This guide synthesizes the current understanding of this compound's impact on amphetamine-induced locomotor activity.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies investigating the effects of amphetamine on locomotor activity and the modulatory actions of neurotensin receptor antagonists.
Table 1: Amphetamine Dose-Response on Locomotor Activity in Rats
| Amphetamine Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled, cm) | Percent Increase from Saline |
| Saline | Baseline | 0% |
| 0.5 | Data indicates a slight, often non-significant increase | Varies |
| 1.0 | Significant increase | Varies |
| 1.5 | Significant and robust increase | Varies |
| 2.0 | Pronounced and significant hyperactivity | Varies |
| 4.0 | Strong and significant hyperactivity | Varies |
Note: The precise quantitative values for locomotor activity can vary significantly between studies due to differences in experimental protocols, rat strains, and apparatus. The table reflects the general dose-dependent trend of increased locomotor activity following amphetamine administration.[1][2]
Table 2: Effect of this compound on Amphetamine-Induced Locomotor Activity
| Treatment Group | Amphetamine Dose (mg/kg, i.p.) | This compound Pre-treatment Dose | Outcome on Locomotor Activity |
| Amphetamine | Varies | None | Significant increase in hyperactivity |
| Amphetamine + this compound | Varies | Varies | Attenuation of amphetamine-induced hyperactivity |
Note: While multiple sources confirm the attenuating effect of this compound on amphetamine-induced hyperactivity, specific dose-response data detailing the percentage of reduction was not available in the initial search results. Further focused studies are required to populate this table with precise quantitative values.
Experimental Protocols
This section details a generalized experimental protocol for assessing the effect of this compound on amphetamine-induced hyperactivity in a rodent model, based on common methodologies reported in the literature.
Animal Model
-
Species: Male Adult Rats (e.g., Sprague-Dawley or Wistar)
-
Weight: 250-350 g
-
Housing: Single or pair-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled daily for several days prior to the experiment to minimize stress.
Apparatus
-
Open-Field Arena: A square or circular arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is equipped with a grid of infrared photobeams to automatically record locomotor activity (e.g., distance traveled, rearing frequency, and stereotypic movements). The arena should be cleaned thoroughly with a mild cleaning solution between each animal to eliminate olfactory cues.
Drug Preparation and Administration
-
Amphetamine: d-amphetamine sulfate (B86663) is dissolved in sterile 0.9% saline.
-
This compound: this compound is prepared in a suitable vehicle (e.g., sterile water or a solution containing a small percentage of a solubilizing agent like Tween 80).
-
Administration:
-
This compound or its vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the amphetamine challenge.
-
Amphetamine or saline is administered i.p. immediately before placing the animal in the open-field arena.
-
Experimental Procedure
-
Habituation: On the day of the experiment, animals are transported to the testing room and allowed to acclimate for at least 60 minutes.
-
Pre-treatment: Animals are administered this compound or vehicle according to the experimental design.
-
Amphetamine Challenge: After the pre-treatment interval, animals are injected with the designated dose of amphetamine or saline.
-
Locomotor Activity Recording: Immediately following the amphetamine or saline injection, each rat is placed individually into the center of the open-field arena. Locomotor activity is recorded for a specified duration, typically 60 to 120 minutes.
-
Data Analysis: The data collected from the photobeam system is analyzed to determine various parameters of locomotor activity. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: Interaction of Amphetamine and Neurotensin Signaling Pathways.
Experimental Workflow
Caption: Workflow for Assessing this compound's Effect on Hyperactivity.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the role of the neurotensin system in modulating the behavioral effects of psychostimulants like amphetamine. The available evidence strongly indicates that blockade of NTS1 and NTS2 receptors by this compound attenuates amphetamine-induced hyperactivity. This effect is likely mediated through the intricate interactions between the neurotensin and dopamine systems within the mesolimbic pathway. A deeper understanding of the specific contributions of NTS1 and NTS2 receptor signaling in this modulation, supported by detailed dose-response studies, will be crucial for the development of novel therapeutic agents for disorders characterized by dopamine system dysregulation, such as substance use disorders and certain psychiatric conditions. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating this complex neurobiological relationship.
References
- 1. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motor and locomotor responses to systemic amphetamine in three lines of selectively bred Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SR 142948 in Blocking Neurotensin-Induced Hypothermia and Analgesia: A Technical Guide
An in-depth examination of the potent, non-peptide neurotensin (B549771) receptor antagonist SR 142948, detailing its mechanism of action, quantitative pharmacology, and the experimental protocols used to demonstrate its efficacy in blocking the central effects of neurotensin.
Introduction
Neurotensin (NT) is a thirteen-amino-acid neuropeptide with a wide distribution in the central nervous system, where it modulates a variety of physiological and behavioral processes, including thermoregulation and nociception. Central administration of neurotensin is known to induce profound hypothermia and analgesia. The development of selective antagonists for neurotensin receptors has been crucial for elucidating the roles of these receptors in various signaling pathways and for exploring their therapeutic potential. This compound is a potent and selective, orally active, non-peptide antagonist of neurotensin receptors.[1] This technical guide provides a comprehensive overview of the role of this compound in blocking neurotensin-induced hypothermia and analgesia, with a focus on its quantitative data, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Data Summary
The efficacy of this compound as a neurotensin receptor antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and its functional antagonism of neurotensin-induced effects.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 ([125I]-NT Binding) | h-NTR1-CHO cells | 1.19 nM | [2] |
| HT-29 cells | 0.32 nM | [2] | |
| Adult rat brain | 3.96 nM | [2] | |
| Human umbilical vein endothelial cells | 0.24 ± 0.01 nM | [3] | |
| Ki | Neurotensin Receptors | < 10 nM | [3][4] |
| IC50 (NT-induced IP1 formation) | HT-29 cells | 3.9 nM | [1][2] |
| IC50 (NT-induced Ca2+ increase) | Human umbilical vein endothelial cells | 19 ± 6 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Blocking Neurotensin-Induced Hypothermia and Analgesia
| Effect Blocked | Animal Model | This compound Dose (p.o.) | % Inhibition | Reference |
| Hypothermia | Rats | 2 mg/kg | 53% | [5] |
| Mice | 4 mg/kg | 54% | [5] | |
| Analgesia | Mice | 4 mg/kg | Complete inhibition | [2] |
Signaling Pathways and Experimental Workflows
The physiological effects of neurotensin are primarily mediated through two G protein-coupled receptors: the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2). This compound acts as an antagonist at these receptors, blocking the downstream signaling cascades initiated by neurotensin.
Neurotensin Receptor Signaling Pathway
Neurotensin binding to NTS1 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response. The activation of both NTS1 on neurons and NTS2 on astrocytes in the median preoptic nucleus is required for the full hypothermic response to neurotensin.
Experimental Workflow for In Vivo Studies
The in vivo assessment of this compound's efficacy typically involves a series of standardized steps to induce and measure the physiological responses to neurotensin in animal models.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the characterization of this compound's ability to block neurotensin-induced hypothermia and analgesia, primarily based on the study by Gully et al. (1997).
Neurotensin-Induced Hypothermia Assay
Objective: To determine the ability of this compound to antagonize the hypothermic effect of centrally administered neurotensin.
Animals:
-
Male Swiss mice (20-22 g) or male Sprague-Dawley rats (200-225 g).
-
Animals are housed in a temperature-controlled room (21-23°C) with a 12-hour light/dark cycle and provided with food and water ad libitum.
Drug Preparation and Administration:
-
Neurotensin: Dissolved in 0.9% saline.
-
This compound: Suspended in a 0.5% aqueous solution of methylcellulose.
-
This compound Administration: Administered orally (p.o.) in a volume of 10 ml/kg 60 minutes before the neurotensin injection.
-
Neurotensin Administration: Injected intracerebroventricularly (i.c.v.) at a dose of 30 µg in a volume of 5 µl for mice and 10 µl for rats.
Experimental Procedure:
-
Baseline Temperature: Rectal temperature is measured using a digital thermometer before any drug administration.
-
This compound Administration: Animals receive the predetermined oral dose of this compound or the vehicle.
-
Waiting Period: A 60-minute interval is allowed for the absorption of the orally administered compound.
-
Neurotensin Administration: Animals are lightly anesthetized with ether for the i.c.v. injection of neurotensin or saline.
-
Post-Injection Monitoring: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the neurotensin injection.
Data Analysis:
-
The change in body temperature from baseline is calculated for each time point.
-
The percentage inhibition of the neurotensin-induced hypothermia by this compound is calculated by comparing the maximum temperature drop in the this compound pre-treated group to the vehicle-treated group.
Neurotensin-Induced Analgesia Assay (Hot-Plate Test)
Objective: To evaluate the antagonistic effect of this compound on the analgesic response induced by central neurotensin administration.
Animals:
-
Male Swiss mice (20-22 g).
-
Housing conditions are the same as for the hypothermia assay.
Drug Preparation and Administration:
-
Drug preparations and administration routes are the same as described for the hypothermia assay.
Experimental Procedure:
-
Apparatus: A hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Latency: The baseline reaction time (latency to lick a hind paw or jump) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
This compound Administration: Mice are treated orally with this compound or vehicle.
-
Waiting Period: A 60-minute pre-treatment time is observed.
-
Neurotensin Administration: Neurotensin (30 µg) or saline is administered via i.c.v. injection under light ether anesthesia.
-
Post-Injection Testing: The hot-plate latency is measured at various time points (e.g., 15, 30, and 60 minutes) after the neurotensin injection.
Data Analysis:
-
The increase in hot-plate latency from baseline is calculated for each time point.
-
The antagonistic effect of this compound is determined by comparing the analgesic effect of neurotensin in the presence and absence of the antagonist.
Conclusion
This compound is a highly potent, non-peptide neurotensin receptor antagonist with nanomolar affinity for both NTS1 and NTS2 receptors. In vitro and in vivo studies have consistently demonstrated its ability to effectively block the physiological responses to neurotensin. Specifically, oral administration of this compound significantly attenuates neurotensin-induced hypothermia and completely inhibits neurotensin-induced analgesia in rodent models.[2][5] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of neurotensin receptor pharmacology and the potential therapeutic applications of antagonists like this compound in CNS disorders. The distinct pharmacological profile of this compound, particularly its ability to block both hypothermia and analgesia, distinguishes it from other neurotensin antagonists and underscores its value as a research tool.[4]
References
- 1. Research Portal [scholarship.miami.edu]
- 2. X-ray structural characterization of this compound, a novel potent synthetic neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SR 142948 for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), particularly the high-affinity neurotensin receptor 1 (NTS1).[1][2] It is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of the neurotensin system in the central nervous system (CNS) and other physiological processes.[1] These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo rodent studies, including detailed protocols and data presentation.
Data Presentation
Table 1: Summary of this compound Dosages and Administration Routes in Rodent Studies
| Species | Administration Route | Dosage Range | Study Type | Observed Effects |
| Mouse | Oral (p.o.) | 2 µg/kg | Behavioral | Inhibition of neurotensin-induced turning behavior.[3] |
| Mouse | Oral (p.o.) | 0.04 - 0.64 mg/kg | Behavioral | Dose-dependent inhibition of neurotensin-induced turning behavior.[1] |
| Mouse | Oral (p.o.) | 4 mg/kg | Physiological | 54% blockade of neurotensin-induced hypothermia.[3] |
| Mouse | Oral (p.o.) | up to 10 mg/kg | Physiological | Partial but significant blockade of neurotensin-induced hypothermia.[3] |
| Rat | Oral (p.o.) | 2 mg/kg | Physiological | 53% blockade of neurotensin-induced hypothermia.[3] |
| Rat | Intraperitoneal (i.p.) | 0.01 - 0.3 mg/kg | Neurochemical | Dose-dependent prevention of neurotensin-enhanced acetylcholine (B1216132) release.[3] |
| Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Neurochemical | Complete antagonism of neurotensin-evoked acetylcholine release in the striatum.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (see below for options)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile saline (0.9% NaCl)
-
Tween 80
-
Distilled water
Vehicle Selection and Preparation:
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Based on available literature, the following vehicles have been used:
-
For Oral (p.o.) Administration: A solution of 0.01% Tween 80 in distilled water is a suitable vehicle.[4]
-
Preparation: To prepare 10 mL of vehicle, add 1 µL of Tween 80 to 10 mL of sterile distilled water and mix thoroughly.
-
-
For Intraperitoneal (i.p.) Administration: Sterile saline (0.9% NaCl) is a commonly used vehicle.[4]
-
Preparation: Use commercially available sterile saline or prepare by dissolving 0.9 g of NaCl in 100 mL of distilled water and sterilizing by autoclaving.
-
-
Alternative Vehicle for Oral Administration: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been suggested for achieving a clear solution at higher concentrations (≥ 5 mg/mL).[3]
Preparation of Dosing Solution (Example for a 1 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume):
-
Calculate the required amount of this compound:
-
Dose = 1 mg/kg
-
Mouse weight = 0.025 kg
-
Total amount needed per mouse = 1 mg/kg * 0.025 kg = 0.025 mg
-
-
Calculate the required concentration of the dosing solution:
-
Injection volume = 10 mL/kg = 0.01 L/kg
-
Volume for a 25 g mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL
-
-
Prepare the dosing solution:
-
Weigh the required amount of this compound powder. For a batch of 10 mice, you would need 0.25 mg of this compound.
-
Add the appropriate volume of the chosen vehicle. To make a 10 mL stock solution at 0.1 mg/mL, you would need 1 mg of this compound in 10 mL of vehicle.
-
Vortex the solution thoroughly. If necessary, sonicate briefly to aid dissolution.
-
Ensure the final solution is clear and free of particulates before administration.
-
Protocol 2: Administration of this compound to Rodents
A. Oral Gavage (p.o.)
-
Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, this can be done by scruffing the neck to immobilize the head and body.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the animal. Gently insert the needle into the mouth and advance it along the esophagus into the stomach.
-
Administration: Slowly administer the calculated volume of the this compound solution.
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
B. Intraperitoneal Injection (i.p.)
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, gently scruff the neck and allow the body to rest on your hand, with the hind legs secured.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a sterile needle (25-27 gauge for mice) at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Administration: Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a blood vessel or organ), then slowly inject the this compound solution.
-
Post-administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Neurotensin Receptor 1 (NTS1) Signaling Pathway
Caption: NTS1 signaling is antagonized by this compound.
Experimental Workflow for In Vivo Rodent Studies with this compound
Caption: Workflow for this compound rodent studies.
References
Preparing Stock Solutions of SR 142948: A Detailed Guide for Researchers
Application Notes and Protocols for the selective non-peptide neurotensin (B549771) receptor antagonist, SR 142948.
This document provides detailed application notes and protocols for the preparation of stock solutions of this compound using Dimethyl Sulfoxide (DMSO) and other solvents for use in various research applications. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of the neurotensin receptors (NTS), particularly the NTS1 and NTS2 subtypes.[1] It binds with high affinity to these receptors, making it a valuable tool for studying the physiological and pathological roles of neurotensin signaling. Neurotensin, a tridecapeptide, is involved in a wide range of biological processes, including the regulation of dopamine (B1211576) pathways, analgesia, and hypothermia.[2][3] this compound competitively inhibits the binding of neurotensin to its receptors, thereby blocking downstream signaling cascades.[4]
The primary signaling pathway activated by neurotensin receptors is the Gαq-mediated activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound effectively antagonizes these effects, making it a crucial compound for investigating neurotensin-mediated cellular responses.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 685.86 g/mol | |
| Formula | C₃₉H₅₁N₅O₆ | |
| Appearance | White to off-white solid | |
| Purity | ≥97% |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Maximum Concentration | Reference |
| DMSO | 75 mM (51.44 mg/mL) | |
| Water | 25 mM (17.15 mg/mL) |
Note: When preparing stock solutions, it is always recommended to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis.
Protocols for Preparing this compound Stock Solutions
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.86 mg of this compound (using a molecular weight of 685.86 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for in vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Protocol 3: Formulation for in vivo Administration
Due to the potential toxicity of DMSO in animals, it is often necessary to use a co-solvent system for in vivo studies. Below are examples of formulations that can be used.
Formulation A: DMSO/Tween 80/Saline
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, mix Tween 80 and sterile saline.
-
Slowly add the this compound/DMSO stock solution to the Tween 80/saline mixture while vortexing to create a stable emulsion or solution. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.
Formulation B: DMSO/PEG300/Tween-80/Saline
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been shown to achieve a solubility of ≥ 5 mg/mL.
Formulation C: DMSO/Corn Oil
-
Prepare a stock solution in DMSO.
-
Dilute the DMSO stock in corn oil (e.g., 10% DMSO, 90% corn oil). This can be suitable for oral administration.
Experimental Data Summary
The following tables summarize the effective concentrations of this compound observed in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/Tissue | IC₅₀ | Reference |
| Neurotensin Receptor Binding | h-NTR1-CHO cells | 1.19 nM | [5] |
| HT-29 cells | 0.32 nM | [5] | |
| Adult rat brain | 3.96 nM | [5] | |
| Inositol Monophosphate Formation | HT-29 cells | 3.9 nM | [2][3][4][5] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | Antagonized at 1-10 nM | [2][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Effective Dose | Administration Route | Reference |
| Mice | Inhibition of NT-induced turning behavior | 2 µg/kg | p.o. | [5] |
| Mice | Blockade of NT-induced hypothermia | 4 mg/kg | p.o. | [5] |
| Rats | Blockade of NT-induced hypothermia | 2 mg/kg | p.o. | [5] |
| Rats | Antagonism of NT-evoked acetylcholine (B1216132) release | 0.1 mg/kg | i.p. | [2][3] |
Signaling Pathways and Experimental Workflows
Neurotensin Receptor Signaling Pathway
The following diagram illustrates the Gαq-mediated signaling cascade initiated by neurotensin binding to its receptor and its inhibition by this compound.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This diagram outlines the key steps for performing an in vitro calcium mobilization assay to assess the antagonist activity of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the neurotensin system. Proper preparation of stock and working solutions is essential for obtaining accurate and reproducible results. The protocols and data provided in this document offer a comprehensive guide for researchers utilizing this compound in their studies. Always refer to the manufacturer's instructions and safety data sheets before handling any chemical compounds.
References
- 1. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
Standard Protocol for the Utilization of SR 142948 in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) (NT) receptors, specifically targeting the neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2).[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of neurotensin signaling in various biological systems. This compound competitively inhibits the binding of neurotensin to its receptors, thereby blocking downstream signaling cascades, such as the mobilization of intracellular calcium and the formation of inositol (B14025) monophosphate.[4][5] These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments, including detailed protocols for its preparation, storage, and application in key functional assays.
Product Information
| Property | Value | Reference |
| Full Name | 2-[[5-(2,6-dimethoxyphenyl)-1-[4-[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
| Molecular Formula | C39H51N5O6 | |
| Molecular Weight | 685.86 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥97% (HPLC) |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Recommendation | Reference |
| Solubility | Soluble in DMSO (up to 75 mM) and water (up to 25 mM). | |
| Stock Solution Preparation | For a 10 mM stock solution, dissolve 6.86 mg of this compound in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution. | |
| Stock Solution Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [4] |
| Powder Storage | Store the solid compound at +4°C. |
Data Presentation: In Vitro Activity of this compound
This compound exhibits potent antagonist activity at neurotensin receptors in various cell-based assays. The following table summarizes its inhibitory concentrations (IC50) from published studies.
| Cell Line/Tissue | Assay | IC50 (nM) | Reference |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT Binding | 1.19 | [4] |
| HT-29 cells | [¹²⁵I-Tyr³]NT Binding | 0.32 | [4] |
| Adult rat brain | [¹²⁵I-Tyr³]NT Binding | 3.96 | [4] |
| HT-29 cells | Inositol Monophosphate Formation | 3.9 | [4][5] |
| h-NTR1-CHO cells | Intracellular Calcium Mobilization | 1-10 (Antagonistic Activity) | [4] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments utilizing this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on neurotensin-induced intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cells expressing neurotensin receptors (e.g., h-NTR1-CHO, HT-29)
-
Cell culture medium
-
This compound
-
Neurotensin (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Prepare a solution of neurotensin in HBSS at 2x the final desired concentration (typically at its EC80 concentration for antagonist studies).
-
-
Antagonist Incubation: Add 50 µL of the diluted this compound solutions to the appropriate wells and incubate for 15-30 minutes at 37°C. For control wells, add 50 µL of HBSS.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at appropriate intervals.
-
Establish a stable baseline reading for 15-20 seconds.
-
Use the automated injector to add 50 µL of the neurotensin solution to each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the neurotensin-induced calcium response as a function of the this compound concentration to determine the IC50 value.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines the measurement of this compound's ability to inhibit neurotensin-stimulated accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. This protocol is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
Cells expressing neurotensin receptors (e.g., HT-29)
-
Cell culture medium
-
This compound
-
Neurotensin (agonist)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and stimulation buffer with LiCl)
-
White 384-well or 96-well microplate
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells into a white microplate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the assay kit.
-
Prepare a solution of neurotensin in the stimulation buffer at 2x the final desired concentration.
-
-
Cell Stimulation:
-
Remove the culture medium from the wells.
-
Add the diluted this compound solutions to the appropriate wells.
-
Add the neurotensin solution to the wells. For antagonist assays, pre-incubate with this compound for 15-30 minutes before adding neurotensin.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection Reagent Addition:
-
Following the manufacturer's instructions, prepare the IP1-d2 and anti-IP1 cryptate detection reagents.
-
Add the detection reagents to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions (typically measuring emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Determine the concentration of IP1 in each sample from the standard curve.
-
Plot the inhibition of neurotensin-induced IP1 accumulation as a function of this compound concentration to calculate the IC50 value.
-
Visualizations
Neurotensin Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by neurotensin and the point of inhibition by this compound.
Caption: Neurotensin signaling and this compound inhibition.
Experimental Workflow for Antagonist Screening
This diagram outlines the general workflow for screening potential antagonists of the neurotensin receptor using a cell-based assay.
Caption: Workflow for NT receptor antagonist screening.
Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to optimize protocols accordingly. Always follow standard laboratory safety procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. Neurotensin receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SR 142948 in Behavioral Pharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), particularly the neurotensin receptor subtype 1 (NTS1).[1][2][3] Its ability to cross the blood-brain barrier and its high binding affinity make it a valuable tool for investigating the role of the neurotensin system in various central nervous system functions and disorders.[2] In behavioral pharmacology, this compound is utilized to probe the involvement of neurotensin signaling in anxiety, depression, psychosis, and substance abuse. This document provides detailed application notes and protocols for the use of this compound in relevant behavioral research models.
Mechanism of Action
Neurotensin, a 13-amino acid neuropeptide, exerts its effects by binding to G protein-coupled receptors. The high-affinity NTS1 receptor is coupled to a Gq protein.[4] Activation of NTS1 by neurotensin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade modulates neuronal excitability and neurotransmitter release. This compound acts as a competitive antagonist at the NTS1 receptor, blocking the binding of neurotensin and thereby inhibiting its downstream signaling effects.[2]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Receptor Binding | h-NTR1-CHO cells | IC₅₀ | 1.19 nM | [5] |
| Receptor Binding | HT-29 cells | IC₅₀ | 0.32 nM | [5] |
| Receptor Binding | Adult rat brain | IC₅₀ | 3.96 nM | [5] |
| Receptor Binding | Human umbilical vein endothelial cells ([¹²⁵I]-neurotensin) | IC₅₀ | 0.24 ± 0.01 nM | [6] |
| Functional Antagonism | HT-29 cells (Inositol monophosphate formation) | IC₅₀ | 3.9 nM | [5][7] |
| Functional Antagonism | h-NTR1-CHO cells (Intracellular calcium mobilization) | IC₅₀ | - | [5] |
| Functional Antagonism | Human umbilical vein endothelial cells (Cytosolic free Ca²⁺ increase) | IC₅₀ | 19 ± 6 nM | [6] |
In Vivo Behavioral Effects of this compound
| Behavioral Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| NT-Induced Turning Behavior | Mouse | p.o. | 0.04-0.64 mg/kg | Inhibition of turning behavior | [2] |
| NT-Induced Hypothermia | Rat | p.o. | 2 mg/kg | 53% blockade | [5] |
| NT-Induced Hypothermia | Mouse | p.o. | 4 mg/kg | 54% blockade | [5] |
| NT-Induced Analgesia | Mouse/Rat | p.o. | Not specified | Blockade of analgesia | [2] |
| NT-Evoked Acetylcholine Release | Rat | i.p. | 0.1 mg/kg | Complete antagonism | [2] |
| Amphetamine-Induced Hyperactivity | Not specified | Not specified | Not specified | Attenuation | [1][3] |
| Prepulse Inhibition (restoring effects of antipsychotics) | Rat | Not specified | Not specified | Blockade of haloperidol (B65202) and quetiapine (B1663577) effects | [8] |
| Sleep/Wakefulness | Mouse | i.p. | 1-3 mg/kg | Decreased wakefulness, increased NREM and REM sleep | [9] |
Experimental Protocols
General Considerations for In Vivo Studies
-
Vehicle: this compound is soluble in a mixture of polyethylene (B3416737) glycol, Tween 80, and distilled water. It can also be dissolved in DMSO and diluted in saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration: For oral administration (p.o.), gavage is a common method. For intraperitoneal (i.p.) injection, proper technique is crucial to avoid injection into organs.[2][5]
-
Acclimation: Animals should be acclimated to the experimental room for at least 60 minutes before testing to reduce stress-induced variability.[10]
-
Blinding: The experimenter should be blind to the treatment conditions to minimize bias.
Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
This compound.
-
Vehicle solution.
-
Experimental animals (mice or rats).
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., i.p. or p.o.) 30-60 minutes before the test.
-
Acclimation: Place the animal in the testing room for at least 60 minutes prior to the test to allow for habituation.[10]
-
Test Initiation: Gently place the animal on the central platform of the EPM, facing one of the open arms.[11]
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.[11]
-
Behavioral Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will eventually adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.[13][14]
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).
-
Water at a controlled temperature (23-25°C).
-
Video camera.
-
This compound.
-
Vehicle solution.
-
Experimental animals (mice or rats).
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals 30-60 minutes prior to the test session.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.
-
Test Session:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15-20 cm).
-
Gently place the animal into the water.
-
Record the animal's behavior for a total of 6 minutes.
-
-
Behavioral Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and swimming movements, with the animal making only small movements necessary to keep its head above water.
-
Data Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment to prevent hypothermia.
Protocol 3: Investigation of Antipsychotic-like Potential using the Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in psychiatric disorders such as schizophrenia.[15] This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[16]
Materials:
-
Startle response measurement system (including a startle chamber, a loudspeaker, and a sensor to detect movement).
-
This compound.
-
Vehicle solution.
-
Experimental animals (rats or mice).
-
(Optional) A psychostimulant to induce PPI deficits (e.g., apomorphine, amphetamine).
Procedure:
-
Drug Administration: Administer this compound or vehicle. If investigating the reversal of a deficit, the psychostimulant is typically administered after this compound and before the test.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.[17]
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) is presented.
-
Prepulse-pulse trials: The prepulse is presented 30-120 ms (B15284909) before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Collection: The startle response (amplitude of the animal's movement) is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Data Interpretation: A decrease in %PPI indicates a deficit in sensorimotor gating. An increase in %PPI by this compound, particularly in an animal model with induced deficits, suggests a potential antipsychotic-like effect. For instance, this compound has been shown to block the PPI-restoring effects of antipsychotics like haloperidol and quetiapine in isolation-reared rats, suggesting an interaction with the neurotensin system in the mechanism of action of these drugs.[8]
Mandatory Visualizations
Caption: NTS1 receptor signaling cascade and the inhibitory action of this compound.
Caption: General workflow for conducting behavioral experiments using this compound.
Caption: this compound's potential to mitigate psychostimulant-induced behaviors.
References
- 1. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced neurotensin neurotransmission is involved in the clinically relevant behavioral effects of antipsychotic drugs: evidence from animal models of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ja.brc.riken.jp [ja.brc.riken.jp]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. The Role of Sensory Modality in Prepulse Inhibition: An Ontogenetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of SR 142948 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors, demonstrating high affinity for both NTSR1 and NTSR2 subtypes.[1] It is characterized as an orally active compound with good brain accessibility and a long duration of action, making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system in vivo.[1] this compound has been utilized in preclinical studies to explore its therapeutic potential in various conditions, including psychiatric disorders.[2] These application notes provide detailed protocols for the oral administration of this compound in rodent models for in vivo experimental studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 685.86 g/mol | [3] |
| Formula | C₃₉H₅₁N₅O₆ | [3] |
| Solubility | Soluble to 75 mM in DMSO | [3] |
| Soluble to 25 mM in water | [3] | |
| Purity | ≥97% | [3] |
| Storage | Store at +4°C | [3] |
Pharmacokinetic Data
As of the latest available information, detailed pharmacokinetic parameters for the oral administration of this compound in rodents (e.g., Cmax, Tmax, AUC, and oral bioavailability) are not extensively published in peer-reviewed literature. Researchers are advised to perform pilot pharmacokinetic studies in their specific animal models to determine these parameters. A template for recording such data is provided below.
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) | Animal Model | Reference |
| This compound | Oral | User-defined | User-determined | User-determined | User-determined | User-determined | e.g., Sprague-Dawley Rat | Internal Study |
| This compound | IV | User-defined | User-determined | User-determined | User-determined | N/A | e.g., Sprague-Dawley Rat | Internal Study |
Note: The above table is a template. Researchers should fill in the data based on their own experimental findings.
While specific data for this compound is lacking, studies on other neurotensin receptor modulators have reported oral bioavailabilities in rodents ranging from less than 5% to approximately 50%, with half-lives varying depending on the compound's structure.[4] For instance, some novel hexapeptides with neurotensin activity have shown oral bioavailabilities of 0.19% to 0.61% in rats.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a solution or suspension of this compound suitable for oral gavage in rodents. Due to its solubility characteristics, a co-solvent or vehicle system is typically required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[2] Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may aid dissolution.
-
Note: The stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
-
-
Prepare the Final Dosing Solution (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
For a 1 mL final dosing solution, begin with the appropriate volume of the DMSO stock solution to achieve the desired final concentration.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The final solution should be a clear and uniform suspension. If precipitation occurs, gentle sonication may be used to aid in creating a stable suspension.
-
Alternative Vehicle Formulations: [2]
-
Corn Oil: Add the required volume of the DMSO stock solution to corn oil and mix thoroughly.
-
SBE-β-CD in Saline: Add the required volume of the DMSO stock solution to a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline and mix until clear.
Protocol 2: Oral Administration by Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Gavage Needle Measurement:
-
Measure the appropriate insertion depth by placing the tip of the gavage needle at the corner of the mouse's mouth and extending it to the last rib. Mark this length on the needle.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe.
-
With the mouse held in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as it is gently advanced into the esophagus to the predetermined mark. Do not force the needle.
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-administration.
-
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). The binding of the endogenous ligand, neurotensin, to these receptors typically activates the Gq alpha subunit of the associated G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which then acts as a second messenger to modulate various cellular responses. This compound blocks this pathway by preventing the initial binding of neurotensin to its receptors.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of novel hexapeptides with neurotensin activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SR 142948 for the Study of Neurotensin Receptor Function in Specific Brain Regions
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR 142948 is a potent, selective, and orally active non-peptide antagonist for neurotensin (B549771) (NT) receptors.[1][2] Unlike some earlier antagonists, this compound exhibits a broad spectrum of activity, likely through its interaction with multiple neurotensin receptor subtypes.[3] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system (CNS) functions of neurotensin, particularly in modulating dopaminergic pathways implicated in reward, motivation, and psychiatric disorders.[1][4][5] These notes provide an overview of this compound, its mechanism of action, and detailed protocols for its application in key neuropharmacological experiments.
Mechanism of Action
Neurotensin exerts its physiological effects by binding to G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).[6][7][8] NTS1 activation typically couples to Gq proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7][8] NTS2 signaling is more varied and can be cell-dependent.[8] this compound acts as a competitive antagonist at these receptors, binding to them without initiating a signaling cascade and thereby blocking the effects of endogenous neurotensin.[3]
Data Presentation: Binding Affinity of this compound
This compound demonstrates high affinity for neurotensin receptors across various preparations. The following table summarizes its inhibitory concentration (IC50) values from competitive binding assays.
| Preparation | Receptor Target | Radioligand | IC50 Value (nM) | Reference |
| h-NTR1-CHO Cells | Human NTS1 | [¹²⁵I-Tyr³]NT | 1.19 | [1] |
| HT-29 Cells | Human NTS1 | [¹²⁵I-Tyr³]NT | 0.32 | [1] |
| Adult Rat Brain | Native NT Receptors | [¹²⁵I-Tyr³]NT | 3.96 | [1] |
| HT-29 Cells (Functional Assay) | Human NTS1 | - | 3.9 (IP Formation) | [3] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for this compound Affinity
This protocol details a competitive binding assay to determine the IC50 value of this compound for neurotensin receptors in rat brain tissue.
Objective: To quantify the binding affinity of this compound by measuring its ability to displace a radiolabeled neurotensin ligand from its receptors.
Materials:
-
This compound
-
[¹²⁵I-Tyr³]Neurotensin (Radioligand)
-
Unlabeled Neurotensin (for non-specific binding)
-
Adult rat brain tissue (e.g., striatum or cortex)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
Equipment:
-
Homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
Incubation bath or plate shaker
-
Filtration manifold
-
Gamma counter
-
Microplate reader (for protein quantification)
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., ventral tegmental area, nucleus accumbens) from adult rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 100-200 µg per assay tube. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Set up triplicate assay tubes for:
-
Total Binding: Membrane preparation + Radioligand.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of unlabeled Neurotensin (e.g., 1 µM).
-
Competition Binding: Membrane preparation + Radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
To each tube, add 100 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kd, e.g., 0.1 nM), and 50 µL of either buffer, unlabeled NT, or this compound dilution.
-
Incubate at room temperature (25°C) for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Protocol 2: In Vivo Microdialysis to Study this compound Effects on Dopamine (B1211576) Release
This protocol describes how to use in vivo microdialysis to measure the effect of this compound on neurotensin-evoked dopamine release in the nucleus accumbens (NAcc) following administration into the ventral tegmental area (VTA).[9]
Objective: To determine if this compound can block the neurotensin-induced increase in dopamine efflux in a specific brain circuit.
Materials:
-
This compound
-
Neurotensin (NT)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, urethane)
-
Male Sprague-Dawley or Wistar rats (250-300g)
Equipment:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Surgical tools
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted at the VTA for drug administration.
-
Implant a microdialysis probe into the ipsilateral NAcc.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving setup.
-
Connect the microdialysis probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable dopamine baseline.
-
-
Drug Administration and Sample Collection:
-
Administer this compound or vehicle directly into the VTA via the guide cannula. In some studies, systemic (i.p. or p.o.) administration is used.[3]
-
After a pre-treatment period (e.g., 15-30 minutes), administer neurotensin into the VTA.
-
Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-NT injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples immediately using an HPLC-ED system.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the cannula and probe.
-
-
Data Analysis:
-
Quantify the dopamine peaks from the HPLC chromatograms.
-
Express the dopamine concentration in each sample as a percentage of the average baseline concentration.
-
Compare the dopamine response to NT in the vehicle-treated group versus the this compound-treated group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-142948 [medbox.iiab.me]
- 5. Neurotensin in reward processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]
- 8. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining SR 142948 Potency and Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS), primarily targeting the NTS1 and NTS2 subtypes.[1] Neurotensin, a tridecapeptide, exerts its physiological effects through these G protein-coupled receptors (GPCRs), which are implicated in a variety of biological processes, including pain perception, thermoregulation, and dopaminergic signaling.[2][3][4] The antagonism of neurotensin signaling by molecules like this compound holds therapeutic potential for various neurological and psychiatric disorders.
These application notes provide detailed protocols for essential in vitro assays to characterize the potency and efficacy of this compound. The described methods include radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of neurotensin-induced second messenger signaling (IC50), such as inositol (B14025) monophosphate accumulation and intracellular calcium mobilization.[5][6][7]
Signaling Pathway of Neurotensin Receptor 1 (NTS1)
Neurotensin receptor 1 (NTS1) is a Gq/11-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound acts by competitively blocking the binding of neurotensin to the NTS1 receptor, thereby inhibiting this downstream signaling cascade.
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy data for this compound from various assays.
Table 1: Radioligand Binding Affinity of this compound
| Cell Line/Tissue | Radioligand | Parameter | Value (nM) |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19[5] |
| HT-29 cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32[5] |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96[5] |
| - | - | Kᵢ | < 10 |
Table 2: Functional Antagonism by this compound
| Assay | Cell Line | Agonist | Parameter | Value (nM) |
| Inositol Monophosphate Formation | HT-29 cells | Neurotensin | IC₅₀ | 3.9[5][6] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | Neurotensin | IC₅₀ | Not explicitly quantified, but antagonism demonstrated[5][6] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.
Caption: Radioligand Competition Binding Assay Workflow.
Materials:
-
Cell membranes expressing neurotensin receptors (e.g., from h-NTR1-CHO or HT-29 cells)
-
Radioligand: [¹²⁵I-Tyr³]Neurotensin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[8]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4[8]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine[9]
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Membrane Preparation: Homogenize cells expressing neurotensin receptors in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [¹²⁵I-Tyr³]Neurotensin (typically at its Kd concentration), and varying concentrations of this compound.
-
Initiate Reaction: Add the cell membranes to each well to start the binding reaction. The final assay volume is typically 250 µL.[9]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of this compound to inhibit neurotensin-induced Gq/11 signaling by quantifying the accumulation of the IP3 metabolite, inositol monophosphate (IP1).
Caption: Inositol Monophosphate (IP1) Accumulation Assay Workflow.
Materials:
-
HT-29 cells or other cells endogenously or recombinantly expressing NTS1 receptors
-
This compound
-
Neurotensin
-
Stimulation Buffer (e.g., HBSS) containing Lithium Chloride (LiCl) to inhibit IP1 degradation
-
IP1 detection kit (e.g., HTRF® IP-One assay kit)
-
96-well cell culture plates
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate and culture overnight to form a confluent monolayer.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes at 37°C.[10]
-
Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC₈₀) to the wells and incubate for 30-60 minutes at 37°C. The presence of LiCl in the buffer allows for the accumulation of IP1.[10]
-
Cell Lysis and Detection: Lyse the cells and add the IP1-d2 and anti-IP1-cryptate detection reagents from the HTRF kit to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[10]
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Plot the response (HTRF ratio) against the concentration of this compound to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block neurotensin-induced increases in intracellular calcium concentration ([Ca²⁺]i), a direct consequence of NTS1 receptor activation.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Materials:
-
h-NTR1-CHO cells or other suitable cell lines
-
This compound
-
Neurotensin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed h-NTR1-CHO cells into the appropriate microplate and culture to confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Injection: Use the instrument's injector to add a fixed concentration of neurotensin (typically the EC₈₀) to the wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for several minutes to capture the calcium transient.
-
Data Analysis: The antagonistic effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (neurotensin alone). Plot the percent inhibition against the concentration of this compound to determine the IC₅₀.
References
- 1. Neurotensin receptor - Wikipedia [en.wikipedia.org]
- 2. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. Neurotensin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Investigating the Effects of SR 142948 on Neurotransmitter Release
Introduction
SR 142948 is a potent, selective, and orally active non-peptide antagonist for the neurotensin (B549771) (NT) receptor.[1][2] It demonstrates high affinity for neurotensin receptors, with IC50 values in the low nanomolar range, making it a valuable tool for studying the physiological and pathological roles of the neurotensin system.[1][3] Neurotensin is known to modulate the release of several key neurotransmitters, and this compound has been instrumental in elucidating these interactions. Specifically, it has been shown to antagonize neurotensin-evoked acetylcholine (B1216132) release in the rat striatum and to block dopamine (B1211576) efflux in the nucleus accumbens when co-administered with neurotensin in the ventral tegmental area.[3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design experiments aimed at characterizing the effects of this compound on neurotransmitter release. The protocols cover in vitro receptor binding, in vivo neurotransmitter monitoring, and cellular functional assays.
Quantitative Data Summary
The following tables summarize the binding affinities and functional inhibitory concentrations of this compound from various experimental systems.
Table 1: Receptor Binding Affinity of this compound
| Preparation | Radioligand | IC50 (nM) | Reference |
| h-NTR1-CHO Cells | [¹²⁵I-Tyr³]NT | 1.19 | [1] |
| HT-29 Cells | [¹²⁵I-Tyr³]NT | 0.32 | [1] |
| Adult Rat Brain | - | 3.96 | [1] |
| Human Umbilical Vein Endothelial Cells | [¹²⁵I]-neurotensin | 0.24 ± 0.01 | [5] |
Table 2: Functional Antagonism by this compound
| Assay | Cell Line / System | NT-Induced Effect | IC50 (nM) | Reference |
| Inositol Monophosphate (IP1) Formation | HT-29 Cells | IP1 Production | 3.9 | [1][3][6] |
| Intracellular Calcium ([Ca²⁺]i) Mobilization | h-NTR1-CHO Cells | [Ca²⁺]i Increase | - | [1][3][7] |
| Prostacyclin Production | Human Umbilical Vein Endothelial Cells | Prostacyclin Production | 17 ± 3 | [5] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of this compound for the neurotensin receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from tissues (e.g., rat striatum) or cultured cells expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).[1][3]
-
Homogenize the tissue/cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay: [8][9]
-
In a 96-well plate, add the following to each well in the assay buffer:
-
For non-specific binding, use a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Incubate the plate at 25°C for 20-60 minutes to reach equilibrium.[10]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 1% polyethyleneimine.[10]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on neurotensin-stimulated acetylcholine (ACh) or dopamine (DA) release in the brain of a freely moving rat.[11][12][13]
Caption: Experimental workflow for an in vivo microdialysis study.
Methodology:
-
Surgical Preparation:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[14]
-
Allow the system to equilibrate and collect baseline samples every 10-20 minutes until neurotransmitter levels are stable (typically 3-4 consecutive samples with <10% variation).
-
-
Drug Administration and Sample Collection:
-
Administer this compound systemically (e.g., 0.01-0.3 mg/kg, i.p.) or vehicle control.[1]
-
After a suitable pre-treatment time (e.g., 30 minutes), stimulate neurotransmitter release by infusing neurotensin (e.g., 100 nM) directly into the brain region through the microdialysis probe (retrodialysis).[1][14]
-
Continue to collect dialysate samples at regular intervals for 2-3 hours post-stimulation.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.
-
For dopamine, use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
For acetylcholine, use HPLC coupled with Mass Spectrometry (HPLC-MS) for high sensitivity.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the average baseline level.
-
Compare the time course of neurotransmitter release between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine significance.
-
Protocol 3: In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the ability of this compound to block neurotensin-induced intracellular calcium mobilization in cells expressing the human neurotensin receptor (NTR1).
Caption: Neurotensin signaling pathway and the inhibitory action of this compound.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture CHO cells stably transfected with the human NTR1 receptor (h-NTR1-CHO cells).[1][3]
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
-
Antagonist and Agonist Addition:
-
Add varying concentrations of this compound or vehicle to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Fluorescence Measurement:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a fixed concentration of neurotensin (typically a concentration that gives ~80% of the maximal response, EC80) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the change in fluorescence intensity over time (e.g., for 60-120 seconds).[1]
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response to neurotensin alone as 100% and the response in buffer as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value of this compound for inhibiting the neurotensin-induced calcium response.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. Microdialysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling SR142948 for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), with high affinity for both NTS1 and NTS2 subtypes.[1][2] Neurotensin receptors, particularly NTS1, are overexpressed in a variety of cancers, including pancreatic, prostate, and breast cancer, making them attractive targets for diagnostic imaging and targeted radionuclide therapy.[3] Radiolabeling of SR142948 allows for non-invasive in vivo visualization and quantification of NTS receptor expression, which can aid in cancer diagnosis, staging, and monitoring of therapeutic response.
These application notes provide detailed protocols for the radiolabeling of SR142948 with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. The protocols cover the conjugation of a chelator to SR142948, the radiolabeling reaction, quality control procedures, and a protocol for in vivo PET imaging in a tumor xenograft mouse model.
Signaling Pathway of the Neurotensin Receptor 1 (NTS1)
Activation of the NTS1 receptor by its endogenous ligand, neurotensin, initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), NTS1 primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling pathways are involved in various cellular processes, including proliferation, survival, and migration. SR142948, as an antagonist, blocks these downstream signaling events by preventing neurotensin from binding to the receptor.
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of DOTA-conjugated SR142948
This protocol describes the conjugation of the bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to SR142948. The carboxylic acid moiety on the adamantane (B196018) portion of SR142948 is the proposed site for conjugation. This will be achieved by activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with a DOTA derivative containing a primary amine.
Materials:
-
SR142948
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
DOTA-amine derivative (e.g., DOTA-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer
Procedure:
-
Activation of SR142948:
-
Dissolve SR142948 (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
-
Conjugation with DOTA-amine:
-
To the filtered solution containing the SR142948-NHS ester, add a solution of DOTA-amine (1.5 equivalents) and TEA (2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification of DOTA-SR142948:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the DOTA-SR142948 conjugate by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the purified DOTA-SR142948 conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Caption: Workflow for DOTA Conjugation to SR142948.
Protocol 2: Radiolabeling of DOTA-SR142948 with Gallium-68 (⁶⁸Ga)
This protocol describes the chelation of ⁶⁸Ga with the DOTA-SR142948 conjugate.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
DOTA-SR142948 conjugate
-
Sterile water for injection
-
Heating block
-
C18 Sep-Pak cartridge
-
Saline solution (0.9% NaCl)
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the ⁶⁸GaCl₃ eluate (e.g., 1 mL).
-
Add sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Add the DOTA-SR142948 conjugate (10-50 µg) dissolved in sterile water.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Purification of [⁶⁸Ga]Ga-DOTA-SR142948:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unchelated ⁶⁸Ga.
-
Elute the radiolabeled product, [⁶⁸Ga]Ga-DOTA-SR142948, with a small volume of ethanol (e.g., 0.5 mL).
-
Dilute the ethanolic solution with sterile saline to a final ethanol concentration of less than 10% for in vivo administration.
-
Protocol 3: Quality Control of [⁶⁸Ga]Ga-DOTA-SR142948
Procedure:
-
Radiochemical Purity (RCP):
-
Determine the RCP using either radio-TLC or radio-HPLC.
-
Radio-TLC: Spot the final product on a TLC plate (e.g., silica (B1680970) gel) and develop with a suitable mobile phase (e.g., 0.1 M sodium citrate). The radiolabeled conjugate should remain at the origin, while free ⁶⁸Ga moves with the solvent front.
-
Radio-HPLC: Inject an aliquot of the final product into an HPLC system equipped with a C18 column and a radioactivity detector. The retention time of the radiolabeled product should be compared to that of the non-radioactive DOTA-SR142948 standard.
-
The RCP should be >95%.
-
-
Sterility and Endotoxin (B1171834) Testing:
-
Perform standard sterility and endotoxin tests on the final product before administration to animals.
-
Quantitative Data Summary
| Parameter | Method | Specification |
| DOTA-SR142948 Conjugate | ||
| Identity | Mass Spectrometry | Expected Molecular Weight ± 1 Da |
| Purity | HPLC | >95% |
| [⁶⁸Ga]Ga-DOTA-SR142948 | ||
| Radiochemical Purity | Radio-TLC / Radio-HPLC | >95% |
| pH | pH meter/strip | 4.5 - 7.5 |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | USP <85> | < 175 EU/V |
Protocol 4: In Vivo PET Imaging in a Tumor Xenograft Mouse Model
This protocol outlines the procedure for performing a PET imaging study in nude mice bearing NTS1-expressing tumors.
Materials:
-
NTS1-expressing cancer cell line (e.g., HT-29 human colon adenocarcinoma)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
[⁶⁸Ga]Ga-DOTA-SR142948 solution for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Tumor Model Establishment:
-
Animal Preparation and Injection:
-
Fast the mice for 4-6 hours before the injection of the radiotracer.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in oxygen).
-
Inject approximately 3.7-7.4 MBq (100-200 µCi) of [⁶⁸Ga]Ga-DOTA-SR142948 in a volume of 100-150 µL via the tail vein.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic or static PET scan at desired time points post-injection (e.g., 30, 60, and 120 minutes). For dynamic scanning, start the acquisition immediately after injection.
-
Maintain the animal under anesthesia and monitor its vital signs throughout the imaging session.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical localization of radioactivity.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver, kidneys) to quantify the radiotracer uptake.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Blocking Study (for specificity):
-
To confirm receptor-specific uptake, a separate group of tumor-bearing mice can be co-injected with a blocking dose of non-radiolabeled SR142948 (e.g., 1 mg/kg) along with the radiotracer. A significant reduction in tumor uptake in the blocked group compared to the unblocked group would indicate specific binding to the neurotensin receptors.
-
Caption: In Vivo PET Imaging Workflow.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. High-resolution dynamic imaging and quantitative analysis of lung cancer xenografts in nude mice using clinical PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 142948 in Models of Neurological and Psychiatric Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptors (NTS1 and NTS2).[1][2] Neurotensin, a 13-amino acid neuropeptide, is implicated in the pathophysiology of a range of neurological and psychiatric disorders due to its close association with dopaminergic and glutamatergic systems.[3][4] this compound, with its ability to cross the blood-brain barrier and its oral bioavailability, serves as a critical research tool for elucidating the role of neurotensin signaling in these conditions and for the preclinical evaluation of potential therapeutic agents.[1][2]
These application notes provide a comprehensive overview of the use of this compound in various preclinical models of neurological and psychiatric diseases, complete with detailed experimental protocols and quantitative data.
Data Presentation
The following tables summarize the in vitro binding affinities and in vivo effective doses of this compound, providing a reference for experimental design.
Table 1: In Vitro Binding Affinity of this compound
| Target | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Human NTS1 Receptor | CHO cell membranes | [¹²⁵I-Tyr³]NT | 1.19 | 1.03 | [5] |
| Human NTS Receptor | HT-29 cell membranes | [¹²⁵I-Tyr³]NT | 0.32 | 0.28 | [5] |
| Rat NTS Receptor | Adult rat brain membranes | [¹²⁵I-Tyr³]NT | 3.96 | - | [1] |
| Guinea Pig NTS Receptor | Guinea pig brain membranes | [³H]SR 48692 | 0.30 | 0.17 | [5] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Administration Route | Dose Range | Effect | Reference |
| Neurotensin-induced turning behavior | Mouse | Oral (p.o.) | 0.04 - 0.64 mg/kg | Inhibition of turning behavior | [2] |
| Neurotensin-induced acetylcholine (B1216132) release | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Complete antagonism of ACh release in the striatum | [2] |
| Amphetamine-induced hyperlocomotion | Mouse/Rat | - | - | Attenuation of hyperactivity | [6] |
| Neurotensin-evoked dopamine (B1211576) efflux | Rat | Intra-VTA | - | Dose-dependent blockade of dopamine efflux in the nucleus accumbens | [7] |
Signaling Pathways
This compound acts by blocking the binding of neurotensin to its receptors, primarily NTS1 and NTS2, which are G protein-coupled receptors (GPCRs). The activation of these receptors by neurotensin initiates several downstream signaling cascades. The primary signaling pathway for NTS1 involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC). Neurotensin receptors can also couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. Furthermore, upon activation, these receptors can recruit β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. This compound, as an antagonist, blocks these downstream effects.
Caption: Neurotensin Receptor Signaling Pathways Blocked by this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in common animal models of neurological and psychiatric disorders.
Schizophrenia Model: Prepulse Inhibition (PPI) Deficit
Objective: To assess the potential of this compound to reverse sensorimotor gating deficits, a core feature of schizophrenia, often modeled by inducing a PPI deficit with psychotomimetic agents like phencyclidine (PCP) or amphetamine.
Experimental Workflow:
Caption: Workflow for Prepulse Inhibition (PPI) Experiment.
Materials:
-
This compound
-
Phencyclidine (PCP) or d-amphetamine
-
Vehicle (e.g., saline, DMSO, or Tween 80 solution)
-
Startle response measurement system
-
Male adult rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g)
Procedure:
-
Animal Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound and the psychotomimetic agent in the appropriate vehicle.
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a pretreatment interval of 30-60 minutes, administer PCP (e.g., 3 mg/kg, i.p.) or d-amphetamine (e.g., 5 mg/kg, i.p.) or vehicle.
-
-
Prepulse Inhibition Testing:
-
Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse trials: A weaker, non-startling acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percent prepulse inhibition for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound on psychotomimetic-induced PPI deficits.
-
Addiction Model: Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the ability of this compound to attenuate the stimulant effects of drugs of abuse, such as amphetamine, which are associated with increased dopamine release in the nucleus accumbens.
Experimental Workflow:
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Experiment.
Materials:
-
This compound
-
d-amphetamine
-
Vehicle
-
Open field arenas equipped with automated activity monitoring systems
-
Male adult rats or mice
Procedure:
-
Animal Habituation: Habituate the animals to the testing room for at least 60 minutes.
-
Open Field Habituation: Place each animal in the open field arena for a 30-60 minute habituation period on the day before testing.
-
Drug Administration:
-
On the test day, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p. or p.o.) or vehicle.
-
After a 30-60 minute pretreatment interval, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle.
-
-
Locomotor Activity Recording: Immediately place the animal back into the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) using ANOVA to assess the effect of this compound on amphetamine-induced hyperlocomotion.
Neurotransmitter Release: In Vivo Microdialysis
Objective: To directly measure the effect of this compound on neurotransmitter levels, particularly dopamine, in specific brain regions like the nucleus accumbens, either under basal conditions or following a pharmacological challenge.
Experimental Workflow:
Caption: Workflow for In Vivo Microdialysis Experiment.
Materials:
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Male adult rats
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell: AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
-
Data Analysis:
-
Calculate the basal dopamine concentration from the baseline samples.
-
Express the post-drug dopamine levels as a percentage of the baseline.
-
Use appropriate statistical tests to determine the effect of this compound on dopamine release.
-
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.
Conclusion
This compound is an invaluable pharmacological tool for investigating the complex role of the neurotensin system in the pathophysiology of neurological and psychiatric disorders. The protocols outlined in these application notes provide a framework for utilizing this compound in robust and reproducible preclinical models. By carefully considering the quantitative data and understanding the underlying signaling pathways, researchers can effectively design and interpret experiments to advance our knowledge in these critical areas of neuroscience and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin: A role in substance use disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The high affinity neurotensin receptor gene (NTSR1): comparative sequencing and association studies in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biasing Neurotensin Receptor Signaling to Arrest Psychostimulant Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Neurotensin Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring SR 142948 Concentration in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor (NT) antagonist, in biological samples. The methodologies described herein are based on established bioanalytical techniques for small molecules and analogous compounds, providing a robust framework for pharmacokinetic studies, drug metabolism research, and other applications in drug development.
Introduction
This compound is a valuable research tool for investigating the role of the neurotensin system in various physiological and pathological processes.[1] Accurate measurement of its concentration in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines protocols primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of small molecules in complex biological fluids.[2][3]
Overview of Analytical Techniques
The primary technique for the quantification of this compound is LC-MS/MS. This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex matrices. The general workflow involves sample preparation to isolate this compound from endogenous interferences, followed by chromatographic separation and mass spectrometric detection.
Key Steps in Analysis:
-
Sample Collection and Handling: Proper collection and storage of biological samples are critical to ensure the stability of the analyte.
-
Sample Preparation: Extraction of this compound from the biological matrix is a crucial step to remove proteins and other interfering substances. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the prepared sample.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for the selective detection and quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a small molecule non-peptide antagonist, which can be considered representative for this compound analysis. These values serve as a benchmark for method development and validation.
| Parameter | Typical Value | Description |
| Linearity Range | 1 - 200 nM | The concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | 1 nM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day, expressed as the coefficient of variation. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay between different days, expressed as the coefficient of variation. |
| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. |
| Extraction Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the biological matrix. |
| Matrix Effect | Minimal | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
Note: These values are illustrative and should be established for each specific validated assay.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in plasma. These should be considered as templates and may require optimization for specific laboratory conditions and matrices.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate volume of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and can improve sensitivity.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS and the appropriate volume of this compound working solution.
-
Basification: Add 25 µL of 5% ammonium hydroxide solution and vortex briefly.
-
Extraction: Add 500 µL of MTBE.
-
Vortexing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is ideal for achieving the lowest limits of quantification.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 10 µL of IS and the appropriate amount of this compound. Dilute the sample with 400 µL of water containing 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute this compound and the IS from the cartridge with 500 µL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters (Illustrative)
The following are typical starting parameters for an LC-MS/MS system. These will require optimization for the specific instrument and compound.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
This compound MRM Transition (Hypothetical):
-
Precursor Ion (Q1): To be determined based on the molecular weight of this compound (685.86 g/mol ) + H+ = 686.9 m/z
-
Product Ion (Q3): To be determined by infusion and fragmentation experiments.
-
Collision Energy (CE): To be optimized.
-
-
Internal Standard MRM Transition: To be determined based on the selected IS.
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathway of the neurotensin receptor.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: this compound Antagonism of Neurotensin Signaling.
Method Validation
A full validation of the chosen analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application.[6][7][8] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the instrument response and the known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
By following these detailed protocols and validation guidelines, researchers can confidently and accurately measure the concentration of this compound in biological samples, enabling a deeper understanding of its pharmacokinetic and pharmacodynamic properties.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. opentrons.com [opentrons.com]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. japsonline.com [japsonline.com]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application of SR 142948 in Studying Cancer Cell Signaling
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1).[1][2] Neurotensin (NT), a tridecapeptide, and its high-affinity receptor, NTSR1, are increasingly implicated in the progression of various cancers, including those of the pancreas, colon, prostate, and lung.[3][4] The NT/NTSR1 signaling axis activates several downstream pathways crucial for cancer cell proliferation, survival, migration, and invasion.[3][4] Consequently, this compound serves as a valuable pharmacological tool for elucidating the role of NTSR1 signaling in oncology and for evaluating the therapeutic potential of NTSR1 antagonism. This document provides detailed application notes and protocols for the use of this compound in cancer cell signaling research.
Quantitative Data Summary
This compound exhibits high affinity for NTSR1 and effectively antagonizes NT-induced downstream signaling. The following tables summarize key quantitative data for this compound in relevant cell lines.
Table 1: Receptor Binding and Functional Antagonism of this compound
| Cell Line | Cancer Type | Assay | Parameter | Value (nM) |
| HT-29 | Colon Carcinoma | [¹²⁵I-Tyr³]NT Binding | IC₅₀ | 0.32[1][3] |
| h-NTR1-CHO | - | [¹²⁵I-Tyr³]NT Binding | IC₅₀ | 1.19[1][3] |
| HT-29 | Colon Carcinoma | Inositol Monophosphate Formation | IC₅₀ | 3.9[1][2] |
| h-NTR1-CHO | - | Intracellular Calcium Mobilization | Antagonism | 1, 10[3] |
Table 2: Effects of the Related NTSR1 Antagonist (SR 48692) on Cancer Cell Growth
| Cell Line | Cancer Type | Effect |
| MIA PaCa-2 | Pancreatic Cancer | Inhibition of cell growth[5] |
| PANC-1 | Pancreatic Cancer | Inhibition of cell growth[5] |
| SW480 | Colon Cancer | Reduction of tumor volume in xenografts[6] |
| HCT116 | Colon Cancer | Reduction of tumor volume in xenografts[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the neurotensin signaling pathway in cancer cells and a general workflow for studying the effects of this compound.
Neurotensin Signaling Pathway in Cancer Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Magnolin targeting of ERK1/2 inhibits cell proliferation and colony growth by induction of cellular senescence in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotensin and a non-peptide neurotensin receptor antagonist control human colon cancer cell growth in cell culture and in cells xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect inhibitory effect of a neurotensin receptor antagonist on human colon cancer (LoVo) growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR 142948 in Combination with Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor (NTR) antagonist, in combination with other pharmacological agents. This compound is a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Its ability to cross the blood-brain barrier makes it suitable for in vivo studies.[1][2]
Introduction
Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. It is closely associated with the dopamine (B1211576) system and has been implicated in the pathophysiology of schizophrenia, drug addiction, and Parkinson's disease. This compound acts as an antagonist at neurotensin receptors, primarily NTS1 and NTS2, thereby blocking the effects of endogenous neurotensin.[3] This property makes it an excellent pharmacological tool to probe the functional significance of the neurotensin system in the context of other neurotransmitter systems.
This document outlines protocols for utilizing this compound in combination with psychostimulants (amphetamine and MDMA) and antipsychotics (haloperidol) to study behavioral and signaling outcomes.
Data Presentation
Table 1: In Vitro Binding Affinities and Potencies of this compound
| Preparation | Ligand/Effect Measured | IC₅₀ (nM) |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT Binding | 1.19[1][2] |
| HT-29 cells | [¹²⁵I-Tyr³]NT Binding | 0.32[1][2] |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT Binding | 3.96[1][2] |
| HT-29 cells | NT-induced Inositol Monophosphate Formation | 3.9[1][2] |
Table 2: In Vivo Effects of this compound in Combination with Neurotensin (NT)
| Animal Model | NT-Induced Effect | This compound Administration | Dosage | Outcome |
| Rat | Hypothermia | p.o. | 2 mg/kg | 53% blockade of NT-induced hypothermia[1] |
| Mouse | Hypothermia | p.o. | 4 mg/kg | 54% blockade of NT-induced hypothermia[1] |
| Mouse | Turning Behavior | p.o. | 2 µg/kg | Inhibition of NT-induced turning behavior[1] |
| Rat | Acetylcholine Release | i.p. | 0.01, 0.03, 0.3 mg/kg | Dose-dependent prevention of NT-enhanced ACh release[1] |
Signaling Pathways
The interaction between the neurotensin and dopamine systems is a key area of investigation where this compound is a critical tool. Neurotensin, through NTS1 receptors co-localized on dopamine neurons, can modulate dopamine release and receptor signaling. This compound, by blocking these NTS1 receptors, can prevent the neurotensin-mediated modulation of the dopamine system.
Experimental Protocols
Protocol 1: Investigating the Role of Neurotensin Receptors in Amphetamine-Induced Locomotor Sensitization in Rats
This protocol is designed to assess whether blockade of neurotensin receptors with this compound can prevent the development of behavioral sensitization to the psychostimulant effects of amphetamine.
Materials:
-
This compound
-
d-Amphetamine sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 5% Tween 80 in sterile water)
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Intracranial infusion pumps and cannulae
-
Locomotor activity chambers
Procedure:
-
Animal Preparation and Surgery:
-
Acclimatize rats to the housing facility for at least one week before surgery.
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Secure the rat in a stereotaxic apparatus.
-
Implant bilateral guide cannulae aimed at the ventral tegmental area (VTA). Stereotaxic coordinates for the VTA in rats are approximately: AP -5.8 mm, ML ±0.6 mm, DV -8.4 mm from bregma.
-
Allow at least one week for recovery from surgery.
-
-
Drug Preparation:
-
Prepare d-amphetamine sulfate in sterile saline at a concentration of 1 mg/mL for intraperitoneal (i.p.) injection.
-
Prepare this compound in vehicle for intra-VTA microinjection. A typical concentration is 1 µg/µL.
-
-
Experimental Design (Sensitization Phase):
-
Divide the animals into four groups: (1) Vehicle (intra-VTA) + Saline (i.p.), (2) Vehicle (intra-VTA) + Amphetamine (i.p.), (3) this compound (intra-VTA) + Amphetamine (i.p.), (4) this compound (intra-VTA) + Saline (i.p.).
-
On alternating days for a total of 5 injection days, administer the intra-VTA infusions followed by the i.p. injections.
-
Intra-VTA Infusion: Infuse either vehicle or this compound (e.g., 1 µg in 1 µL per side) bilaterally into the VTA over 2 minutes. Leave the injectors in place for an additional minute to allow for diffusion.
-
Systemic Injection: 10 minutes after the intra-VTA infusion, administer either saline or d-amphetamine (1 mg/kg, i.p.).
-
Immediately after the i.p. injection, place the rat in a locomotor activity chamber and record activity for 60 minutes.
-
-
Drug-Free Period:
-
After the sensitization phase, leave the animals undisturbed in their home cages for a 7-day withdrawal period.
-
-
Challenge Day:
-
On the challenge day, administer a systemic injection of d-amphetamine (1 mg/kg, i.p.) to all animals.
-
Immediately place the rats in the locomotor activity chambers and record activity for 60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data (e.g., total distance traveled, stereotypy counts) using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the response to the amphetamine challenge between the different pretreatment groups.
-
Protocol 2: Assessing the Effect of this compound on MDMA-Induced Behavioral Changes in Mice
This protocol outlines a method to determine if pretreatment with this compound can attenuate the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA), such as hyperlocomotion and changes in social interaction.
Materials:
-
This compound
-
MDMA hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Adult male C57BL/6 mice (20-25 g)
-
Open field arenas
-
Social interaction chambers
Procedure:
-
Animal Acclimation:
-
Acclimatize mice to the housing and testing rooms for at least one week.
-
-
Drug Preparation:
-
Dissolve MDMA hydrochloride in sterile saline to a concentration of 2 mg/mL for subcutaneous (s.c.) injection.
-
Suspend this compound in vehicle for oral gavage (p.o.) administration. A typical dose is 1 mg/kg.
-
-
Experimental Design:
-
Use a between-subjects design with four groups: (1) Vehicle (p.o.) + Saline (s.c.), (2) Vehicle (p.o.) + MDMA (s.c.), (3) this compound (p.o.) + MDMA (s.c.), (4) this compound (p.o.) + Saline (s.c.).
-
Administer this compound (1 mg/kg) or vehicle by oral gavage 60 minutes before the s.c. injection.
-
Administer MDMA (10 mg/kg) or saline subcutaneously.
-
-
Behavioral Testing:
-
Open Field Test: Immediately after the s.c. injection, place the mouse in the center of an open field arena (e.g., 40 x 40 cm). Record locomotor activity (distance traveled, rearing frequency) for 30 minutes using an automated tracking system.
-
Social Interaction Test: Alternatively, 30 minutes after the s.c. injection, place the test mouse in a three-chambered social interaction apparatus. In one side chamber, place a novel, unfamiliar mouse (stranger 1). In the other side chamber, place a novel object. Allow the test mouse to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent interacting with the stranger mouse versus the object.
-
-
Data Analysis:
-
Analyze locomotor activity data and social interaction data using two-way ANOVA to determine the effects of this compound and MDMA.
-
Protocol 3: Evaluation of this compound's Effect on Antipsychotic-Induced Changes in ERK1/2 Phosphorylation
This protocol describes an ex vivo experiment to investigate if this compound can modulate the effects of a typical antipsychotic, haloperidol (B65202), on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in the striatum.
Materials:
-
This compound
-
Haloperidol
-
Saline (0.9% NaCl)
-
Vehicle for this compound
-
Adult male Wistar rats (200-250 g)
-
Tissue homogenization buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Animal Treatment:
-
Divide rats into four groups: (1) Vehicle + Saline, (2) Vehicle + Haloperidol, (3) this compound + Haloperidol, (4) this compound + Saline.
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes prior to haloperidol or saline injection.
-
Administer haloperidol (e.g., 0.5 mg/kg, i.p.) or saline.
-
30 minutes after the second injection, humanely euthanize the animals and rapidly dissect the striatum on ice.
-
-
Tissue Processing and Western Blotting:
-
Homogenize the striatal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Analyze the data using two-way ANOVA.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the neurotensin system in modulating the effects of various psychoactive drugs. The protocols provided here offer a framework for investigating these interactions at both the behavioral and molecular levels. Researchers should optimize dosages and time courses for their specific experimental conditions. Careful consideration of animal models, routes of administration, and behavioral paradigms is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for SR 142948 in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) receptors (NTRs).[1][2][3] Neurotensin (NT), a tridecapeptide, functions as a neurotransmitter and neuromodulator in the central nervous system, exerting its effects through G protein-coupled receptors.[4][5] this compound has been instrumental in elucidating the physiological roles of NT, particularly in the modulation of dopaminergic and cholinergic systems.[1][6] These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including detailed protocols and quantitative data to facilitate its use in research and drug development.
Mechanism of Action
This compound acts as a competitive antagonist at neurotensin receptors, blocking the downstream signaling cascades initiated by neurotensin. Neurotensin receptors, primarily NTS1 and NTS2, are coupled to Gq/11 proteins.[4] Activation of these receptors by neurotensin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. This compound effectively blocks these effects by preventing the initial binding of neurotensin to its receptor.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing key quantitative metrics for its activity as a neurotensin receptor antagonist.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/Tissue | Species | IC50 (nM) | Reference |
| [125I]-Neurotensin Binding | h-NTR1-CHO cells | Human | 1.19 | [2] |
| [125I]-Neurotensin Binding | HT-29 cells | Human | 0.32 | [2] |
| [125I]-Neurotensin Binding | Adult rat brain | Rat | 3.96 | [2] |
| Neurotensin-induced Inositol Monophosphate Formation | HT-29 cells | Human | 3.9 | [2][7] |
| Neurotensin-induced Cytosolic Free Ca2+ Increase | Human umbilical vein endothelial cells | Human | 19 ± 6 | [8] |
| Neurotensin-induced Prostacyclin Production | Human umbilical vein endothelial cells | Human | 17 ± 3 | [8] |
Table 2: In Vivo Activity of this compound
| Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| NT-induced Turning Behavior | Mouse | p.o. | 2 µg/kg | Inhibition of turning behavior | [2] |
| NT-induced Hypothermia | Rat | p.o. | 2 mg/kg | 53% blockade | [2] |
| NT-induced Hypothermia | Mouse | p.o. | 4 mg/kg | 54% blockade | [2] |
| NT-evoked Acetylcholine Release in Striatum | Rat | i.p. | 0.1 mg/kg | Complete antagonism | [7] |
| NT-induced Blood Pressure Changes | Rat | p.o. | 10 µg/kg | Significant inhibition | [8] |
Signaling Pathway Diagram
The following diagram illustrates the neurotensin signaling pathway and the antagonistic action of this compound.
Caption: Neurotensin signaling pathway and antagonism by this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in electrophysiological recordings. Specific parameters may need to be optimized based on the experimental preparation and research question.
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed for investigating the effects of this compound on synaptic transmission and neuronal excitability in acute brain slices.
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. c. Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices using a vibratome in ice-cold cutting aCSF. d. Transfer slices to a holding chamber containing standard aCSF, bubbled with 95% O2 / 5% CO2, and allow them to recover for at least 1 hour at room temperature before recording.
2. Solutions:
-
Cutting aCSF (example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm.
-
Standard aCSF (example): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgSO4. Continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (example for voltage-clamp): 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 5 mM QX-314, 12 mM di-Tris-phosphocreatine, 2 mM Mg-ATP, and 0.25 mM Na-GTP. pH adjusted to 7.2-7.3 with CsOH, osmolarity ~280-290 mOsm.
-
Intracellular Solution (example for current-clamp): 135 mM K-gluconate, 5 mM KCl, 10 mM HEPES, 2 mM MgCl2, 0.2 mM EGTA, 2 mM Mg-ATP, and 0.5 mM Na-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity ~280-290 mOsm.
3. Recording Procedure: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 ml/min. b. Visualize neurons using an upright microscope with DIC optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. d. Approach a target neuron and establish a GΩ seal. e. Rupture the membrane to obtain the whole-cell configuration. f. For voltage-clamp recordings, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs). g. For current-clamp recordings, inject current to maintain the resting membrane potential at approximately -65 mV and evoke action potentials with depolarizing current steps.
4. Application of this compound: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Dilute the stock solution in standard aCSF to the desired final concentration (e.g., 100 nM - 1 µM) immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%). c. Apply this compound via bath application by switching the perfusion solution. d. To test the antagonist properties, first apply neurotensin to elicit a response, then co-apply this compound with neurotensin, or pre-incubate the slice with this compound before neurotensin application.
5. Data Analysis: a. Record and analyze changes in synaptic current amplitude, frequency, and kinetics, or changes in neuronal firing rate, resting membrane potential, and input resistance before, during, and after drug application. b. Perform statistical analysis to determine the significance of the observed effects.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment using this compound.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Muscarinic activation of ionic currents measured by a new whole-cell recording method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic and Signaling Mechanisms Involved in Neurotensin-mediated Excitation of Central Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of pre-existing neurotensin receptor conformational states by β-arrestin-1 and the biased allosteric modulator ML314 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Electrophysiological effects of neurotensin on dopaminergic neurones of the ventral tegmental area of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The electrophysiological actions of neurotensin in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 142948 in Pain Perception Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, for investigating the role of neurotensin (NT) in pain perception. Detailed protocols for key in vivo analgesia assays and visualizations of the underlying signaling pathways are included to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a powerful pharmacological tool for studying the physiological and pathological roles of neurotensin, a neuropeptide implicated in a variety of central nervous system functions, including nociception. It acts as a selective antagonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1). Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable compound for in vivo studies.[1][2] This document outlines its application in pain research, providing both the theoretical framework and practical methodologies.
Mechanism of Action
This compound exerts its effects by competitively binding to neurotensin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin. The NTS1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by neurotensin, primarily couples to Gq alpha subunits.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the modulation of various cellular processes, including neuronal excitability, which is central to pain perception.
Data Presentation: In Vitro and In Vivo Activity of this compound
The following tables summarize the quantitative data on the activity of this compound from various studies. This information is crucial for dose selection and experimental design.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Cell Line/Tissue | Assay | Parameter | Value (nM) | Reference |
| CHO cells (human NTS1) | [¹²⁵I-Tyr³]NT Binding | IC₅₀ | 1.19 | [1] |
| HT-29 cells | [¹²⁵I-Tyr³]NT Binding | IC₅₀ | 0.32 | [1] |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT Binding | IC₅₀ | 3.96 | [1] |
| HT-29 cells | NT-induced IP₁ Formation | IC₅₀ | 3.9 | [1][2] |
| CHO cells (human NTS1) | NT-induced Ca²⁺ Mobilization | Antagonism | Effective at 1-10 nM | [1] |
Table 2: In Vivo Antagonism of Neurotensin-Induced Behaviors
| Animal Model | Neurotensin-Induced Effect | This compound Administration | Effective Dose Range | Observed Effect | Reference |
| Mice | Turning Behavior (intrastriatal NT) | Oral (p.o.) | 0.04 - 640 µg/kg | Dose-dependent inhibition | [2] |
| Rats | Acetylcholine Release (striatum) | Intraperitoneal (i.p.) | 0.1 mg/kg | Complete antagonism | [2] |
| Mice/Rats | Hypothermia (i.c.v. NT) | Oral (p.o.) | Not specified | Blockade of effect | [2] |
| Mice/Rats | Analgesia (i.c.v. NT) | Oral (p.o.) | Not specified | Blockade of effect | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the role of neurotensin and the antagonistic effect of this compound in pain perception are provided below.
Hot Plate Test for Thermal Pain
This test measures the latency of a thermal pain reflex.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Animal enclosures.
-
This compound solution.
-
Neurotensin solution.
-
Vehicle solution (e.g., saline, DMSO).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer. Stop the timer as soon as the animal shows signs of nociception (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administration:
-
Control Group: Administer the vehicle.
-
Neurotensin Group: Administer neurotensin (e.g., intracerebroventricularly, i.c.v.) to induce analgesia.
-
This compound Group: Administer this compound (e.g., orally or intraperitoneally) at a predetermined time before the neurotensin injection.
-
-
Testing: At the time of peak effect for the administered compounds, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Record the latencies and compare the results between the different groups. A reversal of neurotensin-induced increase in latency by this compound indicates antagonistic activity.
Tail-Flick Test for Thermal Pain
This assay assesses the spinal reflex to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainers.
-
This compound solution.
-
Neurotensin solution.
-
Vehicle solution.
-
Syringes and needles.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the restrainers for several days before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer and position its tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency. A cut-off time is pre-set to avoid tissue damage.
-
Administration: Administer the vehicle, neurotensin, and this compound as described in the hot plate test protocol.
-
Testing: At the appropriate time points, measure the tail-flick latency.
-
Data Analysis: Compare the latencies across the different treatment groups to determine the effect of this compound on neurotensin-induced analgesia.
Formalin Test for Inflammatory Pain
This model assesses the response to a persistent inflammatory pain stimulus.
Materials:
-
Observation chambers with transparent walls.
-
Formalin solution (e.g., 2.5% in saline).
-
This compound solution.
-
Neurotensin solution.
-
Vehicle solution.
-
Syringes and needles.
-
Timer.
Procedure:
-
Acclimation: Place the animals in the observation chambers for at least 30 minutes to acclimate.
-
Administration: Administer the vehicle, neurotensin, and/or this compound at the appropriate pre-treatment times.
-
Formalin Injection: Inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time between the different groups for both phases. A reduction in the duration of this behavior in the this compound + neurotensin group compared to the neurotensin-only group would indicate antagonism.
Visualizations
Signaling Pathway
Caption: Neurotensin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for in vivo analgesia studies using this compound.
Logical Relationship
Caption: Logical diagram of this compound's antagonism of neurotensin-induced analgesia.
References
Troubleshooting & Optimization
Technical Support Center: SR 142948 In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of SR 142948 for in vivo administration. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the neurotensin (B549771) (NT) receptors, particularly the neurotensin receptor 1 (NTS1).[1] It functions by binding to these receptors and blocking the downstream signaling typically initiated by the endogenous ligand, neurotensin.[1][2] This antagonistic action inhibits physiological responses such as NT-induced hypothermia, analgesia, and certain behaviors.[1][2] this compound is orally active and can cross the blood-brain barrier, making it a valuable tool for studying the role of neurotensin in the central nervous system.[1][2]
Q2: What are the known solubility properties of this compound?
A2: this compound is a poorly water-soluble compound. Its solubility has been determined in a few common laboratory solvents, as summarized in the table below. This inherent low aqueous solubility necessitates the use of specific formulation strategies for successful in vivo administration.
Q3: What are the recommended formulations for in vivo administration of this compound?
A3: Several multi-component vehicle systems have been successfully used to administer this compound in vivo. These formulations typically involve a primary solvent to dissolve the compound, followed by dilution with co-solvents, surfactants, or other excipients to maintain solubility in an aqueous-compatible vehicle. The most common and effective formulations are detailed in the Experimental Protocols section and summarized in the table below.
Troubleshooting Guide: Formulation Issues
This guide addresses specific issues that may arise during the preparation of this compound formulations for in vivo experiments.
Problem: Precipitation occurs when preparing the this compound formulation.
-
Symptom: The solution becomes cloudy or visible particles form, especially after the addition of an aqueous component like saline.
-
Possible Cause 1: Solvent capacity exceeded. You may be trying to prepare a concentration of this compound that is too high for the chosen solvent system.
-
Solution: Re-check the recommended solubility for the specific formulation in the data tables below. Do not exceed the stated maximum concentration.
-
-
Possible Cause 2: Inadequate mixing. The components of the formulation have not been thoroughly homogenized, leading to localized areas of high concentration and precipitation.
-
Solution: Ensure vigorous vortexing or sonication after the addition of each component. Following the correct order of solvent addition is critical.
-
-
Possible Cause 3: Temperature effects. The solubility of this compound may be lower at cooler temperatures.
-
Solution: Gentle warming of the solution (e.g., to 37°C) can help to dissolve the compound. However, be cautious and ensure the compound is heat-stable.
-
-
Possible Cause 4: pH shift. The pH of the final formulation may not be optimal for keeping this compound in solution.
-
Solution: While less common for these types of formulations, you can measure the pH of the final solution and adjust if necessary, though this may alter the vehicle's properties.
-
Problem: The prepared this compound formulation is clear initially but precipitates over time.
-
Symptom: The formulation appears homogenous after preparation but develops cloudiness or particles after sitting at room temperature or at 4°C.
-
Possible Cause: Formulation instability. The formulation is a supersaturated system that is not stable over extended periods.
-
Solution: It is highly recommended to prepare the final working solution fresh on the day of use.[1] If a formulation must be stored, it should be for a minimal amount of time and visually inspected for precipitation before each use.
-
Problem: Animals show adverse reactions after administration.
-
Symptom: Animals exhibit signs of distress, irritation at the injection site, or other unexpected physiological responses.
-
Possible Cause 1: Vehicle toxicity. High concentrations of some solvents, particularly DMSO, can cause toxicity or irritation.
-
Solution: Always include a vehicle-only control group in your experiment to differentiate the effects of the vehicle from the effects of this compound. Whenever possible, keep the final concentration of DMSO to a minimum (ideally ≤10%).
-
-
Possible Cause 2: Inappropriate route of administration for the vehicle. Some vehicles are not suitable for all routes of administration (e.g., oil-based vehicles are generally not used for intravenous injection).
-
Solution: Ensure your chosen formulation is compatible with your intended route of administration (e.g., intraperitoneal, oral gavage).
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 75 | 51.44 |
| Water | 25 | 17.15 |
Data sourced from Tocris Bioscience and R&D Systems.
Table 2: Recommended Formulations for In Vivo Administration of this compound
| Formulation Composition | Achievable Solubility | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.29 mM) | Intraperitoneal (i.p.), Oral (p.o.) | A commonly used and generally well-tolerated formulation. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (7.29 mM) | Intraperitoneal (i.p.), Intravenous (i.v.) | SBE-β-CD can improve solubility and reduce potential toxicity. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.29 mM) | Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.) | Suitable for lipophilic compounds and can provide sustained release. Not for i.v. use. |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol details the preparation of a 1 mL working solution of this compound.
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is completely dissolved by vortexing or brief sonication.
-
Initial Dilution. In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add this compound Stock. To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution.
-
Homogenize. Vortex the mixture thoroughly until it is a clear, homogenous solution.
-
Add Surfactant. Add 50 µL of Tween-80 to the mixture.
-
Homogenize. Vortex again until the solution is uniform.
-
Final Dilution. Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. The slow addition is crucial to prevent precipitation.
-
Final Inspection. The final solution should be clear and free of any visible particles. If precipitation occurs, refer to the troubleshooting guide. This formulation should be prepared fresh before each use.
Protocol 2: Preparation of this compound in a DMSO/SBE-β-CD/Saline Vehicle
This protocol details the preparation of a 1 mL working solution of this compound.
-
Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2g of SBE-β-CD in 10 mL of sterile saline.
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a concentrated stock solution (e.g., 50 mg/mL) in DMSO.
-
Combine. In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add this compound Stock. Add 100 µL of the 50 mg/mL this compound stock solution to the SBE-β-CD solution.
-
Homogenize. Vortex the mixture thoroughly until a clear solution is formed. This formulation should be prepared fresh before use.
Protocol 3: Preparation of this compound in a DMSO/Corn Oil Vehicle
This protocol details the preparation of a 1 mL working solution of this compound.
-
Prepare a stock solution of this compound in DMSO. Prepare a concentrated stock solution (e.g., 50 mg/mL) in DMSO as described previously.
-
Combine. In a sterile microcentrifuge tube, add 900 µL of sterile corn oil.
-
Add this compound Stock. Add 100 µL of the 50 mg/mL this compound stock solution to the corn oil.
-
Homogenize. Vortex the mixture thoroughly until it is evenly mixed. This may result in a clear solution or a fine suspension. This formulation should be prepared fresh before use.
Mandatory Visualizations
Caption: Workflow for preparing this compound formulations.
Caption: Simplified NTS1 signaling and this compound antagonism.
References
SR 142948 stability in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SR 142948 in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: Solid this compound should be stored at +4°C for long-term stability.[1]
Q2: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare a stock solution in an organic solvent like DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: What is the solubility of this compound in common solvents?
A: this compound is soluble in DMSO up to 75 mM and in water up to 25 mM.[1] For in vivo experiments, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility in aqueous solutions.
Q4: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur, especially when diluting a concentrated stock solution into an aqueous buffer. This is a common issue for hydrophobic compounds. To redissolve the compound, you can try gentle warming and sonication.[2] It is also advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Prepare a fresh solution for each experiment. - Use a co-solvent system (e.g., with PEG, Tween-80, or corn oil) for in vivo preparations.[2] - Employ gentle warming and/or sonication to aid dissolution.[2] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Ensure the stock solution is stored at the recommended temperature and within the suggested timeframe. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Perform a stability test of your specific working solution under your experimental conditions. |
| Difficulty dissolving the solid compound | The compound may require an organic solvent for initial dissolution. | - First, dissolve this compound in DMSO to prepare a concentrated stock solution. - Subsequently, dilute the stock solution into your desired experimental buffer. |
Stability and Solubility Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | +4°C | Long-term[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[2] |
| -80°C | Up to 6 months[2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 75 mM[1] |
| Water | 25 mM[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.29 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (7.29 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.29 mM)[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the required amount of solid this compound (M.Wt: 685.86 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in appropriate storage vials.
-
Store the vials under the desired storage conditions (e.g., room temperature, +4°C, -20°C, -80°C).
-
Include a control sample stored at -80°C, which is considered the most stable condition.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a sample vial from each storage condition.
-
Analyze the sample by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Quantify the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Signaling Pathway and Experimental Workflow
This compound is a potent and selective antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1). Neurotensin binding to NTSR1, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to downstream cellular responses, including the activation of the MAPK/ERK pathway. This compound blocks the binding of neurotensin to NTSR1, thereby inhibiting this signaling pathway.
References
Potential off-target effects of SR 142948 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the neurotensin (B549771) receptor antagonist, SR 142948. The focus is on addressing potential off-target effects that may be observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective non-peptide antagonist of neurotensin receptors (NTRs).[1][2][3][4] It exhibits high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes, with IC50 values in the low nanomolar range.[1][2] Its primary function is to block the downstream signaling pathways activated by the endogenous ligand, neurotensin. This includes the inhibition of neurotensin-induced effects such as inositol (B14025) monophosphate formation, intracellular calcium mobilization, hypothermia, and analgesia.[1][2][3][5]
Q2: How selective is this compound for neurotensin receptors?
Q3: Can this compound exhibit agonist activity?
While this compound is well-established as a neurotensin receptor antagonist with no intrinsic agonist activity in many classical assays[3][5], one study has reported that pyrazole-based antagonists, including this compound, exerted full agonist activity in a Fluorometric Imaging Plate Reader (FLIPR) assay for neurotensin receptors. This discrepancy may be assay-dependent and highlights the importance of carefully selecting and validating experimental systems.
Q4: What are the known on-target effects of this compound on the cardiovascular and central nervous systems?
This compound potently antagonizes neurotensin-induced cardiovascular responses. It also has significant effects on the central nervous system (CNS), where it can block neurotensin-mediated modulation of dopamine (B1211576) and glutamate (B1630785) signaling.[5] It is important to note that these effects are considered to be mediated through its on-target antagonism of neurotensin receptors in these systems.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot unexpected experimental results that may arise from the use of this compound, particularly at high concentrations where off-target effects are more likely.
Issue 1: Unexpected pharmacological response inconsistent with neurotensin receptor antagonism.
-
Potential Cause 1: Off-Target Effects. At high concentrations, this compound may interact with other receptors, ion channels, or enzymes.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Determine if the unexpected effect is concentration-dependent. Off-target effects often have a different potency profile than on-target effects.
-
Use a Structurally Unrelated NTR Antagonist: If a similar unexpected effect is observed with a structurally different NTR antagonist, it is more likely to be an on-target effect of NTR blockade in your specific experimental system. If the effect is unique to this compound, it may be an off-target effect.
-
Perform Control Experiments in Receptor-Null Systems: If available, use cells or tissues that do not express neurotensin receptors to see if the effect persists.
-
Consider a Broad Off-Target Screening Panel: For critical applications, profiling this compound against a commercial safety pharmacology panel can identify potential off-target interactions.
-
Issue 2: Observation of apparent agonist-like activity.
-
Potential Cause: Assay-Dependent Artifacts or Receptor Subtype-Specific Signaling. As noted, contradictory findings on agonist activity have been reported.
-
Troubleshooting Steps:
-
Validate with a Different Functional Assay: Confirm the agonist-like activity in a different assay that measures a distinct signaling endpoint (e.g., cAMP accumulation, β-arrestin recruitment).
-
Investigate Receptor Dimerization: Consider the possibility that at high concentrations, this compound could be modulating the activity of NTRs within a heterodimer complex with another receptor.
-
Consult the Literature for Assay-Specific Caveats: Research the specific functional assay being used for any known instances of producing paradoxical results with antagonists.
-
Issue 3: Inconsistent results or lack of expected antagonist effect.
-
Potential Cause 1: Compound Solubility and Stability. At high concentrations, this compound may precipitate out of solution, reducing its effective concentration.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect solutions for any precipitation. Determine the solubility of this compound in your specific experimental buffer.
-
Prepare Fresh Solutions: Always prepare solutions fresh from a validated stock on the day of the experiment.
-
-
Potential Cause 2: Experimental System Variability.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression level of neurotensin receptors in your cell line or tissue preparation.
-
Optimize Assay Conditions: Ensure that incubation times, temperature, and buffer components are optimal for your specific assay.
-
Data Presentation
Table 1: On-Target Affinity of this compound at Neurotensin Receptors
| Cell Line/Tissue | Receptor Subtype(s) | Assay Type | IC50 (nM) |
| h-NTR1-CHO cells | NTS1 | Radioligand Binding | 1.19 |
| HT-29 cells | NTS1 | Radioligand Binding | 0.32 |
| Adult Rat Brain | NTS1 & NTS2 | Radioligand Binding | 3.96 |
| HT-29 cells | NTS1 | Inositol Monophosphate Formation | 3.9 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Assessment
This protocol provides a general framework for assessing the binding affinity of this compound to a potential off-target receptor using a competitive radioligand binding assay.[1][6][7]
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand with high affinity and specificity for the target receptor.
-
This compound stock solution.
-
Assay buffer specific to the target receptor.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or a known competing ligand (for positive control).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known unlabeled ligand.
-
Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cellular Functional Assay for Off-Target Activity
This protocol outlines a general method for evaluating the functional effect of this compound on a potential off-target GPCR using a cAMP accumulation assay.
-
Materials:
-
A cell line expressing the GPCR of interest that couples to adenylyl cyclase.
-
This compound stock solution.
-
A known agonist and antagonist for the GPCR of interest.
-
Cell culture medium and reagents.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period. Then, stimulate the cells with a fixed concentration (e.g., EC80) of the known agonist.
-
To test for agonist activity, incubate the cells with varying concentrations of this compound alone.
-
Include appropriate controls: cells with no treatment (basal), cells with agonist only, and cells with a known antagonist plus agonist.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Analyze the data to determine if this compound exhibits any agonist or antagonist activity at the tested GPCR.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Optimizing SR 142948 dosage to avoid non-specific effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of SR 142948 and avoid non-specific effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) (NT) receptors, specifically the NTS1 and NTS2 subtypes.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurotensin, to its receptors, thereby inhibiting downstream signaling pathways.[2][3] In vitro studies have shown that this compound antagonizes NT-induced effects such as the formation of inositol (B14025) monophosphate and the mobilization of intracellular calcium.[2][3][4]
Q2: At what concentration should I use this compound to ensure specific antagonism of neurotensin receptors?
To ensure specific antagonism, it is recommended to use this compound at concentrations close to its IC50 values for the neurotensin receptors. The reported IC50 values are in the low nanomolar range, varying slightly depending on the cell type and experimental conditions.[3][5][6] It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration that effectively antagonizes the neurotensin-mediated response without causing non-specific effects.
Q3: What are the potential non-specific effects of this compound at high concentrations?
While this compound is known for its high selectivity, using it at concentrations significantly higher than its IC50 for neurotensin receptors may lead to non-specific effects. These can include off-target binding to other receptors or proteins, or direct effects on cell membranes or signaling pathways unrelated to neurotensin receptors. While specific off-target interactions for this compound are not extensively documented in publicly available literature, it is a common phenomenon for many small molecule inhibitors when used at excessive concentrations.
Q4: How can I differentiate between specific and non-specific effects in my experiments?
Distinguishing between specific and non-specific effects is critical for data interpretation. Here are a few strategies:
-
Use of a negative control: Include a cell line or tissue that does not express neurotensin receptors. An effect observed in these non-expressing cells at high concentrations of this compound would suggest a non-specific effect.
-
Competition with the natural ligand: The antagonistic effect of this compound should be surmountable by increasing the concentration of neurotensin. If an observed effect cannot be reversed by high concentrations of the agonist, it may be non-specific.
-
Use of a structurally unrelated antagonist: Comparing the effects of this compound with another neurotensin receptor antagonist that has a different chemical structure can help confirm that the observed antagonism is due to specific receptor blockade.
Troubleshooting Guides
Problem 1: No observable antagonism of neurotensin-induced effects.
Possible Causes & Troubleshooting Steps:
-
Incorrect this compound Concentration:
-
Verify Stock Solution: Ensure the stock solution of this compound was prepared and stored correctly. The compound is soluble in DMSO and water.[6]
-
Perform Dose-Response: Run a full dose-response curve for this compound to determine the effective concentration range in your assay system.
-
-
Agonist Concentration Too High:
-
Check Agonist EC50: Ensure you are using a concentration of neurotensin that is at or near its EC50 to allow for competitive antagonism to be observed. Excessively high agonist concentrations can overcome the antagonist.
-
-
Cell Health and Receptor Expression:
-
Verify Cell Viability: Ensure your cells are healthy and within a suitable passage number range.
-
Confirm Receptor Expression: If possible, confirm the expression of neurotensin receptors in your cell line using techniques like qPCR, western blot, or radioligand binding.
-
Problem 2: Suspected non-specific effects at higher concentrations of this compound.
Possible Causes & Troubleshooting Steps:
-
Concentration is too high:
-
Titrate Down: Perform a concentration-response curve and identify the lowest effective concentration that produces maximal specific antagonism.
-
Schild Analysis: For competitive antagonists, a Schild analysis can be performed to confirm competitive antagonism and determine the pA2 value, which is a measure of antagonist affinity independent of the agonist concentration used.
-
-
Off-target binding:
-
Use a Negative Control Cell Line: As mentioned in the FAQs, use a cell line that does not express neurotensin receptors to test for effects of this compound at the same concentrations.
-
Radioligand Binding Assay: Conduct a radioligand binding assay to differentiate between specific and non-specific binding (see detailed protocol below).
-
Quantitative Data Summary
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (Binding) | h-NTR1-CHO cells | 1.19 nM | [3] |
| HT-29 cells | 0.32 nM | [3] | |
| Adult rat brain | 3.96 nM | [3] | |
| IC50 (Functional) | HT-29 cells (Inositol Monophosphate) | 3.9 nM | [2][3] |
| Ki | - | < 10 nM | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Specific vs. Non-specific Binding
This protocol allows for the direct measurement of this compound binding to neurotensin receptors and helps to quantify non-specific binding.
Materials:
-
Cell membranes from cells expressing neurotensin receptors.
-
Radiolabeled neurotensin (e.g., [3H]-Neurotensin).
-
This compound.
-
Unlabeled neurotensin (for determining non-specific binding).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Total Binding: Incubate cell membranes with a fixed concentration of radiolabeled neurotensin and varying concentrations of "cold" (unlabeled) this compound.
-
Non-specific Binding: In a parallel set of tubes, incubate the same components as for total binding, but also include a high concentration of unlabeled neurotensin (e.g., 1 µM) to saturate all specific binding sites.
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding as a function of this compound concentration to determine the IC50 value. A high proportion of non-specific binding at a given concentration may indicate the potential for off-target effects.
-
Protocol 2: Functional Assay to Assess Antagonism (Calcium Mobilization)
This protocol assesses the ability of this compound to antagonize neurotensin-induced intracellular calcium mobilization.
Materials:
-
Cells expressing Gq-coupled neurotensin receptors (e.g., h-NTR1-CHO cells).[2]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Neurotensin.
-
This compound.
-
Assay buffer (e.g., HBSS).
-
Fluorometric plate reader or microscope.
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of neurotensin (e.g., EC50 concentration) to the wells.
-
Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the neurotensin-induced calcium signal.
-
Plot the inhibition as a function of this compound concentration to calculate the IC50.
-
To test for non-specific effects, use a very high concentration of this compound in the absence of neurotensin to see if it elicits any change in the baseline calcium levels.
-
Visualizations
Caption: Antagonistic action of this compound on the NTS1 receptor signaling pathway.
Caption: A decision tree for troubleshooting suspected non-specific effects of this compound.
Caption: A stepwise workflow for optimizing this compound dosage in vitro.
References
- 1. SR-142948 - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
Troubleshooting inconsistent results in SR 142948 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the neurotensin (B549771) receptor antagonist, SR 142948.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may lead to inconsistent or unexpected results in experiments with this compound.
| Question | Possible Causes | Suggested Solutions |
| Why am I observing a weaker or no antagonist effect of this compound? | Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Incorrect Concentration: Errors in calculating or preparing the working concentrations of the compound. Cell Health and Density: Poor cell health or inconsistent cell density can affect receptor expression and signaling. Assay Conditions: Suboptimal assay conditions, such as incubation time, temperature, or buffer composition. | Verify Compound Integrity: Ensure this compound is stored at +4°C and protected from light. Prepare fresh stock solutions in DMSO (up to 75 mM) or water (up to 25 mM) and use them promptly.[1] Recalculate Concentrations: Double-check all calculations for dilutions. If possible, verify the concentration of your stock solution using a spectrophotometer. Monitor Cell Culture: Regularly check cells for viability and morphology. Ensure consistent cell seeding density for all experiments. Optimize Assay Parameters: Review and optimize assay parameters. For instance, in a binding assay, ensure sufficient incubation time for equilibrium to be reached. |
| Why is there high variability between my experimental replicates? | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. Inconsistent Cell Seeding: Uneven distribution of cells across wells or plates. Edge Effects: Evaporation or temperature gradients across the assay plate can lead to "edge effects." Reagent Preparation: Inconsistent preparation of reagents or buffers. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during seeding to ensure a uniform cell density in each well. Minimize Edge Effects: Avoid using the outer wells of assay plates, or fill them with a buffer to maintain humidity. Standardize Reagent Preparation: Prepare large batches of reagents and buffers to be used across all experiments to minimize variability. |
| My in vivo results with this compound are not consistent. | Route of Administration and Bioavailability: The oral bioavailability of this compound can be influenced by factors such as animal fasting status and formulation.[2] Animal Strain and Metabolism: Different animal strains may exhibit variations in their metabolism of the compound. Behavioral Stress: Stress can influence the neurotensin system and affect the outcome of behavioral experiments. | Standardize Administration Protocol: Ensure a consistent protocol for drug administration, including the vehicle used and the timing relative to feeding. Use a Consistent Animal Model: Use the same strain, age, and sex of animals for all experiments to minimize biological variability. Acclimatize Animals: Properly acclimatize animals to the experimental setup to reduce stress-induced variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the neurotensin (NT) receptor.[1][3][4][5] It competitively binds to neurotensin receptors, blocking the downstream signaling pathways normally activated by neurotensin. This includes the inhibition of inositol (B14025) monophosphate formation and intracellular calcium mobilization.[2][3]
Q2: What are the recommended cell lines for studying this compound?
A2: Commonly used cell lines for in vitro studies of this compound include Chinese Hamster Ovary (CHO) cells transfected with the human neurotensin receptor 1 (h-NTR1-CHO) and the human colon adenocarcinoma cell line HT-29, which endogenously expresses neurotensin receptors.[2][3][4]
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound can vary depending on the experimental system.
| Cell Line/Tissue | Assay | IC50 (nM) |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT Binding | 1.19[3][4] |
| HT-29 cells | [¹²⁵I-Tyr³]NT Binding | 0.32[3][4] |
| Adult rat brain | [¹²⁵I-Tyr³]NT Binding | 3.96[3][4] |
| HT-29 cells | NT-induced Inositol Monophosphate Formation | 3.9[2][3][4] |
Q4: Is this compound orally active and can it cross the blood-brain barrier?
A4: Yes, this compound is orally active and has been shown to have good brain accessibility, making it suitable for in vivo studies targeting the central nervous system.[2][3]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the neurotensin receptor.
Materials:
-
h-NTR1-CHO or HT-29 cell membranes
-
[¹²⁵I-Tyr³]Neurotensin (Radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [¹²⁵I-Tyr³]Neurotensin (at a concentration close to its Kd), and varying concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of unlabeled neurotensin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Inositol Monophosphate (IP1) Formation Assay
Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit neurotensin-induced IP1 accumulation.
Materials:
-
HT-29 or h-NTR1-CHO cells
-
Neurotensin (NT)
-
This compound
-
IP-One HTRF Assay Kit (or similar)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of neurotensin (e.g., EC80) for a defined period (e.g., 30 minutes).
-
Lyse the cells and follow the manufacturer's protocol for the IP-One HTRF assay to measure IP1 accumulation.
-
Read the plate using a compatible HTRF reader.
-
Calculate the percentage of inhibition of the neurotensin response by this compound and determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: this compound blocks neurotensin-induced signaling.
Caption: A typical workflow for in vitro experiments with this compound.
References
SR 142948 Technical Support Center: Aqueous Solution Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues with SR 142948 in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound has limited solubility in purely aqueous solutions, especially at neutral pH. The hydrochloride salt form has slightly better solubility in acidic buffers, but precipitation can still occur.[1] Precipitation is common when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, a phenomenon known as "salting out." The buffer's composition, pH, and ionic strength can all influence the final solubility.[2][3]
Q2: I'm observing precipitation even at low concentrations. What could be the issue?
A2: Several factors could be at play:
-
pH Shift: The pH of your final solution may be unfavorable for solubility. Although structurally related compounds showed improved water solubility, this compound itself can be sensitive to the pH of the aqueous medium.[4]
-
Buffer Interaction: Components of your physiological buffer (e.g., phosphates) can interact with the compound, reducing its solubility.[2]
-
Low Temperature: If you are storing your working solutions at 4°C or below, the compound may precipitate out over time. Stock solutions in DMSO are best stored at -20°C or -80°C.[5]
-
Incorrect Dilution: Adding the aqueous buffer too quickly to your concentrated stock can cause localized high concentrations, leading to immediate precipitation.
Q3: How can I improve the solubility of this compound for my experiment?
A3: To enhance solubility and prevent precipitation, consider the following:
-
Use a Co-solvent: Prepare the final working solution using a mixture of solvents. Formulations including DMSO, PEG300, and Tween-80 have been successfully used.[5][6]
-
Incorporate Excipients: Using agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can significantly improve the solubility of hydrophobic compounds in aqueous solutions.[5]
-
Adjust pH: Depending on your experimental constraints, slightly adjusting the pH of the buffer might help. However, the stability of this compound across different pH values should be considered.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[5] However, always check for compound stability under these conditions.
Q4: What is the recommended method for preparing stock and working solutions?
A4: The best practice is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final concentration in your desired buffer or media.
-
Stock Solution: DMSO is the recommended solvent for a primary stock solution, where this compound is soluble up to 75 mM (51.44 mg/mL).[7]
-
Working Solution: Dilute the stock solution stepwise into your final aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to avoid localized concentration gradients that can cause precipitation. For in vivo experiments, it is recommended to prepare fresh solutions daily.[5]
Quantitative Data: Solubility Profile
The solubility of this compound varies significantly across different solvents and formulations. The following table summarizes the maximum concentrations reported by various suppliers.
| Solvent/Vehicle | Max Concentration (mg/mL) | Max Concentration (mM) | Source |
| DMSO | 100 | 145.80 | MedchemExpress[6] |
| DMSO | 51.44 | 75 | Tocris[7] |
| Water | 17.15 | 25 | Tocris[7] |
| PBS (pH 7.2) | 0.1 | ~0.15 | Cayman Chemical[1] |
| DMF | 10 | ~14.6 | Cayman Chemical[1] |
| Ethanol | 5 | ~7.3 | Cayman Chemical[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | ≥ 7.29 | MedchemExpress[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 | ≥ 7.29 | MedchemExpress[5] |
| 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 7.29 | MedchemExpress[5] |
Note: The molecular weight of this compound is 685.86 g/mol .[7][8][9] Solubility values can be batch-specific.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock, weigh 6.86 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO.
-
Dissolve: Vortex or sonicate the solution until the compound is fully dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
-
Prepare Buffer: Prepare your final experimental aqueous buffer (e.g., cell culture medium, physiological buffer).
-
Pre-warm Buffer: Warm the buffer to the experimental temperature (e.g., 37°C) to aid solubility.
-
Dilution: While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Inspect: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may not be suitable for use.
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol is adapted from established methods for achieving a clear solution at ≥ 5 mg/mL (7.29 mM).[5][6]
-
Prepare Stock: First, prepare a concentrated stock in DMSO (e.g., 50 mg/mL).
-
Add Solvents Sequentially: For a 1 mL final volume, follow these steps precisely: a. Start with 100 µL of the 50 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is uniform. c. Add 50 µL of Tween-80 and mix again. d. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is formed.
-
Use Immediately: It is strongly recommended to use this formulation on the same day it is prepared.[5]
Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
Simplified Neurotensin Receptor Signaling Pathway
Caption: this compound blocks Neurotensin-mediated signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 8. This compound | Neurotensin Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. SR-142948 - Wikipedia [en.wikipedia.org]
Long-term stability of SR 142948 stock solutions at -20°C vs -80°C
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: The stability of this compound stock solutions is highly dependent on the storage temperature. For optimal long-term stability, it is recommended to store aliquoted stock solutions at -80°C, where they are stable for up to 6 months. If stored at -20°C, the stability is reduced to approximately 1 month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare small, single-use aliquots.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing initial stock solutions of this compound. The compound is soluble in DMSO up to 75 mM. For in vivo experiments, further dilution of the DMSO stock into aqueous buffers or other vehicle solutions is necessary.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound is orally active and has been demonstrated to be effective in various in vivo models. It has been shown to block neurotensin-induced effects such as hypothermia and analgesia. For in vivo administration, the DMSO stock solution is typically diluted into a vehicle formulation, such as a mixture of PEG300, Tween-80, and saline. It is crucial to prepare these working solutions fresh on the day of the experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the neurotensin receptor 1 (NTS1).[1] Neurotensin, the endogenous ligand, binds to NTS1, a G protein-coupled receptor (GPCR), to initiate a signaling cascade.[1] this compound competitively binds to NTS1, preventing neurotensin from activating the receptor and its downstream signaling pathways.[2][3] This blockade inhibits physiological responses mediated by neurotensin.[2][3]
Q5: Which signaling pathways are affected by this compound?
A5: By blocking the NTS1 receptor, this compound primarily inhibits the Gαq protein signaling pathway.[4] Activation of NTS1 by neurotensin typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium levels and the accumulation of inositol monophosphate (IP1).[4][6] this compound effectively antagonizes these effects, leading to a reduction in IP1 accumulation and calcium mobilization.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the stock solution has been stored correctly at -80°C and for no longer than 6 months. Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the initial concentration of your stock solution. Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay conditions. The IC50 of this compound is in the low nanomolar range for antagonizing neurotensin-induced effects.[6]
-
-
Possible Cause 3: Low Receptor Expression.
-
Troubleshooting Step: Confirm the expression level of the neurotensin receptor (NTS1) in your cell line using techniques such as qPCR or western blotting.
-
Issue 2: High Background Signal in Receptor Binding Assays
-
Possible Cause 1: Non-Specific Binding.
-
Troubleshooting Step: Increase the number of wash steps and the stringency of the wash buffer. Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer. To determine non-specific binding, include control wells with an excess of unlabeled ligand.
-
-
Possible Cause 2: Radioligand Degradation.
-
Troubleshooting Step: Use fresh radioligand and store it according to the manufacturer's instructions. Minimize the exposure of the radioligand to light.
-
Data Presentation
Table 1: Long-Term Stability of this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Stability Duration |
| -20°C | DMSO | 1 month |
| -80°C | DMSO | 6 months |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the neurotensin receptor 1 (NTS1).
-
Cell Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing NTS1.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM, for non-specific binding).
-
25 µL of varying concentrations of this compound.
-
25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-neurotensin or [125I-Tyr3]-neurotensin) near its Kd value.
-
25 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki or IC50 value for this compound by fitting the data to a one-site competition binding model using non-linear regression.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol measures the antagonistic effect of this compound on neurotensin-induced Gq signaling.
-
Cell Culture: Plate cells expressing NTS1 in a 96-well plate and grow to 80-90% confluency.
-
Cell Stimulation:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with an EC80 concentration of neurotensin in the presence of LiCl (to inhibit IP1 degradation) for 30-60 minutes at 37°C.[5]
-
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the IP1 assay kit.
-
IP1 Detection: Measure the accumulated IP1 in the cell lysates using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) or other immunoassay kit.[5]
-
Data Analysis: Generate a dose-response curve for this compound and calculate its IC50 value for the inhibition of neurotensin-induced IP1 accumulation.
Visualizations
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.
Caption: Troubleshooting Workflow for In Vitro Assays.
References
- 1. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are NTSR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Minimizing vehicle effects in in vivo studies with SR 142948
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing vehicle-related effects during in vivo studies with the neurotensin (B549771) receptor antagonist, SR 142948.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist of neurotensin (NT) receptors.[1][2] It binds with high affinity to neurotensin receptors, blocking the downstream signaling pathways typically initiated by the binding of neurotensin.[1][2][3] This antagonistic action makes it a valuable tool for studying the physiological roles of neurotensin and for investigating its potential in therapeutic areas such as psychiatric disorders.[1]
Q2: Why is vehicle selection critical for in vivo studies with this compound?
Vehicle selection is paramount because this compound, like many small molecule inhibitors, has limited aqueous solubility. An appropriate vehicle is necessary to ensure the compound is fully dissolved and stable for administration, which is crucial for accurate and reproducible results. The choice of vehicle can significantly impact the compound's bioavailability, toxicity profile, and the overall outcome of the experiment. Improper vehicle selection can lead to issues such as precipitation of the compound at the injection site, local irritation, or systemic toxicity, all of which can confound the experimental results.
Q3: What are the most common vehicles used for this compound administration?
Based on available data and common laboratory practice for poorly soluble compounds, several vehicle formulations are used for this compound. These often involve a combination of a primary solvent and co-solvents or surfactants to improve solubility and stability. Commonly used components include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline. Specific formulations are detailed in the Experimental Protocols section.
II. Troubleshooting Guide
Q4: My this compound solution is cloudy or shows precipitation after preparation. What should I do?
Cloudiness or precipitation indicates that this compound is not fully dissolved or has come out of solution. This can lead to inaccurate dosing and potential toxicity.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 40°C) while vortexing or stirring. This can help to redissolve the compound.
-
Sonication: Use a bath sonicator to aid in the dissolution process.
-
Review Preparation Protocol: Ensure the components of the vehicle were added in the correct order. For multi-component vehicles, it is often critical to dissolve the compound in the primary solvent (e.g., DMSO) first before adding aqueous components.
-
Check Compound Purity and Age: Impurities or degradation of the compound can affect solubility.
-
Consider a Different Vehicle: If precipitation persists, you may need to try an alternative vehicle formulation with a higher solubilizing capacity (see Section IV).
-
Q5: I am observing signs of toxicity or distress in my animals (e.g., lethargy, ruffled fur, irritation at the injection site) in the vehicle control group. What could be the cause?
Vehicle-induced toxicity is a common issue, especially with organic solvents and surfactants.
-
Troubleshooting Steps:
-
Reduce Vehicle Component Concentration: The concentration of solvents like DMSO or surfactants like Tween 80 may be too high. It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10% for parenteral routes.[4]
-
Evaluate Individual Components: Each component of the vehicle can have its own toxicological profile. For example, DMSO can cause skin irritation and has pleiotropic effects, while high concentrations of Tween 80 can lead to central nervous system depression.[5]
-
Change Route of Administration: Some vehicles are better tolerated via certain routes. For instance, Tween 80 is not recommended for intravenous administration.[5]
-
Confirm Dosing Volume: Ensure the administered volume is appropriate for the animal's weight and the route of administration.
-
Run a Pilot Study: Before commencing a large-scale experiment, it is advisable to run a small pilot study with the vehicle alone to assess its tolerability in your specific animal model and under your experimental conditions.
-
Q6: The in vivo efficacy of this compound is lower than expected based on in vitro data. Could the vehicle be responsible?
Yes, the vehicle can significantly influence the bioavailability and, consequently, the efficacy of the compound.
-
Troubleshooting Steps:
-
Assess Bioavailability: If possible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma after administration in your chosen vehicle.
-
Consider Vehicle-Compound Interactions: Some vehicles can interact with the compound, affecting its absorption and distribution.
-
Evaluate Alternative Formulations: Different vehicle compositions can alter the absorption profile. For instance, lipid-based formulations like corn oil may enhance oral absorption for lipophilic compounds.
-
Ensure Complete Dissolution: Re-verify that the compound is fully dissolved in the vehicle before administration, as undissolved particles will not be readily absorbed.
-
III. Quantitative Data on Vehicle Components
The following tables summarize key quantitative data for commonly used vehicle components to aid in formulation decisions.
Table 1: Solubility of this compound in Primary Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 51.44 | 75 |
| Water | 17.15 | 25 |
Data sourced from Tocris Bioscience.
Table 2: Acute Toxicity of Common Vehicle Components in Mice
| Vehicle Component | Route of Administration | LD50 (Median Lethal Dose) | Maximum Tolerated Dose (MTD) / Recommended Limit |
| DMSO | Intraperitoneal (i.p.) | 6.2 mL/kg[1][6] | Generally recommended to keep below 10% (v/v) for injections.[4] |
| DMSO | Oral | 4.0 mL/kg (males), 2.5 mL/kg (females)[7] | - |
| Tween 80 | Intraperitoneal (i.p.) | Low order of toxicity reported.[5] | Can be used for neuropsychopharmacological experiments in doses not exceeding 1 ml/kg.[5] |
| Tween 80 | Oral | Low order of toxicity reported.[5] | - |
IV. Experimental Protocols
Protocol 1: Preparation of this compound in a Multi-Component Vehicle
This protocol is for a commonly used vehicle for poorly soluble compounds, including this compound, intended for intraperitoneal or oral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration of this compound.
-
Prepare a Concentrated Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a final dosing solution of 1 mg/mL, you could make a 10 mg/mL stock in DMSO.
-
Sequential Addition of Vehicle Components: In a sterile tube, add the vehicle components in the following order, vortexing thoroughly after each addition:
-
40% of the final volume as PEG300.
-
Add the appropriate volume of the this compound/DMSO stock solution to achieve a final DMSO concentration of 10%.
-
5% of the final volume as Tween 80.
-
45% of the final volume as sterile saline.
-
-
Final Mixing and Inspection: Vortex the final solution extensively to ensure it is homogenous and clear. Visually inspect for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be applied.
-
Administration: Administer the freshly prepared solution to the animals via the intended route (e.g., intraperitoneal injection). Always include a vehicle-only control group in your experimental design.
Protocol 2: General In Vivo Administration Workflow
This workflow outlines the key steps for administering this compound to rodents.
Caption: A generalized experimental workflow for in vivo studies with this compound.
V. Signaling Pathway
This compound acts by blocking the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). The binding of neurotensin to NTS1 typically activates the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses. This compound prevents this cascade from occurring.
Caption: NTS1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. ntrl.ntis.gov [ntrl.ntis.gov]
How to control for SR 142948's intrinsic activity in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SR 142948 in experiments, with a specific focus on understanding and controlling for its intrinsic activity as a neurotensin (B549771) receptor inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, non-peptide antagonist of the neurotensin receptor 1 (NTS1).[1][2] It binds with high, nanomolar affinity to NTS1, competitively blocking the binding of the endogenous agonist, neurotensin. More specifically, recent structural and functional studies have characterized this compound as an inverse agonist .[3]
Q2: What is the difference between a neutral antagonist and an inverse agonist?
A neutral antagonist binds to a receptor and blocks the effects of an agonist, but has no effect on the receptor's basal activity on its own. An inverse agonist, however, binds to a receptor and reduces its constitutive (basal) activity.[3][4] This implies that the receptor has a certain level of signaling activity even in the absence of an agonist, and the inverse agonist can suppress this activity.
Q3: Does the neurotensin receptor (NTS1) exhibit constitutive activity?
Yes, for an inverse agonist to have an effect, the receptor must exhibit constitutive or basal activity.[4] While this compound was initially described as having no intrinsic activity,[5][6] its classification as an inverse agonist indicates that NTS1 can be constitutively active, particularly in recombinant systems where it is overexpressed.[3] Some studies have also shown that the related neurotensin receptor 2 (NTS2) has strong constitutive activity.[7]
Q4: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to antagonize neurotensin-induced signaling through the Gαq pathway. This includes the inhibition of inositol (B14025) monophosphate (IP) formation and the mobilization of intracellular calcium ([Ca2+]i).[1][8][9] As an inverse agonist, this compound can also be expected to reduce the basal levels of these second messengers in systems with constitutive NTS1 activity.
Troubleshooting and Experimental Guides
Issue: Distinguishing Neutral Antagonism from Inverse Agonism
It is critical to design experiments that can differentiate between this compound's ability to block agonist-induced activity and its capacity to reduce basal receptor signaling.
Recommended Experimental Workflow:
Caption: Workflow for characterizing this compound activity.
Interpretation of Results:
-
Inverse Agonism: A statistically significant decrease in the basal signaling level in the "this compound alone" group compared to the "Vehicle Control" group indicates inverse agonistic activity.
-
Neutral Antagonism: If this compound only blocks the effect of the neurotensin agonist (i.e., the "Neurotensin + this compound" group shows a reduced response compared to the "Neurotensin" group, but the "this compound alone" group is no different from the vehicle), it is acting as a neutral antagonist in that system.
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of a downstream metabolite of IP3, providing a robust measure of Gαq pathway activation.
Methodology:
-
Cell Plating: Plate HEK293 or CHO cells stably expressing human NTS1 in a 96-well plate.
-
Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 4-6 hours.
-
Pre-incubation: Wash cells with stimulation buffer and then add buffer containing an IP1 accumulation blocker (e.g., LiCl).
-
Treatment: Add this compound and/or neurotensin at various concentrations to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[1]
-
Lysis and Detection: Lyse the cells and measure IP1 accumulation using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.
Protocol 2: Intracellular Calcium ([Ca2+]) Mobilization Assay
This assay measures the transient increase in intracellular calcium upon Gαq activation.
Methodology:
-
Cell Plating: Plate cells expressing NTS1 in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: The next day, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Compound Addition: Inject this compound (to test for inverse agonism on basal Ca2+ levels) or inject neurotensin followed by this compound (to test for antagonism).
-
Data Acquisition: Record the fluorescence intensity over time to measure changes in intracellular calcium.[1]
Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound from published literature.
Table 1: Binding Affinity of this compound at Neurotensin Receptors
| Cell/Tissue Preparation | Receptor Type | IC₅₀ (nM) | Reference |
| h-NTR1-CHO cells | Human NTS1 | 1.19 | [1] |
| HT-29 cells | Human NTS1 | 0.32 | [1][9] |
| Adult Rat Brain | Rat NTS | 3.96 | [1][9] |
Table 2: Functional Antagonism by this compound
| Assay | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| Inositol Monophosphate Formation | HT-29 | Neurotensin | 3.9 | [1][6] |
| Intracellular Calcium Mobilization | h-NTR1-CHO | Neurotensin | ~1-10 (effective conc.) | [1] |
| Prostacyclin Production | HUVEC | Neurotensin | 17 | [10] |
Signaling Pathway Visualization
The diagram below illustrates the NTS1 signaling pathway and the points of intervention for neurotensin (agonist) and this compound (inverse agonist).
Caption: NTS1 receptor signaling pathway and ligand interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR-142948 - Wikipedia [en.wikipedia.org]
- 3. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of SR 142948 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of SR 142948 and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A1: The synthesis of this compound, a potent neurotensin (B549771) receptor antagonist, is a multi-step process centered around the construction of a highly substituted pyrazole (B372694) core. The key steps typically involve:
-
Synthesis of a substituted 1,3-dicarbonyl precursor.
-
Cyclocondensation reaction with a substituted hydrazine (B178648) to form the pyrazole ring.
-
Amide bond formation to introduce the adamantane (B196018) moiety and the diamine side chain.
-
Purification of the final compound and intermediates.
A generalized workflow for the synthesis is depicted below.
Troubleshooting Guides
Challenges in Pyrazole Core Synthesis
The formation of the 1,3,5-trisubstituted pyrazole core is a critical step that can present several challenges.
Q2: I am observing the formation of regioisomers during the cyclocondensation reaction. How can I improve the regioselectivity?
A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. To control the regioselectivity, consider the following:
-
Choice of Reaction Conditions: The regioselectivity can be influenced by the solvent, temperature, and the presence of a catalyst. Acidic or basic conditions can favor the formation of one isomer over the other.
-
Nature of Substituents: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack and subsequent cyclization.
-
Stepwise Synthesis: A more controlled, albeit longer, approach is to first form a hydrazone intermediate, isolate it, and then induce cyclization under specific conditions to favor the desired regioisomer.
Table 1: Effect of Reaction Conditions on Regioselectivity
| Parameter | Condition A (e.g., Acetic Acid, Reflux) | Condition B (e.g., NaOEt, Ethanol (B145695), RT) | Expected Outcome |
| Solvent | Acetic Acid | Ethanol | The polarity and protic nature of the solvent can influence the reaction pathway. |
| Catalyst | Acid-catalyzed | Base-catalyzed | Can alter the nucleophilicity of the reactants and the stability of intermediates. |
| Temperature | Reflux | Room Temperature | Higher temperatures may favor the thermodynamically more stable product, while lower temperatures might favor the kinetically controlled product. |
| Typical Regioisomer Ratio | Varies (e.g., 3:1) | Varies (e.g., 1:5) | The ratio is highly dependent on the specific substrates used. |
Q3: The yield of my pyrazole synthesis is consistently low. What are the potential causes and solutions?
A3: Low yields in pyrazole synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time.
-
Side Reactions: The starting materials might be undergoing degradation or participating in side reactions. Ensure the purity of your starting materials. Common side reactions include self-condensation of the dicarbonyl compound or decomposition of the hydrazine.
-
Purification Losses: The desired product might be lost during the work-up and purification steps. Optimize your extraction and chromatography conditions.
Challenges in Amide Bond Formation
The coupling of the pyrazole carboxylic acid with the adamantane amino acid and the subsequent coupling with the diamine are crucial for obtaining the final product.
Q4: I am experiencing difficulty in the amide coupling step, with low yields and the presence of unreacted starting materials.
A4: Amide bond formation can be challenging, especially with sterically hindered substrates like the adamantane moiety. Here are some troubleshooting tips:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC/DMAP may not be efficient. Consider using more powerful reagents such as HATU, HBTU, or COMU, which are known to facilitate difficult couplings.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. The reaction temperature can also be optimized; while many couplings are run at room temperature, gentle heating may be required for challenging substrates.
-
Stoichiometry: A slight excess of the amine component and the coupling reagent may be necessary to drive the reaction to completion.
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |
| DCC/DMAP | Carbodiimide activation | Inexpensive | Can cause racemization, formation of DCU byproduct can complicate purification. |
| HATU | Uronium/Guanidinium salt | High coupling efficiency, low racemization | More expensive |
| HBTU | Uronium/Guanidinium salt | Similar to HATU, widely used | Can be sensitive to moisture |
| COMU | Uronium salt | Very efficient, even for hindered couplings | Higher cost |
Q5: How can I remove the unreacted starting materials and coupling agent byproducts from my final product?
A5: Purification after amide coupling can be challenging due to the similar polarities of the product and byproducts.
-
Aqueous Work-up: A standard aqueous work-up with dilute acid and base can help remove unreacted amines, carboxylic acids, and some byproducts.
-
Chromatography: Flash column chromatography is often necessary. A careful selection of the solvent system is crucial to achieve good separation. Reverse-phase HPLC is a powerful tool for purifying the final compound to a high degree of purity.
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis via Cyclocondensation
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the substituted hydrazine hydrochloride (1.1 eq).
-
If using a hydrochloride salt, add a base such as sodium acetate (B1210297) (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 eq) and a tertiary amine base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Best practices for handling and storing solid SR 142948
This technical support center provides best practices for handling and storing solid SR 142948, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a potent, orally active, and selective non-peptide antagonist of the neurotensin (B549771) receptor (NT).[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₁N₅O₆ | [3] |
| Molecular Weight | 685.86 g/mol | [3] |
| CAS Number | 184162-64-9 | [3] |
| Appearance | Solid powder | [1] |
| Purity | ≥97% | [3] |
| IC₅₀ | 0.32 nM (HT-29 cells), 1.19 nM (h-NTR1-CHO cells), 3.96 nM (adult rat brain) | [1][2] |
Handling and Storage of Solid this compound
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at +4°C for long-term stability.[3]
2. What personal protective equipment (PPE) should be worn when handling solid this compound?
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potent pharmacological compound. The following PPE is recommended:
-
Gloves: Wear two pairs of nitrile gloves.[4]
-
Lab Coat: A disposable, low-permeability lab coat is recommended.[4]
-
Eye Protection: Use chemical safety goggles.[5]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator (e.g., N95) is advised to prevent inhalation of fine particles.[5]
3. How should I handle the weighing and transfer of solid this compound?
All manipulations of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[5] Use appropriate anti-static tools for weighing and transferring the powder.
Stock Solution Preparation and Storage
1. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in the following solvents:
| Solvent | Maximum Concentration | Reference |
| DMSO | 75 mM | [3] |
| Water | 25 mM | [3] |
2. How should I prepare stock solutions?
To prepare a stock solution, add the solvent to the vial of solid this compound and vortex or sonicate until the solid is completely dissolved. For in vivo studies, specific formulations are often required. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
3. What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound in DMSO can be stored under the following conditions:
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High non-specific binding in radioligand binding assays.
-
Possible Cause: The radioligand or this compound may be binding to the filter paper or other components of the assay system.
-
Solution:
-
Pre-soak filter plates with a solution like 0.1% to 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter material.[6]
-
Include a detergent (e.g., 0.1% BSA) in the assay and wash buffers.[6]
-
Optimize the number and volume of washes to ensure complete removal of unbound radioligand.[6]
-
Issue 2: Low or no signal in a calcium mobilization assay.
-
Possible Cause:
-
Cell health: The cells may not be healthy or may have been passaged too many times.
-
Receptor expression: The level of neurotensin receptor expression may be too low.
-
Dye loading: The calcium indicator dye may not have been loaded properly.
-
-
Solution:
-
Use cells at a low passage number and ensure they are healthy and viable before starting the experiment.
-
Verify the expression of the neurotensin receptor in your cell line.
-
Optimize the dye loading protocol, including dye concentration and incubation time.
-
In Vivo Experiments
Issue 3: High variability in animal responses.
-
Possible Cause:
-
Animal-to-animal variation: Differences in age, weight, or strain of the animals.
-
Procedural inconsistencies: Variations in the administration of the compound.
-
-
Solution:
-
Use animals of the same strain, age, and weight range.
-
Standardize the administration procedure, including the route, volume, and timing of the injection. For oral gavage, ensure consistent placement of the gavage needle.
-
Issue 4: Unexpected behavioral effects.
-
Possible Cause:
-
Dose-response relationship: this compound, like other neurotensin receptor ligands, may exhibit a biphasic or U-shaped dose-response curve.
-
Off-target effects: Although selective, high concentrations of the antagonist may lead to off-target effects.
-
-
Solution:
-
Perform a thorough dose-response study to fully characterize the behavioral effects of this compound in your specific model.
-
Include appropriate control groups, including a vehicle-only group, to rule out non-specific effects.
-
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol provides a general framework for measuring the antagonist activity of this compound on neurotensin-induced calcium mobilization in a cell line expressing the neurotensin receptor 1 (NTR1).
Materials:
-
HEK293 cells stably expressing human NTR1
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Neurotensin (agonist)
-
This compound (antagonist)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the NTR1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare a solution of neurotensin at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time.
-
Inject the neurotensin solution into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
In Vivo: Oral Administration in Rodents
This protocol describes the oral administration of this compound to mice or rats for behavioral studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Animal Handling: Acclimate the animals to the experimental room and handling procedures for a sufficient period before the experiment.
-
Compound Preparation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the this compound solution or vehicle based on the animal's body weight.
-
Carefully insert the oral gavage needle into the esophagus and deliver the solution directly into the stomach.
-
-
Post-Administration Observation:
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Proceed with the behavioral testing at the predetermined time point after administration.
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Identifying and mitigating potential artifacts in SR 142948 studies
Welcome to the technical support center for SR 142948. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential challenges in studies involving this potent neurotensin (B549771) receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective non-peptide antagonist of the neurotensin receptors (NTS), particularly the high-affinity neurotensin receptor 1 (NTS1).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, neurotensin (NT), to its receptors, thereby inhibiting the downstream signaling pathways activated by NT.[1]
Q2: What are the key signaling pathways affected by this compound?
By antagonizing neurotensin receptors, this compound primarily inhibits the Gq protein-coupled signaling cascade. Activation of NTS1 by neurotensin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound blocks these events. Additionally, neurotensin receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, a process that is also inhibited by this compound.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO up to 75 mM and in water up to 25 mM. For in vivo studies, it can be prepared in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.[1] Stock solutions are stable for at least 4 years when stored at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Q4: What are the typical in vitro and in vivo concentrations or dosages for this compound?
-
In Vitro: this compound exhibits nanomolar potency. For example, it antagonizes NT-induced inositol monophosphate formation in HT-29 cells with an IC50 of 3.9 nM.[1] Effective concentrations in cell-based assays typically range from 1 nM to 1 µM.[1]
-
In Vivo: this compound is orally active. Doses can vary significantly depending on the animal model and the specific effect being studied. For instance, in mice, doses ranging from 0.04 to 640 µg/kg have been used to inhibit neurotensin-induced turning behavior.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variability in experimental results | Inconsistent dissolution of this compound. | Ensure the compound is fully dissolved. For in vivo preparations, use of sonication may aid dissolution. Prepare fresh solutions for each experiment.[1] |
| Degradation of this compound stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C for long-term stability.[1][2] | |
| Lower than expected antagonist activity in cell-based assays | Low expression of neurotensin receptors in the cell line. | Confirm the expression level of neurotensin receptors (e.g., NTS1) in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay. |
| Suboptimal assay conditions. | Optimize incubation times and temperature. Ensure the concentration of the neurotensin agonist used is appropriate to elicit a measurable response that can be antagonized. | |
| Off-target effects observed | High concentrations of this compound leading to non-specific binding. | Perform dose-response curves to determine the optimal concentration range. Use the lowest effective concentration of this compound. |
| Inconsistent results in vivo | Issues with oral administration and bioavailability. | For oral gavage, ensure proper technique to deliver the full dose. For intraperitoneal injections, ensure the solution is properly formulated to avoid precipitation. Consider using a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
| Animal-to-animal variability. | Increase the number of animals per group to enhance statistical power. Ensure consistency in animal age, weight, and strain. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Tissue | IC50 (nM) | Reference |
| [125I-Tyr3]NT Binding | h-NTR1-CHO cells | 1.19 | [1] |
| [125I-Tyr3]NT Binding | HT-29 cells | 0.32 | [1] |
| [125I-Tyr3]NT Binding | Adult rat brain | 3.96 | [1] |
| Inositol Monophosphate Formation | HT-29 cells | 3.9 | [1] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is for determining the binding affinity of this compound for neurotensin receptors.
Materials:
-
Cell membranes from cells expressing neurotensin receptors (e.g., HT-29 or CHO-hNTS1)
-
Radioligand: [3H]-neurotensin or [125I-Tyr3]-neurotensin
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
-
Filtration apparatus
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of unlabeled this compound.
-
Initiate Reaction: Add the cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (around 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit neurotensin-induced calcium release.
Materials:
-
Cells expressing neurotensin receptors (e.g., CHO-hNTS1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Neurotensin
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).
-
Wash: Gently wash the cells with the assay buffer to remove excess dye.
-
Pre-incubation with this compound: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a fixed concentration of neurotensin to stimulate calcium release and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline) and plot the response against the concentration of this compound to determine its inhibitory effect.
Mandatory Visualizations
Caption: Neurotensin Receptor (NTS1) Gq Signaling Pathway and this compound Inhibition.
Caption: NTS1-Mediated ERK1/2 Signaling Pathway and its Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Antagonism Assays with this compound.
References
Adjusting SR 142948 protocols for different cell lines or animal strains
Welcome to the technical support center for SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of this compound in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). It functions by competitively binding to NTS1, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, neurotensin (NT).[1] Key inhibitory actions include the prevention of NT-induced inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent antagonist activity in cell lines endogenously expressing or engineered to express NTS1. Commonly cited examples include human colon adenocarcinoma HT-29 cells and Chinese Hamster Ovary (CHO) cells stably transfected with the human NTS1 receptor (h-NTR1-CHO).[1][2][3] The effectiveness in other cell lines will depend on the expression level of NTS1.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at +4°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1]
Q4: What are the known in vivo effects of this compound in animal models?
A4: In animal models such as mice and rats, this compound has been shown to be orally active and capable of crossing the blood-brain barrier.[1] It effectively blocks neurotensin-induced physiological responses, including hypothermia, analgesia, and turning behavior.[1][3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or no antagonist activity observed in a new cell line.
-
Question: I am not observing the expected antagonist effect of this compound in my cell line of interest. What could be the reason?
-
Answer:
-
Confirm NTS1 Expression: The primary reason for a lack of effect is often low or absent expression of the neurotensin receptor 1 (NTS1) in the chosen cell line. It is crucial to verify NTS1 mRNA and protein expression levels in your specific cell line using techniques like RT-PCR or Western blotting. For example, studies have shown variable NTS1 expression across different human colon cancer cell lines.[4]
-
Optimize this compound Concentration: The effective concentration of this compound is dependent on the density of NTS1 receptors on the cell surface.[5] For cell lines with lower receptor expression, a higher concentration of the antagonist may be required to achieve a significant effect. Perform a dose-response curve to determine the optimal IC50 for your specific cell line.
-
Check Agonist Concentration: The observed potency of an antagonist is influenced by the concentration of the agonist (neurotensin) used. Ensure you are using an appropriate concentration of neurotensin to elicit a submaximal response, which will allow for a clear window to observe antagonism.
-
Incubation Time: Ensure sufficient pre-incubation time with this compound to allow it to bind to the receptor before adding the agonist. A pre-incubation time of 30-60 minutes is generally recommended.[1]
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Question: I am having difficulty dissolving this compound for my in vitro experiments. How can I improve its solubility?
-
Answer:
-
Use of Organic Solvents: this compound is soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication and Warming: If precipitation occurs upon dilution, gentle warming and sonication can aid in dissolution.[1]
-
Use of Solubilizing Agents: For in vivo preparations, co-solvents and solubilizing agents are often necessary. Formulations using DMSO, PEG300, Tween-80, or SBE-β-CD have been reported.[1]
-
Issue 3: Inconsistent results in in vivo experiments.
-
Question: My in vivo results with this compound are variable between animals. What factors should I consider?
-
Answer:
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical and can significantly impact drug delivery and animal welfare.[6][7] Several vehicle formulations are available for this compound, including combinations of DMSO, PEG300, Tween-80, saline, and corn oil.[1] It is essential to perform a vehicle tolerability study in your specific animal strain to rule out any adverse effects from the vehicle itself.
-
Route of Administration and Pharmacokinetics: this compound can be administered orally (p.o.) or intraperitoneally (i.p.).[1][3] The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, can vary between different animal species and even strains.[8][9] Consider the timing of your experimental endpoint relative to the known pharmacokinetic profile of this compound.
-
Animal Strain Differences: Different strains of mice or rats can exhibit variations in drug metabolism and physiological responses. It is important to be consistent with the animal strain used and to consult the literature for any known strain-specific differences in neurotensin signaling or drug metabolism.
-
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various experimental systems.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| h-NTR1-CHO | [125I-Tyr3]NT Binding | 1.19 | [1] |
| HT-29 | [125I-Tyr3]NT Binding | 0.32 | [1] |
| Adult Rat Brain | [125I-Tyr3]NT Binding | 3.96 | [1] |
| HT-29 | NT-induced Inositol Monophosphate Formation | 3.9 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Mice | p.o. | 2 µg/kg | Inhibition of NT-induced turning behavior | [1] |
| Mice | p.o. | 4 mg/kg | 54% blockade of NT-induced hypothermia | [1] |
| Rats | p.o. | 2 mg/kg | 53% blockade of NT-induced hypothermia | [1] |
| Rats | i.p. | 0.01 - 0.3 mg/kg | Dose-dependent prevention of NT-enhanced ACh release | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Neurotensin-Induced Calcium Mobilization
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit neurotensin-induced intracellular calcium mobilization in h-NTR1-CHO cells.
-
Cell Preparation:
-
Culture h-NTR1-CHO cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in a suitable assay buffer.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Neurotensin Stimulation and Measurement:
-
Prepare a solution of neurotensin at a concentration known to elicit a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an injector to add the neurotensin solution to the wells.
-
Measure the fluorescence intensity before and after the addition of neurotensin. The change in fluorescence corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the neurotensin response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of the NTS1 receptor and the inhibitory action of this compound.
Caption: Logical workflow for adjusting this compound protocols for new experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor and its mRNA are expressed in many human colon cancer cell lines but not in normal colonic epithelium: binding studies and RT-PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Antagonism of Neurotensin Receptors with SR 142948
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SR 142948 as a neurotensin (B549771) receptor antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure complete and reliable antagonism in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and orally active non-peptide antagonist of neurotensin (NT) receptors.[1][2][3] It functions by binding with high affinity to neurotensin receptors (NTS1 and NTS2), thereby preventing the endogenous ligand, neurotensin, from binding and activating the receptor. This blockade inhibits downstream signaling pathways.[2][4]
Q2: Which neurotensin receptor subtypes does this compound antagonize?
This compound exhibits a broad spectrum of activity, antagonizing multiple neurotensin receptor subtypes.[2][4] This is in contrast to earlier antagonists like SR 48692, suggesting this compound is a more comprehensive tool for studying the overall effects of neurotensin signaling.[2][4]
Q3: What are the key signaling pathways blocked by this compound?
Neurotensin receptors, primarily NTS1, are G protein-coupled receptors (GPCRs) that can couple to several G proteins, including Gαq, Gαi/o, and Gαs.[5] By blocking the receptor, this compound prevents the activation of these pathways. The primary pathway inhibited is the Gαq-mediated activation of phospholipase C (PLC), which leads to the production of inositol (B14025) phosphates (like IP1) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca2+]i).[1][6][7] this compound also indirectly prevents the activation of downstream effectors like protein kinase C (PKC) and the ERK1/2 signaling cascade.[5]
Q4: What is the binding affinity of this compound for neurotensin receptors?
This compound binds to neurotensin receptors with nanomolar affinity. The IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand, vary depending on the experimental system.[1][3]
Troubleshooting Guide
Issue 1: Incomplete or variable antagonism of neurotensin-induced effects.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Ensure you are using a concentration of this compound sufficient to fully compete with the concentration of neurotensin used. A concentration 10- to 100-fold higher than the IC50 value for your specific cell type or tissue is a good starting point. Refer to the data table below for reported IC50 values.
-
-
Possible Cause 2: Insufficient pre-incubation time with this compound.
-
Solution: To ensure this compound has reached equilibrium binding with the receptor, pre-incubate the cells or tissues with the antagonist before adding neurotensin. A pre-incubation time of 30-60 minutes is generally recommended for in vitro assays.[1]
-
-
Possible Cause 3: Issues with this compound solubility or stability.
-
Solution: this compound is soluble in DMSO and water. Prepare fresh stock solutions in DMSO and dilute to the final working concentration in your assay buffer immediately before use. For in vivo studies, specific formulations may be required to ensure bioavailability.[1] Long-term storage of stock solutions should be at -20°C or -80°C to maintain stability.[1]
-
Issue 2: Observing unexpected or off-target effects.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: While this compound is highly selective for neurotensin receptors, excessively high concentrations may lead to non-specific effects. Perform a dose-response curve to determine the optimal concentration that provides complete antagonism without causing off-target effects.
-
-
Possible Cause 2: The observed effect is not mediated by the targeted neurotensin receptors.
-
Solution: To confirm that the effect you are studying is indeed mediated by neurotensin receptors, include appropriate controls. This includes a positive control (neurotensin alone), a negative control (vehicle), and your experimental condition (this compound + neurotensin).
-
Issue 3: Difficulty replicating in vivo results.
-
Possible Cause 1: Poor bioavailability or brain penetration.
-
Solution: this compound is orally active and has good brain accessibility.[2][4] However, the route of administration and vehicle can significantly impact its efficacy. For oral administration, ensure proper formulation.[1] For central nervous system effects, intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections may be considered.[2]
-
-
Possible Cause 2: Inappropriate dosing schedule.
-
Solution: The timing of this compound administration relative to the neurotensin challenge is crucial. The antagonist needs to be administered with sufficient time to reach its target tissue and receptors before the agonist is introduced. For example, in some behavioral studies, this compound is administered 1-2 hours before the neurotensin injection.[1]
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Cell Line / Tissue | Assay | IC50 (nM) | Reference |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT Binding | 1.19 | [1][3] |
| HT-29 cells | [¹²⁵I-Tyr³]NT Binding | 0.32 | [1][3] |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT Binding | 3.96 | [1][3] |
| HT-29 cells | NT-induced Inositol Monophosphate Formation | 3.9 | [1][2][3][4][7] |
| Human Umbilical Vein Endothelial Cells | [¹²⁵I]-neurotensin binding | 0.24 | [8] |
| Human Umbilical Vein Endothelial Cells | NT-induced Cytosolic Free Ca²⁺ Increase | 19 | [8] |
| Human Umbilical Vein Endothelial Cells | NT-induced Prostacyclin Production | 17 | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Neurotensin-Induced Inositol Phosphate (IP) Accumulation
-
Cell Culture: Plate cells (e.g., HT-29 or CHO cells expressing NTS1) in appropriate multi-well plates and grow to confluency.
-
Labeling (Optional, for radiolabeling assays): Label cells with myo-[³H]inositol in inositol-free medium overnight.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer (e.g., HBSS containing LiCl). Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Stimulation with Agonist: Add a fixed concentration of neurotensin to the wells and incubate for an additional 30-60 minutes at 37°C.
-
Lysis and IP Extraction: Terminate the reaction by adding a suitable lysis buffer (e.g., perchloric acid).
-
Quantification: Separate and quantify the accumulated inositol phosphates using ion-exchange chromatography or a commercially available kit.
-
Data Analysis: Plot the concentration of this compound against the percentage of inhibition of the neurotensin-induced response to determine the IC50 value.
Protocol 2: In Vivo Antagonism of Neurotensin-Induced Hypothermia in Mice
-
Animal Acclimation: Acclimate mice to the experimental room and handling procedures for several days before the experiment.
-
Baseline Temperature Measurement: Measure the rectal temperature of each mouse to establish a baseline.
-
Antagonist Administration: Administer this compound (e.g., 0.1 - 10 mg/kg) or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Waiting Period: Allow sufficient time for the antagonist to be absorbed and distributed (e.g., 60-120 minutes).
-
Agonist Administration: Administer neurotensin (e.g., via intracerebroventricular injection) or saline to the control group.
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after neurotensin administration.
-
Data Analysis: Compare the change in body temperature between the different treatment groups to assess the antagonistic effect of this compound.
Visualizations
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Point of Antagonism by this compound.
Caption: General experimental workflow for in vitro antagonism studies with this compound.
Caption: A logical troubleshooting workflow for addressing incomplete antagonism with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of Neurotensin Receptor Antagonists: SR 142948 and SR 48692
This guide provides a detailed comparison of two widely used non-peptide neurotensin (B549771) (NT) receptor antagonists, SR 142948 and SR 48692. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro and in vivo potencies supported by experimental data.
Introduction
SR 48692 was one of the first potent and selective non-peptide antagonists developed for the neurotensin receptor, demonstrating high affinity for the NTS1 subtype.[1][2] Subsequently, a structurally related compound, SR 142948A, was developed and characterized as an even more potent NT receptor antagonist with a broader spectrum of activity.[3][4][5] This guide will delve into the quantitative differences in their potencies and provide insights into their distinct pharmacological profiles.
In Vitro Potency Comparison
The in vitro potency of this compound and SR 48692 has been evaluated through various binding and functional assays. The data consistently demonstrates the superior potency of SR 142948A.
Data Presentation: In Vitro Binding and Functional Assays
| Assay Type | Target/Cell Line | Parameter | SR 142948A | SR 48692 | Reference |
| Binding Assays | |||||
| [125I]-NT Binding Inhibition | Human Umbilical Vein Endothelial Cells | IC50 | 0.24 ± 0.01 nM | 14 ± 5 nM | [6] |
| [125I]-NT Binding Inhibition | HT-29 Cells | IC50 | 0.32 nM | 15.3 nM, 30.3 nM | [1][7] |
| [3H]SR 48692 Specific Binding Displacement | Guinea Pig Brain Membranes | IC50 | 0.30 ± 0.05 nM | 6.0 ± 1.2 nM | [8] |
| [3H]SR 48692 Specific Binding Displacement | Guinea Pig Brain Membranes | Ki | 0.17 nM | 3.9 nM | [8] |
| [3H]SR 142948A Binding | Rat Brain Membranes (NTS1) | Kd | 6.8 nM | - | [9] |
| [3H]SR 142948A Binding | Rat Brain Membranes (NTS2) | Kd | 4.8 nM | - | [9] |
| NT Binding Inhibition | Newborn Mouse Brain | IC50 | - | 13.7 ± 0.3 nM | [1] |
| Functional Assays | |||||
| Inositol Monophosphate Formation | HT-29 Cells | IC50 | 3.9 nM | - | |
| Intracellular Ca2+ Mobilization | CHO cells (human NT receptor) | Antagonism | Potent | - | [3] |
| Intracellular Ca2+ Mobilization | Human Umbilical Vein Endothelial Cells | IC50 | 19 ± 6 nM | 41 ± 16 nM | [6] |
| Prostacyclin Production | Human Umbilical Vein Endothelial Cells | IC50 | 17 ± 3 nM | 86 ± 16 nM | [6] |
Table 1: Comparison of in vitro binding affinities and functional potencies of SR 142948A and SR 48692.
In Vivo Potency Comparison
In vivo studies further highlight the enhanced potency of SR 142948A compared to SR 48692 in various animal models.
Data Presentation: In Vivo Efficacy
| Animal Model | Assay | Administration Route | SR 142948A | SR 48692 | Reference |
| Mice | Inhibition of NT-induced turning behavior | p.o. | ED50 ~0.1 mg/kg | - | |
| Rats | Antagonism of NT-evoked acetylcholine (B1216132) release in striatum | i.p. | Complete antagonism at 0.1 mg/kg | - | |
| Rats | Inhibition of NT-induced blood pressure changes | p.o. | Significant inhibition at 10 µg/kg | Active at 10-fold higher doses | [6] |
| Rats | Inhibition of NT-induced increase in hematocrit | i.v. | Active at µg/kg doses | Active at mg/kg doses | [6] |
| Rats | Inhibition of NT-induced plasma extravasation | Intradermal | Significant inhibition at 10 pmol/site | Significant inhibition at 1,000 pmol/site | [6] |
| Mice | Antagonism of NT-induced hypothermia and analgesia | p.o. | Blocks both effects | Does not block these effects | [3] |
Table 2: Comparison of in vivo efficacy of SR 142948A and SR 48692.
Receptor Subtype Selectivity
A key difference between the two compounds lies in their selectivity for neurotensin receptor subtypes. SR 48692 is a selective antagonist for the NTS1 receptor.[2] In contrast, SR 142948A binds with high affinity to both NTS1 and NTS2 receptors, which may account for its broader range of in vivo activities.[9] For instance, unlike SR 48692, SR 142948A is capable of blocking NT-induced hypothermia and analgesia, effects that may be mediated by receptor subtypes other than NTS1.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Tissues (e.g., guinea pig brain, rat brain) or cells (e.g., HT-29) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: Membrane homogenates are incubated with a radiolabeled ligand (e.g., [125I]-Neurotensin, [3H]SR 48692) and varying concentrations of the competing unlabeled antagonist (this compound or SR 48692).
-
Incubation: The reaction mixture is incubated for a specified time and temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter (for 125I) or a liquid scintillation counter (for 3H).
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
-
Cell Culture: Cells expressing the neurotensin receptor (e.g., CHO cells transfected with the human NT receptor, human umbilical vein endothelial cells) are cultured to an appropriate confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for a specified duration.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or SR 48692) for a defined period.
-
Agonist Stimulation: Neurotensin is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the neurotensin-induced calcium signal. IC50 values are calculated from the dose-response curves.
In Vivo Turning Behavior in Mice
-
Animal Preparation: Male mice are anesthetized and a guide cannula is stereotaxically implanted into the striatum.
-
Drug Administration: Following a recovery period, neurotensin is unilaterally injected into the striatum to induce turning behavior. The antagonist (this compound or SR 48692) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various time points before the neurotensin injection.
-
Behavioral Observation: The number of contralateral turns (rotations away from the side of the injection) is counted for a specified period following the neurotensin injection.
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the number of turns in the antagonist-treated groups to the vehicle-treated group. Dose-response curves are generated to determine the ED50.
Visualizations
Caption: Neurotensin (NT) signaling via the NTS1 receptor and antagonism by this compound and SR 48692.
References
- 1. pnas.org [pnas.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray structural characterization of this compound, a novel potent synthetic neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of SR 142948 for Neurotensin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide neurotensin (B549771) (NT) receptor antagonist, SR 142948, with other relevant compounds. The data presented herein is intended to assist researchers in validating the specificity of this compound for its intended targets, the neurotensin receptors NTS1 and NTS2, and to provide context regarding its selectivity against the NTS3/sortilin receptor.
Comparative Analysis of Binding Affinities and Functional Potency
This compound is a potent antagonist of neurotensin receptors, exhibiting high affinity for both NTS1 and NTS2 subtypes.[1] Its specificity is a critical factor for its use as a pharmacological tool to investigate the physiological and pathological roles of the neurotensinergic system. This section compares the binding and functional data of this compound with the first-generation antagonist SR 48692 and the NTS2-selective tool compound, levocabastine.
| Compound | Receptor Subtype | Binding Affinity (Ki or Kd, nM) | Functional Potency (IC50, nM) | Reference |
| This compound | NTS1 (levocabastine-insensitive) | 6.8 | 1.19 (h-NTR1-CHO cells) | [1][2] |
| NTS2 (levocabastine-sensitive) | 4.8 | - | [1] | |
| Rat Brain Membranes | 3.5 | 3.96 | [1][2] | |
| HT-29 cells (predominantly NTS1) | - | 0.32 (binding); 3.9 (IP formation) | [2] | |
| SR 48692 | NTS1 | ~36 (Ke) | 15.3 (HT29 cells); 20.4 (N1E115 cells) | |
| NTS2 | Low affinity | - | ||
| Guinea Pig Brain Membranes | 2.19 (Kd for low-affinity sites) | - | [3] | |
| Levocabastine | NTS2 | - | Selectively inhibits NT binding to low-affinity sites | |
| Neurotensin | NTS1 | - | - | |
| NTS2 | - | - | ||
| NTS3/Sortilin | 5 (soluble form to HT29 membranes) | - | [4] |
Note: A dash (-) indicates that the data was not available in the reviewed literature. It is important to note the absence of direct binding data for this compound and SR 48692 on the NTS3/sortilin receptor in the public domain. Given that NTS3/sortilin is a type I transmembrane protein and not a G-protein coupled receptor like NTS1 and NTS2, it is plausible that these antagonists, designed for GPCRs, do not exhibit significant affinity for the neurotensin binding site on sortilin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the specificity of neurotensin receptor ligands.
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the neurotensin receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
For competitive binding assays, a fixed concentration of a radiolabeled ligand (e.g., [³H]SR 142948A or [¹²⁵I]Neurotensin) is incubated with varying concentrations of the unlabeled test compound (e.g., this compound).
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM neurotensin).
-
The reaction mixture, containing the membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Inositol (B14025) Monophosphate (IP) Accumulation
This assay measures the functional antagonism of Gq-coupled receptors like NTS1.
1. Cell Culture:
-
Cells endogenously expressing NTS1 (e.g., HT-29) or cells transfected with the NTS1 receptor are cultured to an appropriate density.
2. Assay Procedure:
-
Cells are pre-incubated with a buffer containing LiCl, which inhibits the breakdown of inositol monophosphates.
-
The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.
-
Subsequently, a fixed concentration of the agonist (neurotensin) is added to stimulate the receptor.
-
The reaction is stopped, and the cells are lysed.
3. Detection:
-
The amount of accumulated inositol monophosphate is quantified using a commercially available assay kit, typically involving a competitive binding assay with a labeled IP1 analog.
4. Data Analysis:
-
The results are plotted as a dose-response curve, and the IC50 value for the antagonist is determined.
Visualizing Pathways and Workflows
To further elucidate the context of this compound's action and the methods used for its validation, the following diagrams are provided.
Caption: Simplified signaling pathways of NTS1 and NTS2 receptors and the antagonistic action of this compound.
Caption: General workflow for a competitive radioligand binding assay to determine antagonist affinity.
References
- 1. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and distribution of binding sites for a new neurotensin receptor antagonist ligand, [3H]SR 48692, in the guinea pig brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers [mdpi.com]
Cross-Validation of SR 142948's Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the neurotensin (B549771) receptor antagonist, SR 142948, with the phenotypes observed in genetic knockout models of neurotensin receptor 2 (NTS2) and sortilin-1 (SORT1/NTS3). This cross-validation approach offers valuable insights into the specificity of this compound and the physiological roles of these receptors.
Introduction to the Models
This compound: A potent, selective, and orally active non-peptide antagonist of neurotensin (NT) receptors.[1][2][3] It exhibits high affinity for neurotensin receptors and effectively blocks various NT-induced physiological and behavioral effects, demonstrating good blood-brain barrier permeability.[3] this compound is considered to have a broader spectrum of activity than older antagonists like SR 48692, potentially due to its interaction with multiple neurotensin receptor subtypes.[4]
NTS2 Knockout (KO) Mice: These mice lack the gene encoding the neurotensin receptor 2. Phenotypic studies reveal alterations in nociception, locomotor activity, and fear memory, highlighting the role of NTS2 in these processes.
SORT1 (NTS3) Knockout (KO) Mice: These mice, also known as NTSR3 knockout mice, lack the sortilin-1 gene. Sortilin is a type I membrane protein that functions as a co-receptor for neurotensin and is involved in protein trafficking.[5] SORT1 KO mice exhibit a complex phenotype, including changes in nociception, anxiety-like behavior, and alterations in the expression of other components of the neurotensin system, such as increased levels of NT and NTS2.[1]
Comparative Data on Physiological and Behavioral Effects
The following tables summarize the quantitative data from studies on this compound and NTS2 and SORT1 knockout mice across key behavioral domains.
Table 1: Effects on Nociception (Hot Plate Test)
| Model/Compound | Experimental Condition | Key Findings | Reference |
| This compound | Blockade of NT-induced analgesia | This compound (p.o.) blocks analgesia induced by intracerebroventricular (i.c.v.) injection of neurotensin in mice and rats. | [4] |
| NTS2 KO Mice | Basal thermal nociception | NTS2 KO mice show a significant increase in paw licking and jumping latencies compared to wild-type (WT) mice, indicating reduced sensitivity to thermal pain. | [6] |
| SORT1 KO Mice | Basal thermal nociception | SORT1 KO mice exhibit significantly longer paw licking and jumping latencies on a 55°C hot plate compared to WT mice, suggesting a hypoalgesic phenotype. | [7] |
Table 2: Effects on Locomotor Activity (Open Field Test)
| Model/Compound | Key Parameters Measured | Key Findings | Reference |
| This compound | Amphetamine-induced hyperactivity | Attenuates amphetamine-induced hyperactivity in vivo. | [1][2] |
| NTS2 KO Mice | Spontaneous locomotor activity | Female NTS2 KO mice show significantly lower basal locomotor activity. Male KO mice show a similar trend. | [6] |
| SORT1 KO Mice | Spontaneous locomotor activity | SORT1 deficient mice display hyperlocomotion in the open field test. | [8] |
Table 3: Effects on Anxiety-Like Behavior (Elevated Plus Maze)
| Model/Compound | Key Parameters Measured | Key Findings | Reference |
| This compound | Not explicitly tested in publicly available literature. | - | |
| NTS2 KO Mice | Not explicitly tested in publicly available literature. | - | |
| SORT1 KO Mice | Time in open arms, entries into open arms | SORT1 deficient mice show increased anxiety-like behavior, spending less time in the open arms of the elevated plus maze. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and comparison.
Hot Plate Test
Objective: To assess the response to a thermal pain stimulus.
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52 ± 0.2°C or 55 ± 0.5°C.[6][7]
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse on the heated surface of the hot plate.
-
Start a timer immediately upon placement.
-
Observe the mouse for nocifensive behaviors, typically paw licking or jumping.
-
Record the latency (in seconds) to the first clear exhibition of a nocifensive behavior.
-
A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage.
-
For pharmacological studies, administer this compound or vehicle at a specified time before the test. For knockout studies, compare the latencies of KO mice with their wild-type littermates.
Open Field Test
Objective: To evaluate spontaneous locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-reflective material and is placed in a sound-attenuated room with controlled lighting.[9]
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to testing.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a predetermined duration (e.g., 10-30 minutes).[9]
-
A video tracking system is used to record the mouse's activity.
-
Key parameters analyzed include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
For pharmacological studies, administer this compound or vehicle prior to the test. For knockout studies, compare the behavior of KO mice to wild-type controls.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[10]
Procedure:
-
Acclimatize the mice to the testing room before the experiment.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a set period (typically 5 minutes).[11]
-
A video camera records the session for later analysis.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. A lower duration and fewer entries in the open arms are indicative of higher anxiety-like behavior.
-
For knockout studies, the performance of KO mice is compared to that of their wild-type counterparts.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways and a general experimental workflow for comparing pharmacological and genetic models.
Discussion and Conclusion
The cross-validation of this compound's effects with NTS2 and SORT1 knockout models reveals both overlapping and distinct phenotypes, providing a nuanced understanding of the neurotensin system.
The blockade of NT-induced analgesia by this compound aligns with the hypoalgesic phenotype of both NTS2 and SORT1 KO mice, suggesting that this compound's anti-analgesic effects are at least partially mediated through the antagonism of NTS2. The similar phenotype in SORT1 KO mice is likely a consequence of the observed upregulation of NTS2 in these animals.
In terms of locomotor activity, the effects are more complex. While this compound attenuates hyperactivity, NTS2 KO mice show hypoactivity, and SORT1 KO mice exhibit hyperactivity. This suggests that the role of neurotensin signaling in modulating locomotor activity is multifaceted and not solely dependent on NTS2. The hyperactivity in SORT1 KO mice may be due to pleiotropic effects of sortilin deletion beyond the neurotensin system.
The anxiogenic-like phenotype of SORT1 KO mice in the elevated plus maze highlights a role for sortilin in anxiety-related behaviors. The lack of available data for this compound and NTS2 KO mice in this paradigm represents a significant knowledge gap and a key area for future research.
References
- 1. Altered Trek-1 Function in Sortilin Deficient Mice Results in Decreased Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Dissecting the role of sortilin receptor signaling in neurodegeneration induced by NGF deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 6. Sort1 sortilin 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mice with Sort1 deficiency display normal cognition but elevated anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. treat-nmd.org [treat-nmd.org]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Effects of SR 142948 and SR 48692: A Guide for Researchers
This guide provides a detailed comparative analysis of the cardiovascular effects of two nonpeptide neurotensin (B549771) receptor antagonists, SR 142948 and SR 48692. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of key biological pathways and workflows.
Introduction
This compound and SR 48692 are selective antagonists of neurotensin receptors, primarily targeting the high-affinity neurotensin receptor 1 (NTSR1). Neurotensin, a tridecapeptide, is implicated in a variety of physiological processes, including the regulation of cardiovascular homeostasis. Its effects, which include alterations in blood pressure, heart rate, and vascular permeability, are mediated through its interaction with specific receptors. This guide focuses on the differential cardiovascular effects of this compound and SR 48692, highlighting their potencies and mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and SR 48692 in various in vitro and in vivo cardiovascular models.
Table 1: In Vitro Efficacy of this compound and SR 48692
| Parameter | This compound (IC50) | SR 48692 (IC50) |
| [125I]-Neurotensin Binding Inhibition | 0.24 ± 0.01 nM | 14 ± 5 nM |
| Neurotensin-Induced Cytosolic Free Ca2+ Increase | 19 ± 6 nM | 41 ± 16 nM |
| Neurotensin-Induced Prostacyclin Production | 17 ± 3 nM | 86 ± 16 nM |
Table 2: In Vivo Efficacy of this compound and SR 48692 in Rats
| Parameter | This compound (Effective Dose) | SR 48692 (Effective Dose) |
| Inhibition of Neurotensin-Induced Blood Pressure Changes (Oral) | 10 µg/kg | 100 µg/kg |
| Inhibition of Neurotensin-Induced Hematocrit Increase (i.v.) | µg/kg quantities | mg/kg quantities |
| Inhibition of Neurotensin-Induced Plasma Extravasation (Intradermal) | 10 pmol/site | 1,000 pmol/site |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and data acquisition.
Invasive Blood Pressure Measurement in Anesthetized Rats
This protocol outlines the direct measurement of arterial blood pressure in rats, a gold standard for assessing cardiovascular effects of pharmacological agents.
Materials:
-
Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane (B1682113) 1.2 g/kg or sodium pentobarbital (B6593769) 60 mg/kg, i.p.)
-
Surgical board and instruments
-
Pressure transducer
-
Data acquisition system
-
Catheter (e.g., PE-50 tubing) filled with heparinized saline
-
Neurotensin and antagonists (this compound, SR 48692)
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Make a midline incision in the neck to expose the trachea and carotid artery.
-
Cannulate the trachea to ensure a clear airway.
-
Isolate and cannulate the carotid artery with a catheter filled with heparinized saline.
-
Connect the catheter to a pressure transducer linked to a data acquisition system to record blood pressure.
-
Allow the animal to stabilize for a period before administering any substances.
-
Administer neurotensin intravenously to induce a hypotensive response.
-
In separate experiments, pre-treat animals with either this compound or SR 48692 at various doses prior to neurotensin administration.
-
Record and analyze the changes in mean arterial pressure to determine the antagonistic effect of each compound.
Measurement of Cytosolic Free Ca2+ in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentrations in HUVECs upon stimulation.
Materials:
-
Cultured HUVECs
-
Fura-2 AM fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Neurotensin, this compound, SR 48692
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (340/380 nm)
Procedure:
-
Culture HUVECs on glass coverslips until they reach the desired confluency.
-
Load the cells with Fura-2 AM (typically 1-5 µM) in buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Add neurotensin to the cells to induce an increase in intracellular Ca2+.
-
In separate experiments, pre-incubate the cells with this compound or SR 48692 before adding neurotensin.
-
Calculate the ratio of fluorescence intensities to determine the intracellular free Ca2+ concentration and the inhibitory effect of the antagonists.
Quantification of Prostacyclin Production in HUVECs
This protocol details the measurement of prostacyclin, a potent vasodilator, released from HUVECs using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cultured HUVECs
-
Culture medium
-
Neurotensin, this compound, SR 48692
-
Prostacyclin ELISA kit
-
Microplate reader
Procedure:
-
Culture HUVECs in multi-well plates.
-
Replace the culture medium with a fresh serum-free medium.
-
Treat the cells with neurotensin in the presence or absence of varying concentrations of this compound or SR 48692.
-
Incubate for a specified period to allow for prostacyclin release into the medium.
-
Collect the supernatant (culture medium).
-
Perform the prostacyclin ELISA on the collected supernatant according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of prostacyclin in the sample is inversely proportional to the signal generated.
-
Read the absorbance using a microplate reader and calculate the concentration of prostacyclin from a standard curve.
Microhematocrit Determination in Rats
This protocol describes the measurement of the packed red blood cell volume in a blood sample, an indicator of changes in vascular permeability and fluid balance.
Materials:
-
Rat blood sample
-
Microhematocrit capillary tubes (heparinized)
-
Clay sealant
-
Microhematocrit centrifuge
-
Reading device
Procedure:
-
Collect a blood sample from the rat via a suitable method (e.g., tail vein, cardiac puncture).
-
Fill two microhematocrit capillary tubes approximately two-thirds full with the blood sample.
-
Seal one end of each capillary tube with clay sealant.
-
Place the sealed tubes in a microhematocrit centrifuge with the sealed ends facing outwards.
-
Centrifuge at high speed (e.g., 10,000-15,000 rpm) for 3-5 minutes.
-
After centrifugation, use a reading device to measure the height of the packed red blood cell column and the total height of the blood sample (packed cells plus plasma).
-
Calculate the hematocrit as the ratio of the packed red blood cell height to the total sample height, expressed as a percentage.
Neurotensin-Induced Plasma Extravasation in Rat Skin
This protocol details the use of Evans blue dye to quantify plasma extravasation in the skin of rats following intradermal injection of neurotensin and its antagonists.[1]
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans blue dye solution (e.g., 2.5% in saline)
-
Neurotensin, this compound, SR 48692
-
Spectrophotometer
Procedure:
-
Anesthetize the rat.
-
Inject Evans blue dye intravenously (e.g., via the tail vein). The dye binds to plasma albumin.
-
After a short circulation period, administer intradermal injections of neurotensin at various doses into the shaved dorsal skin.
-
In separate groups, co-inject neurotensin with this compound or SR 48692, or pre-treat the sites with the antagonists.
-
After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin injection sites.
-
Extract the extravasated Evans blue dye from the skin samples by incubating them in formamide (e.g., at 60°C for 24 hours).
-
Measure the absorbance of the formamide extract using a spectrophotometer at approximately 620 nm.
-
Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue in formamide.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathway.
Caption: Experimental Workflow for Invasive Blood Pressure Measurement.
Conclusion
The experimental data clearly indicate that both this compound and SR 48692 are effective antagonists of neurotensin-induced cardiovascular effects. However, this compound consistently demonstrates a significantly higher potency across all tested parameters, both in vitro and in vivo. The detailed protocols and diagrams provided in this guide are intended to facilitate the design and execution of further research in this area, ultimately contributing to a better understanding of the therapeutic potential of neurotensin receptor antagonists in cardiovascular medicine.
References
Head-to-head comparison of SR 142948 and peptidic neurotensin antagonists
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
The neurotensin (B549771) (NT) system, implicated in a wide array of physiological processes including pain, psychosis, and cancer, presents a compelling target for therapeutic intervention. The development of antagonists for the neurotensin receptors (NTS1 and NTS2) has been a key focus of this research. This guide provides a detailed head-to-head comparison of the non-peptidic antagonist SR 142948 and the class of peptidic neurotensin antagonists, offering a comprehensive overview of their performance based on available experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their investigations into the neurotensin system.
Executive Summary
This compound is a potent, orally active, non-peptidic antagonist of neurotensin receptors.[1][2] It exhibits high affinity for both NTS1 and NTS2 receptor subtypes.[1] In contrast, peptidic antagonists are derived from the neurotensin peptide itself and often exhibit high potency. However, their therapeutic potential has been historically limited by poor metabolic stability and lack of oral bioavailability.[3] Recent advances have led to the development of modified peptidic antagonists with improved pharmacokinetic profiles and some with selectivity for the NTS2 receptor. This guide will delve into a detailed comparison of these two classes of antagonists across key performance metrics.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative peptidic neurotensin antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor(s) | Preparation | Assay Type | Measured Parameter | Value (nM) |
| This compound | NT (non-selective) | h-NTR1-CHO cells | Competitive Binding | IC50 | 1.19[2] |
| HT-29 cells | Competitive Binding | IC50 | 0.32[2] | ||
| Adult rat brain | Competitive Binding | IC50 | 3.96[2] | ||
| NT (non-selective) | Not Specified | Competitive Binding | Ki | < 10[4][5] | |
| Peptidic Antagonist (Example) | |||||
| [D-Trp11]-neurotensin | NTS1/NTS2 | Not Specified | Not Specified | Not Specified | Exhibits complex agonist/antagonist properties |
| NT-69L | NTS1/NTS2 | Not Specified | Not Specified | Equal affinity | Not Specified[6] |
| NT-79 | NTS2 selective | Not Specified | Not Specified | Selective for NTS2 | Not Specified[6] |
| NT-72 | NTS1 selective | Not Specified | Not Specified | Selective for NTS1 | Not Specified[6] |
| CR-01-64 (macrocyclic) | NTS2 | Not Specified | Competitive Binding | Ki | 7.0 (>125-fold selectivity over NTS1)[7] |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Route of Administration | Effect | Dosage |
| This compound | NT-induced turning behavior | Mouse | p.o. | Inhibition | 2 µg/kg[2] |
| NT-induced turning behavior | Mouse | p.o. | Inhibition | 0.04-0.64 mg/kg[1] | |
| NT-evoked acetylcholine (B1216132) release in striatum | Rat | i.p. | Antagonism | 0.1 mg/kg[1] | |
| NT-induced hypothermia and analgesia | Mouse/Rat | p.o. | Blockade | Not Specified[1] | |
| Peptidic Antagonist (Example) | |||||
| SR 48692 (non-peptide, for comparison) | NT-induced turning behavior | Mouse | p.o. or i.p. | Reversal | 80 µg/kg[8] |
Table 3: Pharmacokinetic Properties
| Compound | Property | Value | Species |
| This compound | Oral Bioavailability | Orally active[1][2] | Not Specified |
| Duration of Action | Long-lasting[1] | Not Specified | |
| Peptidic Antagonists | Plasma Stability | Generally low, but can be improved with modifications | Not Specified |
| CR-01-64 (macrocyclic) | Plasma Half-life (t1/2) | > 24 hours[7] | Not Specified |
| Neurotensin (endogenous peptide) | Plasma Half-life (t1/2) | ~ 2 minutes[7] | Not Specified |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound for neurotensin receptors.
1. Materials:
- Membrane Preparation: Homogenates from cells (e.g., CHO, HT-29) or tissues (e.g., rat brain) expressing NTS1 or NTS2 receptors.
- Radioligand: 125I-Tyr3]-NT or [3H]this compound.
- Test Compound: this compound or peptidic antagonist at various concentrations.
- Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and protease inhibitors.
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter.
2. Procedure:
- Incubation: In a microplate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled neurotensin is added.
- Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Neurotensin Antagonism: NT-Induced Turning Behavior
This is a common behavioral model to assess the in vivo efficacy of neurotensin antagonists.
1. Animals:
- Male mice are typically used.
2. Procedure:
- Drug Administration: Administer the test compound (this compound or peptidic antagonist) via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group should be included.
- Neurotensin Injection: After a predetermined pretreatment time, unilaterally inject a small dose of neurotensin (e.g., 10 pg) into the striatum of the mice.
- Behavioral Observation: Immediately after the neurotensin injection, place the mice in an observation chamber and record the number of contralateral turns (turns away from the side of the injection) for a specified period (e.g., 15 minutes).
- Data Analysis: Compare the number of contralateral turns in the drug-treated groups to the vehicle-treated group. A significant reduction in turning behavior indicates an antagonistic effect. Dose-response curves can be generated to determine the ED50 of the antagonist.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified Neurotensin Signaling Pathway and Points of Antagonism.
Experimental Workflow
Caption: General Experimental Workflow for Comparing Neurotensin Antagonists.
Conclusion
The choice between this compound and a peptidic neurotensin antagonist will largely depend on the specific research question and experimental design.
-
This compound offers the significant advantages of being a small molecule, orally bioavailable, and possessing a long duration of action .[1][2] This makes it an excellent tool for in vivo studies requiring systemic administration and prolonged receptor blockade. However, its lack of selectivity between NTS1 and NTS2 receptors may be a limitation in studies aimed at dissecting the specific roles of these receptor subtypes.[9]
-
Peptidic antagonists , while traditionally hampered by poor pharmacokinetics, have seen significant advancements. Newer, modified peptidic antagonists offer high potency and, in some cases, high selectivity for the NTS2 receptor .[7][10] This makes them invaluable tools for investigating the distinct physiological functions of NTS2. However, even with modifications, their oral bioavailability may still be limited, often necessitating more invasive routes of administration for in vivo experiments.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo evaluation of new radiolabeled neurotensin(8-13) analogues with high affinity for NT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 6. NTS1 and NTS2 mediate analgesia following neurotensin analog treatment in a mouse model for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR-142948 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Neurotensin Receptor Antagonists: SR 142948 versus SR 48692
A comprehensive guide for researchers and drug development professionals on the duration of action and pharmacological profiles of two prominent neurotensin (B549771) receptor antagonists, SR 142948 and SR 48692.
This guide provides an objective comparison of the in vitro and in vivo pharmacological properties of this compound and SR 48692, with a particular focus on their duration of action. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction
This compound and SR 48692 are potent, selective, non-peptide antagonists of the neurotensin receptors, primarily targeting the NTS1 subtype.[1] Neurotensin, a tridecapeptide, is involved in a myriad of physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic systems. Consequently, antagonists of its receptors are valuable tools for investigating these processes and hold therapeutic potential for various neurological and psychiatric disorders. This guide aims to delineate the key differences and similarities between this compound and SR 48692 to inform experimental design and drug development efforts.
Data Presentation
In Vitro Potency and Binding Affinity
Both compounds exhibit high affinity for neurotensin receptors, with this compound generally demonstrating greater potency in various assays.
| Parameter | This compound | SR 48692 | Reference Cell Line/Tissue |
| Binding Affinity (IC50) | |||
| h-NTR1-CHO cells | 1.19 nM | - | [2] |
| HT-29 cells | 0.32 nM | 15.3 nM | [2] |
| Adult Rat Brain | 3.96 nM | - | [2] |
| Functional Antagonism (IC50) | |||
| Inositol (B14025) Monophosphate Formation (HT-29 cells) | 3.9 nM | - | [1] |
| Intracellular Calcium Mobilization (h-NTR1-CHO cells) | Antagonizes NT-induced effects | Antagonizes NT-induced effects | [1] |
In Vivo Duration of Action
The duration of action is a critical parameter for in vivo studies. Available data suggests that both compounds have a long-lasting effect, although direct comparative studies with detailed time-courses are limited.
| Experimental Model | This compound | SR 48692 |
| Neurotensin-Induced Turning Behavior in Mice | Maximal and significant antagonism observed between 1-2 hours after oral administration.[2] | A long duration of action of 6 hours after oral or intraperitoneal administration.[3] |
| Inhibition of Ventral Pallidum Neuron Firing Rate in Rats | Exhibits a longer duration of action compared to SR 48692. | Shorter duration of action compared to this compound. |
It is noteworthy that one study characterizes SR 142948A as retaining the "long duration of action" of its lead compound, SR 48692.
Mandatory Visualization
Neurotensin Receptor Signaling Pathway
Neurotensin receptors, primarily the NTS1 receptor, are G protein-coupled receptors (GPCRs) that can couple to multiple G proteins, leading to the activation of various downstream signaling cascades.
Caption: Neurotensin receptor signaling pathway and points of antagonism.
Experimental Workflow: Neurotensin-Induced Turning Behavior
This workflow outlines the key steps in assessing the in vivo efficacy and duration of action of neurotensin receptor antagonists.
Caption: Workflow for assessing antagonist effect on turning behavior.
Experimental Protocols
Neurotensin-Induced Turning Behavior in Mice
This in vivo assay is a classic model to evaluate the central activity of neurotensin receptor agonists and antagonists.
1. Animals:
-
Male Swiss albino mice (or other appropriate strain) weighing 20-25g are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Mice are acclimatized to the laboratory conditions for at least one week before surgery.
2. Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is unilaterally implanted into the striatum using stereotaxic coordinates (e.g., AP: +0.5 mm, ML: ±2.0 mm from bregma; DV: -2.5 mm from the skull surface).
-
The cannula is secured with dental cement.
-
A dummy cannula is inserted to keep the guide cannula patent.
-
Animals are allowed to recover for at least 5-7 days post-surgery.
3. Drug Administration:
-
Antagonists (this compound or SR 48692): The compounds are prepared in a suitable vehicle (e.g., 1% Tween 80 in saline). They are administered orally (p.o.) or intraperitoneally (i.p.) at various doses and at different time points (e.g., 30, 60, 120, 240, 360 minutes) before the neurotensin injection to assess the duration of action.
-
Agonist (Neurotensin): Neurotensin is dissolved in sterile saline. A low dose (e.g., 10 pg in a volume of 0.5 µL) is injected directly into the striatum through the implanted cannula via an injection needle connected to a microsyringe.
4. Behavioral Observation:
-
Immediately after the intrastriatal injection of neurotensin, the mouse is placed in a circular observation arena.
-
The number of full 360° contralateral turns (in the direction opposite to the injection site) is counted for a specified period (e.g., 2-5 minutes).
-
Video recording and automated tracking software can be used for more precise quantification.
5. Data Analysis:
-
The mean number of turns for each treatment group is calculated.
-
The percentage of inhibition of turning behavior by the antagonist is determined relative to the vehicle-treated control group.
-
The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose- and time-dependent effects.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation, and is used to quantify the antagonistic activity of the compounds. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.
1. Cell Culture:
-
HT-29 cells, which endogenously express the NTS1 receptor, are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96- or 384-well white, clear-bottom plates and grown to near confluency.
2. Assay Procedure (based on HTRF IP-One kit):
-
Cell Stimulation:
-
The culture medium is removed, and cells are washed with a stimulation buffer.
-
Cells are then incubated with the stimulation buffer containing this compound or SR 48692 at various concentrations for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Neurotensin is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further specified time (e.g., 60 minutes) at 37°C. Lithium chloride (LiCl) is included in the stimulation buffer to inhibit the degradation of IP1.
-
-
Cell Lysis and IP1 Detection:
-
The HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer are added to each well.
-
The plate is incubated for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence signals is calculated, which is inversely proportional to the concentration of IP1 produced.
-
3. Data Analysis:
-
A standard curve is generated using known concentrations of IP1.
-
The amount of IP1 in the experimental wells is interpolated from the standard curve.
-
The IC50 values for this compound and SR 48692 are determined by non-linear regression analysis of the concentration-response curves.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation, another hallmark of Gq signaling. The FLIPR (Fluorometric Imaging Plate Reader) system is commonly used for this purpose.
1. Cell Culture:
-
CHO cells stably transfected with the human NTS1 receptor (h-NTR1-CHO) are cultured in a suitable medium (e.g., F-12) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).
-
Cells are seeded into 96- or 384-well black-wall, clear-bottom plates and allowed to form a confluent monolayer.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for a specified time (e.g., 1 hour) at 37°C.
-
Probenecid may be included in the loading buffer to prevent the leakage of the dye from the cells.
3. Assay Procedure:
-
The plate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
This compound or SR 48692 at various concentrations is added to the wells, and the plate is incubated for a short period.
-
Neurotensin is then added to stimulate the cells, and the fluorescence intensity is monitored in real-time.
4. Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is determined.
-
The antagonistic effect is calculated as the percentage inhibition of the neurotensin-induced response.
-
IC50 values are determined from the concentration-response curves using non-linear regression.
Conclusion
Both this compound and SR 48692 are potent and orally active neurotensin receptor antagonists. The primary distinction highlighted in the available literature is the potentially longer duration of action of this compound in some experimental paradigms. This compound also appears to be more potent in in vitro assays. The choice between these two compounds will depend on the specific requirements of the study, such as the desired duration of receptor blockade and the experimental model being used. The detailed protocols provided in this guide should facilitate the effective utilization of these compounds in future research.
References
- 1. Turning behavior induced in mice by a neurokinin A receptor agonist: stereoselective blockade by SR 48968, a non-peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turning behavior induced by intrastriatal injection of neurotensin in mice: sensitivity to non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Differences in the spectrum of activity between SR 142948 and SR 48692
A Comparative Guide to the Spectrum of Activity of SR 142948 and SR 48692
Introduction
This compound and SR 48692 are potent, orally active, non-peptide antagonists of the neurotensin (B549771) (NT) receptors.[1][2][3] While both compounds are structurally related and target the neurotensin system, they exhibit significant differences in their spectrum of activity.[1][4] SR 48692 was the first non-peptide antagonist developed for the neurotensin receptor 1 (NTS1) and is selective for this subtype.[2] SR 142948A, a subsequent development, demonstrates a broader spectrum of activity, likely through its interaction with multiple neurotensin receptor subtypes.[1][5] This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Pharmacological Profile: A Quantitative Comparison
The primary difference in the pharmacological profiles of this compound and SR 48692 lies in their binding affinities and functional potencies at neurotensin receptors. This compound generally exhibits higher affinity and potency across various assays.
Table 1: Comparative Binding Affinities of this compound and SR 48692
| Compound | Preparation | Radioligand | Affinity (IC₅₀ / Kᵢ / Kₑ) | Reference(s) |
| This compound | h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | 1.19 nM (IC₅₀) | [6][7] |
| HT-29 cells | [¹²⁵I-Tyr³]NT | 0.32 nM (IC₅₀) | [6][7][8] | |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | 3.96 nM (IC₅₀) | [6][7] | |
| General | - | < 10 nM (Kᵢ) | ||
| Rat Brain | [³H]SR 142948A | Binds to NTS1 & NTS2 | [9] | |
| SR 48692 | HT-29 cells | [¹²⁵I]-neurotensin | 15.3 nM (IC₅₀) | [10] |
| N1E115 cells | [¹²⁵I]-neurotensin | 20.4 nM (IC₅₀) | [10] | |
| Guinea Pig Brain | ¹²⁵I-labeled NT | 0.99 nM (IC₅₀) | [3] | |
| NCI-H209 cells | [¹²⁵I]-NT | 200 nM (IC₅₀) | [11] | |
| NTS1 Receptor | - | 36 nM (Kₑ) | [10] | |
| NTS1 vs NTS2 | - | Selective for NTS1 | [10][12] |
Table 2: Comparative Functional Antagonism of this compound and SR 48692
| Compound | Assay | Cell Line | Potency (IC₅₀ / pA₂) | Reference(s) |
| This compound | Inositol (B14025) Monophosphate Formation | HT-29 cells | 3.9 nM (IC₅₀) | [1][6][7] |
| Intracellular Ca²⁺ Mobilization | h-NTR1-CHO cells | Antagonizes NT-induced effects | [1][6] | |
| Prostacyclin Production | HUVEC | 17 nM (IC₅₀) | [13] | |
| SR 48692 | Intracellular Ca²⁺ Mobilization | HT-29 cells | 8.13 (pA₂) | [3][14] |
| Intracellular Ca²⁺ Mobilization | NCI-H209 cells | Antagonizes at 5 µM | [11] | |
| Prostacyclin Production | HUVEC | 86 nM (IC₅₀) | [13] |
In Vivo Activity: Delineating the Spectrum
The most striking differences between the two antagonists are observed in in vivo models. This compound antagonizes a wider range of neurotensin-mediated effects compared to SR 48692, which fails to block certain central actions of neurotensin. This suggests the involvement of different neurotensin receptor subtypes in these effects.[1][15]
Table 3: Comparative In Vivo Effects of this compound and SR 48692
| Effect | This compound | SR 48692 | Reference(s) |
| NT-Induced Turning Behavior | Inhibits (0.04-0.64 mg/kg, p.o.) | Inhibits (80 µg/kg, i.p. or p.o.) | [1][3][14] |
| NT-Induced Hypothermia | Blocks | Inactive | [1][12][15] |
| NT-Induced Analgesia | Blocks | Inactive | [1][12][15] |
| NT-Evoked ACh Release (Striatum) | Completely antagonizes (0.1 mg/kg, i.p.) | - | [1] |
| NT-Evoked Dopamine Release (VTA) | Unable to modify | No effect on NT-stimulated DA efflux | [1][16] |
| Cardiovascular Effects | Potent antagonist (µg/kg range) | Less potent antagonist (mg/kg range) | [13] |
| Duration of Action | Longer duration | Shorter duration | [7] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
-
Preparation of Membranes: Tissues (e.g., adult rat brain) or cells (e.g., HT-29) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Incubation: Membrane preparations are incubated in a final volume of 250 µL of assay buffer containing a fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-neurotensin) and varying concentrations of the competitor (this compound or SR 48692). Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Termination and Filtration: Incubation is carried out at room temperature for 60 minutes and terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer containing 0.5% polyethyleneimine.
-
Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the competition curves.
Inositol Phosphate (IP) Formation Assay
-
Cell Culture and Labeling: Cells (e.g., HT-29) are plated and grown to near confluence. They are then incubated overnight in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates (IP1).
-
Antagonist Treatment: Cells are incubated with various concentrations of the antagonist (this compound or SR 48692) for a defined period (e.g., 15 minutes).
-
Agonist Stimulation: Neurotensin is added to a final concentration (e.g., 100 nM) and incubated for 30-60 minutes to stimulate IP production.
-
Extraction: The reaction is stopped by adding a cold acid (e.g., perchloric acid). The cells are scraped and the mixture is neutralized.
-
Purification and Quantification: The accumulated [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). The radioactivity corresponding to the IP fraction is quantified by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage inhibition of the neurotensin-stimulated response against the concentration of the antagonist.
Signaling Pathways and Mechanism of Action
Both this compound and SR 48692 act as inverse agonists at the NTS1 receptor, which primarily couples to Gαq/11 proteins.[8] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). The antagonists block these downstream effects by stabilizing an inactive conformation of the receptor.
Caption: NTS1 receptor signaling pathway and antagonist inhibition.
The broader activity of this compound is attributed to its ability to antagonize not only the NTS1 receptor but also the NTS2 receptor, which is insensitive to SR 48692.[1][9] Effects such as hypothermia and analgesia are thought to be mediated by NTS2 or another SR 48692-insensitive receptor subtype.[12][15]
Caption: Differential receptor subtype antagonism by SR 48692 and this compound.
Conclusion
This compound and SR 48692 are invaluable tools for investigating the neurotensin system, but they are not interchangeable. SR 48692 serves as a selective antagonist for the NTS1 receptor.[10] In contrast, this compound is a more potent and non-selective antagonist, inhibiting both NTS1 and NTS2 receptors, and consequently, a wider array of neurotensin's physiological effects.[1][5][9] The key distinction is the ability of this compound, and the inability of SR 48692, to block neurotensin-induced hypothermia and analgesia.[1][15] This differential activity spectrum makes these compounds a powerful pair for dissecting the specific roles of neurotensin receptor subtypes in various physiological and pathological processes.[13] Researchers should carefully consider these differences when designing experiments to probe the complex functions of neurotensin.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meclinertant - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. X-ray structural characterization of this compound, a novel potent synthetic neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 11. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotensin Receptors [sigmaaldrich.com]
- 13. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The nonpeptide neurotensin antagonist, SR 48692, used as a tool to reveal putative neurotensin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SR 48692, a non-peptide neurotensin receptor antagonist differentially affects neurotensin-induced behaviour and changes in dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SR 142948 and Neurokinin-1 Receptor Antagonists in Neurotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of SR 142948, a neurotensin (B549771) receptor antagonist, with a prominent neurokinin-1 (NK1) receptor antagonist, aprepitant (B1667566). The focus is on their potential applications in pain and neuroinflammation, supported by available preclinical data.
Introduction
Both neurotensin (NT) and neurokinin signaling pathways are implicated in a variety of physiological and pathological processes in the central nervous system, including pain, inflammation, and mood disorders. Consequently, antagonists for their respective receptors are of significant interest as potential neurotherapeutics. This compound is a potent and selective non-peptide antagonist of neurotensin receptors (NTR1 and NTR2), while aprepitant is a selective NK1 receptor antagonist, approved for the prevention of chemotherapy-induced nausea and vomiting. This guide evaluates their comparative therapeutic potential based on preclinical evidence.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of neurotensin to its G protein-coupled receptors, primarily NTSR1. Neurotensin signaling is known to modulate dopaminergic pathways and is involved in analgesia, hypothermia, and inflammation.
Aprepitant competitively antagonizes the binding of Substance P (SP) to the NK1 receptor. The SP/NK1 system is a key player in neurogenic inflammation and the transmission of pain signals in both the peripheral and central nervous systems.
Below are diagrams illustrating the signaling pathways targeted by each compound.
Caption: Neurotensin Signaling Pathway and the inhibitory action of this compound.
Caption: Neurokinin-1 (NK1) Signaling Pathway and the inhibitory action of Aprepitant.
Comparative Quantitative Data
The following tables summarize the available preclinical data for this compound and aprepitant.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Preparation | Affinity (IC50) | Affinity (Ki) | Reference |
| SR 142948A | Human NTSR1 | h-NTR1-CHO cell membranes | 1.19 ± 0.15 nM | 1.03 nM | [1] |
| Human NTSR1 | HT 29 cell membranes | 0.32 ± 0.08 nM | 0.28 nM | [1] | |
| Rat NTSR | Adult rat brain membranes | 3.96 ± 1.10 nM | - | [1] | |
| Aprepitant | Human NK1 | Human cloned NK-1R | 0.1 nM | - | [2] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line | Activity (IC50) | Reference |
| SR 142948A | NT-induced Inositol Monophosphate Formation | HT 29 cells | 3.9 nM | [1][3] |
| Aprepitant | Substance P-induced proliferation | Human Breast Cancer Cell Lines | 29.5 - 40.8 µM | [4] |
Table 3: In Vivo Efficacy in Pain Models
| Compound | Animal Model | Pain Type | Dosing (Route) | Outcome | Reference |
| SR 142948A | Mouse/Rat | Neurotensin-induced analgesia | p.o. | Blocks NT-induced analgesia | [3][5] |
| Aprepitant | Rat | Paclitaxel-induced neuropathic pain | 10 & 20 mg/kg (p.o.) | Significantly alleviated mechanical allodynia and cold hyperalgesia | [6][7][8] |
| Aprepitant | Mouse | Formalin-induced inflammatory pain | Not specified | Attenuates inflammatory pain | [9] |
Note: Direct comparative studies of SR 142948A in primary inflammatory or neuropathic pain models were not identified in the literature search. The available in vivo data for SR 142948A demonstrates its ability to antagonize the effects of exogenously administered neurotensin.
Experimental Protocols and Workflows
Neurotherapeutics Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of neurotherapeutic compounds like this compound and aprepitant.
Caption: A generalized workflow for the preclinical evaluation of neurotherapeutic agents.
Key Experimental Methodologies
1. Radioligand Binding Assay (for NK1 Receptor)
-
Objective: To determine the binding affinity of a test compound (e.g., aprepitant) to the NK1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO-K1 cells).[10]
-
Radioligand: [³H]Substance P.[7]
-
Test compound (aprepitant) at various concentrations.
-
Assay Buffer: 50 mM Tris, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., bacitracin, bestatin, captopril).[7]
-
Wash Buffer: Cold saline or Tris-HCl.
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in polyethyleneimine.[7]
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.[7]
-
To determine non-specific binding, a high concentration of unlabeled Substance P (e.g., 10 µM) is used in a parallel set of tubes.[7]
-
Incubate at 25°C for a defined period (e.g., 20 minutes).[7]
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. Formalin Test in Mice
-
Objective: To assess the analgesic efficacy of a compound in a model of tonic, inflammatory pain.
-
Materials:
-
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the formalin injection.
-
Acclimatize the mice to the observation chamber for at least 15-30 minutes.[12]
-
Inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.[3][11]
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[3][11]
-
-
Data Analysis:
-
Compare the paw licking/biting time in the drug-treated groups to the vehicle-treated group for both phases.
-
A significant reduction in licking/biting time indicates an analgesic effect. The early phase is considered to represent neurogenic pain, while the late phase reflects inflammatory pain.[13]
-
3. Paclitaxel-Induced Neuropathic Pain Model in Rats
-
Objective: To evaluate the efficacy of a compound in a model of chemotherapy-induced neuropathic pain.
-
Materials:
-
Procedure:
-
Induce neuropathy by administering paclitaxel (e.g., multiple intraperitoneal injections of 1-2 mg/kg).[6]
-
Monitor the development of neuropathic pain by measuring paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and withdrawal latencies to thermal stimuli over several days or weeks.[6]
-
Once a stable state of mechanical allodynia and/or thermal hyperalgesia is established, begin treatment with the test compound or vehicle.
-
Assess paw withdrawal thresholds and latencies at various time points after drug administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies in the drug-treated groups to the vehicle-treated group.
-
A significant increase in withdrawal threshold or latency indicates an analgesic effect against neuropathic pain.
-
Conclusion
Based on the available preclinical data, both this compound and aprepitant demonstrate potential as neurotherapeutics, albeit with different primary targets and supporting evidence.
This compound is a high-affinity neurotensin receptor antagonist that effectively blocks neurotensin-mediated effects in vivo, including analgesia.[3][5] This indicates its potential to modulate neurotensin signaling in pathological states. However, there is a lack of published data on its intrinsic analgesic or anti-inflammatory properties in standard preclinical pain models. Further studies are required to establish its efficacy in models of inflammatory and neuropathic pain to better understand its therapeutic potential in these areas.
Aprepitant , the NK1 receptor antagonist, has a more extensive preclinical and clinical profile. It exhibits high affinity for the NK1 receptor and has demonstrated efficacy in animal models of both inflammatory and neuropathic pain.[6][7][8][9] Its established clinical use for other indications provides a foundation for potential repurposing for pain and neuroinflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. Paclitaxel-Induced Neuropathic Pain Model | Aragen [aragen.com]
A Comparative Analysis of Neurotensin Receptor Antagonists: SR 142948A vs. SR 48692
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the potent neurotensin (B549771) receptor antagonist, SR 142948A, in comparison to its lead compound, SR 48692. This document provides a detailed side-by-side analysis of their pharmacological properties, supported by experimental data, to elucidate the distinct profiles of these two critical research tools.
Introduction
Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and the periphery through its interaction with specific G protein-coupled receptors, primarily the neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2). The development of non-peptide antagonists has been crucial for investigating the physiological and pathological roles of the neurotensin system. SR 48692 was a pioneering selective NTS1 antagonist.[1] Building upon this lead compound, SR 142948A was developed as a more potent and broad-spectrum neurotensin receptor antagonist.[2] This guide presents a comparative characterization of these two compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of SR 142948A and SR 48692 across various experimental models.
Table 1: Comparative Binding Affinities of SR 142948A and SR 48692
| Parameter | Radioligand | Preparation | SR 142948A | SR 48692 | Reference(s) |
| IC50 (nM) | [125I-Tyr3]NT | h-NTR1-CHO cell membranes | 1.19 ± 0.15 | - | [2] |
| [125I-Tyr3]NT | HT 29 cell membranes | 0.32 ± 0.08 | 30.3 ± 1.5 | [2][3] | |
| [125I]-neurotensin | Human umbilical vein endothelial cells | 0.24 ± 0.01 | 14 ± 5 | [4] | |
| [125I-Tyr3]NT | Adult rat brain membranes | 3.96 ± 1.10 | 82.0 ± 7.4 | [2] | |
| Ki (nM) | [125I-Tyr3]NT | h-NTR1-CHO cell membranes | 1.03 | - | [2] |
| [125I-Tyr3]NT | HT 29 cell membranes | 0.28 | - | [2] | |
| [3H]SR 48692 | Guinea pig brain membranes | 0.17 | 3.9 | [2] | |
| Kd (nM) | [3H]SR 142948A | Rat brain membranes | 3.5 | - |
Table 2: Comparative Functional Antagonism of SR 142948A and SR 48692
| Assay | Cell Line | Parameter | SR 142948A (IC50, nM) | SR 48692 (IC50, nM) | Reference(s) |
| Inositol Monophosphate Formation | HT 29 cells | Antagonism of NT-induced response | 3.9 | - | [5] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | Antagonism of NT-induced response | - | - | [5] |
| Intracellular Calcium Increase | Human umbilical vein endothelial cells | Antagonism of NT-induced response | 19 ± 6 | 41 ± 16 | [4] |
| Prostacyclin Production | Human umbilical vein endothelial cells | Antagonism of NT-induced response | 17 ± 3 | 86 ± 16 | [4] |
Key Differentiators
SR 142948A consistently demonstrates a significantly higher potency as a neurotensin receptor antagonist compared to SR 48692.[2][4] Notably, SR 142948A exhibits a broader spectrum of activity, which is likely attributable to its ability to inhibit multiple neurotensin receptor subtypes.[2] In contrast, SR 48692 is more selective for the NTS1 receptor. This difference in receptor subtype selectivity may account for the observation that SR 142948A, unlike SR 48692, can block neurotensin-induced hypothermia and analgesia.[5]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of SR 142948A and SR 48692 for neurotensin receptors.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat brain) or cells expressing neurotensin receptors (e.g., HT-29 or CHO-hNTR1) are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled neurotensin analog (e.g., [125I-Tyr3]NT or [3H]SR 48692) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (SR 142948A or SR 48692).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma or beta counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To assess the functional antagonist activity of SR 142948A and SR 48692 on Gq-coupled neurotensin receptors.
General Protocol:
-
Cell Culture: Cells endogenously expressing or transfected with the NTS1 receptor (e.g., HT-29 or h-NTR1-CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Protocol:
-
The culture medium is removed, and cells are washed with a stimulation buffer.
-
Cells are pre-incubated with a buffer containing LiCl, which inhibits the degradation of IP1.
-
Increasing concentrations of the antagonist (SR 142948A or SR 48692) are added to the wells.
-
A fixed concentration of neurotensin is then added to stimulate the receptors.
-
The plates are incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis and IP1 Detection: The cells are lysed, and the accumulated IP1 is measured using a commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The IC50 value for the antagonist is determined by plotting the percentage of inhibition of the neurotensin-induced IP1 accumulation against the antagonist concentration.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of SR 142948A and SR 48692 to block neurotensin-induced increases in intracellular calcium.
General Protocol:
-
Cell Culture and Plating: Similar to the IP1 assay, cells expressing the NTS1 receptor are cultured and seeded in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
Assay Protocol:
-
The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The antagonist (SR 142948A or SR 48692) at various concentrations is added to the wells.
-
After a short pre-incubation, a fixed concentration of neurotensin is injected to stimulate the cells.
-
-
Fluorescence Measurement: The change in fluorescence, indicating the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured, and the IC50 value for the antagonist is calculated by determining the concentration that causes a 50% inhibition of the neurotensin-induced calcium response.
Mandatory Visualizations
Neurotensin Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by neurotensin and the point of inhibition by SR 142948A and SR 48692.
Caption: Neurotensin Gq-coupled signaling pathway and antagonist action.
Experimental Workflow for Antagonist Characterization
The following diagram outlines the general workflow for characterizing the antagonist properties of compounds like SR 142948A and SR 48692.
Caption: Workflow for neurotensin antagonist characterization.
Logical Relationship of Compound Development
This diagram illustrates the developmental relationship between the lead compound and the improved antagonist.
Caption: Development from lead compound to improved antagonist.
References
- 1. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948 Demonstrates Efficacy in Models Resistant to the Selective NTS1 Antagonist SR 48692
A comparative analysis of the neurotensin (B549771) receptor antagonist SR 142948 reveals its potent, broad-spectrum activity, proving effective in preclinical models where the more selective NTS1 antagonist, SR 48692, shows limited efficacy. This suggests this compound's utility in overcoming resistance mediated by neurotensin receptor subtypes.
This compound is a potent, orally active, non-peptide antagonist of neurotensin receptors, exhibiting high affinity for both the high-affinity neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2)[1][2]. Its predecessor, SR 48692, is more selective for the NTS1 receptor[3]. This difference in receptor subtype selectivity likely accounts for the broader range of in vivo effects observed with this compound and its efficacy in models where SR 48692 is inactive[1].
Comparative Efficacy in Preclinical Models
Studies directly comparing this compound and SR 48692 have highlighted key differences in their pharmacological profiles, particularly in models of neurotensin-induced hypothermia, analgesia, and locomotor activity. While both compounds are effective in blocking certain NTS1-mediated effects, this compound demonstrates a wider spectrum of activity.
A pivotal study demonstrated that, in contrast to SR 48692, orally administered this compound effectively blocks both hypothermia and analgesia induced by intracerebroventricular (i.c.v.) injection of neurotensin in mice and rats[1]. This finding suggests that these specific in vivo effects of neurotensin may be mediated by receptor subtypes that are not effectively blocked by the NTS1-selective SR 48692.
Furthermore, in a model of conditioned place preference induced by the neurotensin analog [D-Tyr¹¹]NT, this compound was able to block the locomotor-stimulating effects of the agonist, whereas SR 48692 was not[4]. This differential effect further points to the involvement of non-NTS1 receptors, likely NTS2, in these behaviors, and highlights the therapeutic potential of a broad-spectrum antagonist like this compound.
Quantitative Comparison of In Vitro Activity
The differential in vivo effects are supported by in vitro binding and functional assay data. This compound consistently demonstrates higher affinity and potency across various cell lines and preparations compared to SR 48692.
| Assay Type | Preparation | This compound (IC50/Ki) | SR 48692 (IC50/Ki) | Reference |
| [¹²⁵I]-Neurotensin Binding | h-NTR1-CHO cells | 1.19 nM (IC50) | - | [5] |
| [¹²⁵I]-Neurotensin Binding | HT-29 cells | 0.32 nM (IC50) | 8.6 nM (Ki) | [5][6] |
| [¹²⁵I]-Neurotensin Binding | Adult rat brain | 3.96 nM (IC50) | - | [5] |
| [³H]SR 48692 Displacement | Guinea pig brain membranes | Lower IC50 than SR 48692 | - | [1] |
| NT-induced IP Formation | HT-29 cells | 3.9 nM (IC50) | - | [1][5] |
| NT-induced Ca²⁺ Mobilization | h-NTR1-CHO cells | Antagonizes at 1 & 10 nM | Antagonizes | [5] |
| NT-induced Ca²⁺ Increase | Human umbilical vein endothelial cells | 19 nM (IC50) | 41 nM (IC50) | [2] |
| NT-induced Prostacyclin Production | Human umbilical vein endothelial cells | 17 nM (IC50) | 86 nM (IC50) | [2] |
Experimental Protocols
In Vivo Neurotensin-Induced Hypothermia and Analgesia
Animal Models: Male Swiss mice and Sprague-Dawley rats were used for these experiments. Animals were housed under standard laboratory conditions with free access to food and water.
Drug Administration: this compound and SR 48692 were administered orally (p.o.) at varying doses. Neurotensin was administered intracerebroventricularly (i.c.v.).
Hypothermia Measurement: Rectal temperature was measured at regular intervals after neurotensin administration using a digital thermometer. The antagonistic effect of this compound and SR 48692 was determined by their ability to prevent the temperature drop induced by neurotensin.
Analgesia Measurement: The tail-flick test was used to assess the analgesic effects of neurotensin. The latency of the tail-flick response to a thermal stimulus was measured. Antagonism was demonstrated by the reversal of the neurotensin-induced increase in tail-flick latency.
In Vitro Radioligand Binding Assays
Cell and Tissue Preparation: Membranes were prepared from CHO cells stably expressing the human NTS1 receptor (h-NTR1-CHO), human colon adenocarcinoma cells (HT-29), or adult rat brain tissue.
Assay Conditions: Membranes were incubated with a radiolabeled neurotensin analog (e.g., [¹²⁵I-Tyr³]NT) and varying concentrations of the antagonist (this compound or SR 48692). Non-specific binding was determined in the presence of a high concentration of unlabeled neurotensin.
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The differential efficacy of this compound can be understood by considering the signaling pathways of the neurotensin receptors. The NTS1 receptor is known to couple to multiple G proteins, including Gαq, Gαi/o, and Gα13, leading to the activation of various downstream signaling cascades.
Caption: Simplified NTS1 Receptor Signaling Pathways.
The broader activity of this compound, likely through its interaction with both NTS1 and NTS2 receptors, allows it to modulate a wider range of these downstream effects compared to the more selective SR 48692.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Neurotensin receptor antagonists and therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential effects of the nonpeptide neurotensin antagonist, SR 48692, on the pharmacological effects of neurotensin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948: A Reference Standard in the Quest for Novel Neurotensin Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
SR 142948 has long been a cornerstone in the study of the neurotensin (B549771) (NT) system, serving as a potent and selective non-peptide antagonist for the neurotensin receptors, primarily NTS1 and NTS2. Its well-characterized profile makes it an invaluable reference compound for the screening and evaluation of new chemical entities targeting this important signaling pathway. This guide provides a comparative analysis of this compound against other neurotensin antagonists, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Performance Comparison of Neurotensin Antagonists
The following tables summarize the quantitative data comparing this compound with both a classic and a more recent neurotensin receptor antagonist, highlighting key differences in their pharmacological profiles.
Table 1: In Vitro Comparison of Neurotensin Receptor Antagonists
| Parameter | This compound | SR 48692 (Meclinertant) | SBI-553 |
| Binding Affinity (IC50, nM) | |||
| h-NTR1-CHO cells | 1.19[1] | ~30 (HT-29 cells) | Not reported (Allosteric modulator) |
| HT-29 cells | 0.32[1] | - | - |
| Adult rat brain | 3.96[1] | - | - |
| Functional Antagonism | |||
| NT-induced Inositol Monophosphate (IP) Formation (IC50, nM) | 3.9 (HT-29 cells)[1] | - | Does not inhibit NT-induced Gq signaling[2] |
| NT-induced Calcium (Ca2+) Mobilization | Antagonizes[1] | Antagonizes | Does not stimulate or inhibit[3] |
| Signaling Bias | Antagonist/Inverse Agonist at NTS1 | Antagonist/Inverse Agonist at NTS1 | β-arrestin biased positive allosteric modulator[2] |
Table 2: In Vivo Comparison of Neurotensin Receptor Antagonists
| Parameter | This compound | SR 48692 (Meclinertant) | SBI-553 |
| NT-Induced Hypothermia | Blocks | Does not block | Not reported |
| NT-Induced Analgesia | Blocks | Does not block | Not reported |
| NT-Induced Turning Behavior | Inhibits | Inhibits | Not reported |
| Cardiovascular Effects (NT-induced) | Potent inhibition | Weaker inhibition | Not reported |
| Dopamine-Related Behaviors | Attenuates amphetamine-induced hyperactivity | Attenuates some dopamine-related behaviors | Alleviates cocaine- or methamphetamine-induced hyperactivity[3] |
| Oral Activity | Yes[1] | Yes | Yes[4] |
| Blood-Brain Barrier Permeability | Yes[1] | Yes | Yes[4] |
Spotlight on Novel Antagonists
While SR 48692 represents an earlier generation of non-peptide antagonists, the field has evolved with the discovery of compounds with novel mechanisms of action.
-
SBI-553 : This compound is a prime example of a biased ligand. Unlike this compound, which acts as a conventional antagonist or inverse agonist at the orthosteric binding site, SBI-553 is a positive allosteric modulator (PAM) that selectively potentiates β-arrestin recruitment to the NTS1 receptor while antagonizing Gq protein signaling.[2] This biased signaling profile offers the potential for therapeutic effects with a reduced side-effect profile compared to unbiased antagonists.
-
3BP Series (3BP-227, 3BP-228, 3BP-483) : These novel diarylpyrazole-based NTS1 antagonists were developed by modifying the structure of SR 142948A.[5] They have been primarily investigated for their potential in diagnostic imaging and targeted radionuclide therapy for NTS1-positive tumors. Their development highlights the continued utility of the this compound scaffold in generating new chemical entities with tailored properties. Ex vivo biodistribution studies have shown high and persistent tumor uptake for radiolabeled 3BP-227 and 3BP-228.[5]
Neurotensin Signaling Pathway
Neurotensin exerts its physiological effects by binding to G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1). Activation of NTS1 initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.
Caption: Neurotensin (NT) signaling through the NTS1 receptor.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the screening and characterization of novel neurotensin antagonists.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the neurotensin receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a radioligand competition binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize neurotensin-induced increases in intracellular calcium, a key downstream signaling event.
Caption: Workflow for a calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, to measure the activation of the Gq signaling pathway.
Caption: Workflow for an HTRF-based IP1 accumulation assay.
Conclusion
This compound remains a critical tool in neurotensin research, providing a benchmark against which novel antagonists are measured. The emergence of compounds like SBI-553 with biased signaling profiles and the development of this compound derivatives for theranostic applications underscore the dynamic nature of drug discovery in this area. This guide provides a framework for comparing the performance of such compounds, offering researchers the necessary data and protocols to advance the development of the next generation of neurotensin-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Species Differences in the Pharmacological Effects of SR 142948: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, across different species. The data presented herein is crucial for the preclinical evaluation and translational studies of this compound and related compounds. This compound and its hydrochloride salt, SR 142948A, are often used interchangeably in the literature to refer to the same active compound.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional antagonism of SR 142948A at neurotensin receptors in various species and cellular models.
Table 1: In Vitro Binding Affinity of SR 142948A
| Species/Cell Line | Receptor Type | Radioligand | IC₅₀ (nM) | Reference |
| Human | NTS₁ (recombinant) | [¹²⁵I-Tyr³]NT | 1.19 | [1] |
| Human (HT-29 cells) | Endogenous NTS₁ | [¹²⁵I-Tyr³]NT | 0.32 | [1] |
| Rat (brain membranes) | Endogenous NTS | [¹²⁵I-Tyr³]NT | 3.96 | [2] |
| Guinea Pig (brain membranes) | Endogenous NTS | [³H]SR 48692 | 0.30 | [3] |
Table 2: In Vitro Functional Antagonism of SR 142948A
| Species/Cell Line | Assay | Agonist | IC₅₀ (nM) | Reference |
| Human (HT-29 cells) | Inositol (B14025) Monophosphate Formation | Neurotensin | 3.9 | [1] |
| Human (CHO cells, h-NTR1) | Intracellular Calcium Mobilization | Neurotensin | ~10-20 | [1][4] |
Table 3: In Vivo Pharmacological Effects of SR 142948A
| Species | Model | Effect | Dosage | Reference |
| Mouse | NT-induced turning behavior | Inhibition | 0.04-2.5 µg/kg (p.o.) | [1] |
| Rat | NT-induced turning behavior | Inhibition | - | [1] |
| Mouse | NT-induced hypothermia | Inhibition | 4 mg/kg (p.o.) | [1] |
| Rat | NT-induced hypothermia | Inhibition | 2 mg/kg (p.o.) | [1] |
| Mouse | NT-induced analgesia | Inhibition | 4 mg/kg (p.o.) | [1] |
| Rat | NT-evoked acetylcholine (B1216132) release | Inhibition | 0.1 mg/kg (i.p.) | [1] |
Signaling Pathways
This compound acts as an antagonist at neurotensin receptors, which are predominantly G protein-coupled receptors (GPCRs) of the Gq/11 subtype. The binding of the endogenous agonist, neurotensin (NT), to these receptors typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initial step of this pathway by preventing the binding of neurotensin to its receptor. While the fundamental signaling pathway is conserved across species, the affinity and potency of this compound can vary, as indicated by the quantitative data.
Caption: Antagonism of Neurotensin Receptor Signaling by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC₅₀) of SR 142948A for neurotensin receptors.
General Protocol:
-
Membrane Preparation: Tissues (e.g., brain) or cells expressing the neurotensin receptor are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 48692) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (SR 142948A).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The concentration of SR 142948A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.
Caption: General workflow for a radioligand binding assay.
Inositol Monophosphate (IP₁) Accumulation Assay
Objective: To measure the functional antagonist activity of SR 142948A by quantifying its ability to inhibit neurotensin-induced IP₁ accumulation.
General Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the neurotensin receptor (e.g., HT-29 or CHO-hNTR1) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of SR 142948A.
-
Stimulation: The cells are then stimulated with a fixed concentration of neurotensin in the presence of lithium chloride (LiCl), which inhibits the degradation of IP₁.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents.
-
Quantification: The amount of accumulated IP₁ is quantified, typically using a competitive immunoassay such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The concentration of SR 142948A that inhibits 50% of the neurotensin-induced IP₁ accumulation (IC₅₀) is determined.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonism of SR 142948A by measuring its effect on neurotensin-induced intracellular calcium release.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the neurotensin receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Antagonist Addition: The cells are incubated with different concentrations of SR 142948A.
-
Agonist Stimulation: A fixed concentration of neurotensin is added to the cells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorometric plate reader.
-
Data Analysis: The ability of SR 142948A to inhibit the neurotensin-induced calcium peak is quantified, and the IC₅₀ value is calculated.
References
A Comparative Guide to SR 142948 and its Analogs for Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide neurotensin (B549771) receptor antagonist SR 142948 and its analogs for their applications in theranostics. The following sections detail their performance based on experimental data, outline key experimental protocols, and visualize relevant biological pathways and workflows.
Introduction to this compound and Neurotensin Receptor-Targeted Theranostics
Neurotensin receptor 1 (NTSR1) is a compelling target for cancer theranostics due to its overexpression in various malignancies, including pancreatic, colon, breast, and prostate cancers, while having limited expression in healthy tissues.[1][2][3] this compound is a potent and selective non-peptide antagonist of neurotensin receptors.[4][5] Its chemical structure has served as a scaffold for the development of numerous analogs designed for diagnostic imaging and targeted radionuclide therapy. These theranostic agents typically consist of a targeting moiety (the this compound analog), a chelator, and a radionuclide suitable for either imaging (e.g., Gallium-68, Copper-64) or therapy (e.g., Lutetium-177, Actinium-225).
This guide focuses on the comparative performance of this compound and its key analogs, providing a valuable resource for researchers in the field of targeted oncology.
Data Presentation: Comparative Performance of this compound and Analogs
The following tables summarize the quantitative data for this compound and its analogs, focusing on their binding affinity, in vitro cell uptake, and in vivo biodistribution.
Table 1: In Vitro Binding Affinity of this compound and Analogs for NTSR1
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | h-NTR1-CHO | 1.19 | [6] |
| HT-29 | 0.32 | [6] | |
| Adult Rat Brain | 3.96 | [6] | |
| SR 48692 | HT-29 | ~30 | [7] |
| 3BP-227 | Not Specified | 5.3 | [8] |
| 3BP-228 | Not Specified | 14.4 | [8] |
| NT-CB-2PA | H1299 | 3.038 | [9] |
Table 2: In Vivo Biodistribution of Radiolabeled this compound Analogs in Tumor-Bearing Mice
| Compound | Radionuclide | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| [¹¹¹In]In-3BP-227 | ¹¹¹In | HT-29 Xenograft | 3 | Not Reported | [3][10] |
| 6 | 8.4 ± 3.1 | [3][10] | |||
| 12 | Not Reported | [3][10] | |||
| 24 | 2.3 ± 1.3 | [1] | |||
| [¹¹¹In]In-3BP-228 | ¹¹¹In | HT-29 Xenograft | 3 | 10.2 ± 5.3 | [3][10] |
| 6 | Not Reported | [3][10] | |||
| 12 | Not Reported | [3][10] | |||
| 24 | Not Reported | [3][10] | |||
| [¹¹¹In]In-3BP-483 | ¹¹¹In | HT-29 Xenograft | 3 | 1.9 ± 0.8 | [3][10] |
| [¹⁷⁷Lu]Lu-3BP-227 | ¹⁷⁷Lu | HT-29 Xenograft | 3 | 19.0 ± 3.6 | [11] |
| 69 | 2.7 ± 1.6 | [11] | |||
| [⁶⁴Cu]Cu-NT-CB-2PA | ⁶⁴Cu | H1299 Xenograft | 48 | 9.72 ± 4.89 | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Radiometal Labeling of Neurotensin Receptor Antagonists (Example: ⁶⁸Ga-labeling)
Objective: To radiolabel a DOTA-conjugated neurotensin receptor antagonist with Gallium-68 for PET imaging.
Materials:
-
DOTA-conjugated peptide (e.g., DOTA-NT-20.3)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Heating block or water bath (95°C)
-
Reaction vial
-
Radio-HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-conjugated peptide dissolved in sodium acetate buffer (pH 4.5).[12]
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[5][12]
-
After incubation, cool the reaction vial to room temperature.
-
Perform radiochemical purity analysis using a radio-HPLC system to ensure high labeling efficiency (>95%).[12]
In Vitro Cell Uptake Assay
Objective: To determine the specific uptake of a radiolabeled neurotensin receptor antagonist in cancer cells expressing NTSR1.
Materials:
-
NTSR1-positive cancer cell line (e.g., HT-29) and a control cell line with low NTSR1 expression.
-
Radiolabeled antagonist.
-
Unlabeled antagonist (for blocking experiment).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with HEPES).
-
96-well plates.
-
Incubator (37°C, 5% CO₂).
-
Gamma counter or scintillation counter.
Procedure:
-
Seed the NTSR1-positive and control cells in 96-well plates and allow them to adhere and grow to a suitable confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
For blocking studies, pre-incubate a set of wells with a high concentration of the unlabeled antagonist for 30 minutes at 37°C.
-
Add the radiolabeled antagonist to all wells at a specific concentration.
-
Incubate the plates at 37°C for a defined period (e.g., 1 hour).
-
Stop the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer to remove unbound radioactivity.[6]
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma or scintillation counter.
-
Calculate the specific uptake by subtracting the uptake in the blocked wells (non-specific binding) from the total uptake in the unblocked wells.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
Objective: To evaluate the tumor-targeting ability and in vivo distribution of a radiolabeled neurotensin receptor antagonist.
Materials:
-
Immunodeficient mice (e.g., nude mice).
-
NTSR1-positive tumor cells (e.g., HT-29) for xenograft implantation.
-
Radiolabeled antagonist.
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Implant NTSR1-positive tumor cells subcutaneously into the mice and allow the tumors to grow to a suitable size.
-
Administer a known amount of the radiolabeled antagonist to the tumor-bearing mice via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[3][10]
Mandatory Visualization
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Caption: NTSR1 signaling cascade in cancer cells.
Experimental Workflow for Preclinical Evaluation of a Theranostic Agent
Caption: Preclinical theranostic evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Using Stock-Flow Diagrams to Visualize Theranostic Approaches to Solid Tumors in Personalized Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a 68Ga-Labeled Peptoid−Peptide Hybrid for Imaging of Neurotensin Receptor Expression in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SR 142948
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of SR 142948, a potent neurotensin (B549771) receptor antagonist.
This document provides critical safety and logistical information for the handling and use of this compound in a laboratory setting. Given the potent bioactivity of this compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Personal Protective Equipment (PPE)
Due to its nature as a potent, non-peptide neurotensin receptor antagonist, this compound should be handled with care to avoid accidental exposure.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated laboratory coat. | Prevents contamination of personal clothing. It should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powdered form outside of a containment system (e.g., fume hood, glove box) to minimize inhalation of fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the compound's identity and any relevant hazard warnings.
Storage:
-
This compound should be stored at +4°C.[2]
-
Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
-
Store in a clearly labeled, designated area away from incompatible materials.
Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a glove box to control exposure to airborne particles.
-
This compound is soluble in DMSO (up to 75 mM) and water (up to 25 mM).
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.[4][5]
Waste Segregation and Labeling:
-
All disposable materials that come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected as hazardous waste.
-
Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]
-
Do not mix with other chemical waste streams unless compatibility is confirmed.[6]
Disposal Procedure:
-
Collection: Collect all solid and liquid waste containing this compound in designated, sealed, and leak-proof containers.
-
Labeling: Ensure containers are accurately labeled with the contents and hazard information.
-
Storage of Waste: Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
Experimental Protocols and Data
This compound is a potent antagonist of neurotensin (NT) receptors, exhibiting high affinity for the neurotensin type 1 receptor (NTSR1).[2] It is utilized in research to study the roles of neurotensin in various physiological processes.
Key Experimental Data:
| Parameter | Value | Cell/System | Reference |
| IC50 | 1.19 nM | h-NTR1-CHO cells | [3] |
| IC50 | 0.32 nM | HT-29 cells | [3] |
| IC50 | 3.96 nM | Adult rat brain | [3] |
| IC50 (Inositol Monophosphate Formation) | 3.9 nM | HT-29 cells | [1][3] |
Mechanism of Action:
This compound acts by competitively binding to neurotensin receptors, thereby blocking the downstream signaling pathways normally initiated by the endogenous ligand, neurotensin.[1] This includes the inhibition of inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][3]
Visualizing the Neurotensin Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the neurotensin type 1 receptor (NTSR1), which is antagonized by this compound. Neurotensin binding to NTSR1 activates multiple G-protein-mediated pathways.
Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathway.
This guide is intended to provide essential safety and operational information. Researchers should always consult their institution's specific safety protocols and guidelines before handling any new chemical compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
